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  • Product: (S)-(6,6-Dimethylmorpholin-2-yl)methanol
  • CAS: 1400589-79-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Title: Engineering CNS Permeability: A Technical Whitepaper on the Physicochemical Properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Executive Summary As a Senior Application Scientist, I frequently encounter the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Engineering CNS Permeability: A Technical Whitepaper on the Physicochemical Properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of balancing aqueous solubility with blood-brain barrier (BBB) permeability in neurotherapeutic drug design. This whitepaper deconstructs the physicochemical profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol, a highly specialized chiral building block. By analyzing the causality between its structural features and its pharmacokinetic behavior, we establish a framework for its integration into modern drug discovery pipelines.

Structural Anatomy and Physicochemical Rationale

The architecture of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is not accidental; it is a masterclass in structural optimization. Each functional group serves a distinct mechanistic purpose in modulating the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • The Morpholine Core: Morpholine is a privileged scaffold in central nervous system (CNS) drug discovery[1]. The presence of the oxygen atom exerts an electron-withdrawing inductive effect on the secondary amine. This reduces the basicity (pKa) of the nitrogen from ~11.0 (as seen in standard piperidines) to approximately 8.0–8.5[2]. Consequently, a higher fraction of the molecule remains un-ionized at physiological pH (7.4), significantly enhancing passive diffusion across the lipophilic BBB.

  • 6,6-Dimethyl Substitution: The gem-dimethyl group introduces targeted steric hindrance. Causally, this serves two functions: First, it increases the overall lipophilicity (LogP) of the scaffold, counterbalancing the hydrophilicity of the heteroatoms. Second, it provides steric shielding against cytochrome P450-mediated metabolic oxidation at the 6-position, a common metabolic liability in unsubstituted morpholines[1].

  • 2-Hydroxymethyl Group & (S)-Stereocenter: The hydroxymethyl moiety acts as a versatile synthetic handle and a critical hydrogen-bond donor/acceptor for target engagement (e.g., within kinase ATP-binding pockets). The (S)-configuration dictates the precise spatial trajectory of this group, ensuring stereospecific interactions with chiral protein microenvironments.

Mechanism A Morpholine Core D Reduced pKa (~8.0) Improved BBB Permeability A->D B 6,6-Dimethyl Substitution E Steric Shielding Increased Metabolic Stability B->E C 2-Hydroxymethyl Group F H-Bonding Handle Solubility & Target Engagement C->F G Optimized CNS Drug Candidate D->G E->G F->G

Mechanistic impact of structural modifications on the pharmacokinetic profile of the scaffold.

Quantitative Physicochemical Profiling

To successfully integrate this building block into a lead optimization campaign, we must establish its baseline physicochemical metrics. The data summarized below reflects the free base and its hydrochloride salt forms[3].

PropertyValueCausality / Relevance in Drug Design
CAS Number 1400589-79-8 (Free Base)1416444-80-8 (HCl Salt)Unique identifier for procurement and tracking.
Molecular Formula C7H15NO2Defines the atomic composition.
Molecular Weight 145.20 g/mol Low MW ensures high ligand efficiency when coupled to a larger pharmacophore.
Predicted pKa (Amine) ~8.0 - 8.5Ensures a significant un-ionized fraction at pH 7.4, preventing entrapment in the systemic circulation.
Topological Polar Surface Area 32.6 ŲWell below the 90 Ų threshold required for optimal BBB penetration.
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates target kinase hinge-binding interactions.
Hydrogen Bond Acceptors 2 (-O-, -O-)Enhances aqueous solubility without excessive desolvation penalties.

Experimental Methodologies: A Self-Validating Approach

In my laboratory, we do not rely solely on predictive models; empirical validation is paramount. The following protocols detail the self-validating systems used to characterize and integrate this scaffold.

Protocol A: High-Throughput pKa Determination via Capillary Electrophoresis (CE)

Traditional potentiometric titrations require large sample volumes and are prone to electrode drift. We utilize an Internal Standard Capillary Electrophoresis (IS-CE) method, which is highly efficient and self-correcting[4].

  • Causality & Validation: The inclusion of multiple internal standards with known pKa values normalizes any fluctuations in electroosmotic flow or temperature between runs. If the internal standards do not shift as expected, the run invalidates itself, preventing false data acquisition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM ammonium acetate/ammonia buffers ranging from pH 3.0 to 11.0.

  • Sample Preparation: Dissolve (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1 mg/mL) in methanol. Spike the solution with three internal standards (e.g., paracetamol, imidazole, and benzylamine) to cover a broad pKa spectrum.

  • Electrophoretic Run: Inject the sample hydrodynamically (50 mbar for 5 s) into a fused-silica capillary. Apply a voltage of 20 kV.

  • Data Acquisition: Monitor UV absorbance at 214 nm.

  • Analysis: Plot the effective mobility of the analyte against the pH of the background electrolyte. The inflection point of the resulting sigmoidal curve, corrected against the mobility shifts of the internal standards, yields the precise pKa.

Protocol B: Synthetic Integration via Nucleophilic Aromatic Substitution (SNAr)

To incorporate this building block into a heteroaryl core (e.g., a pyrimidine-based kinase inhibitor), we employ an SNAr reaction.

  • Causality & Validation: The secondary amine of the morpholine is highly nucleophilic, but the adjacent 6,6-dimethyl groups introduce steric bulk. Therefore, elevated temperatures and a polar aprotic solvent are required to drive the reaction. Reaction progress is self-validated via real-time LC-MS monitoring.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried vial, combine the heteroaryl chloride (1.0 eq) and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the coupling, preventing the protonation and deactivation of the morpholine nucleophile.

  • Thermal Activation: Heat the mixture to 90°C for 4–6 hours.

  • Validation: Draw a 5 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting material mass and the appearance of the product mass [M+H]+ confirms conversion.

  • Isolation: Quench with water, extract with ethyl acetate, wash with brine to remove DMF, and purify via flash chromatography (DCM/MeOH gradient).

Workflow A Compound Synthesis (S)-(6,6-Dimethylmorpholin-2-yl)methanol B Physicochemical Profiling A->B C pKa Determination (Capillary Electrophoresis) B->C D LogP / LogD Profiling (UHPLC Method) B->D E CNS Permeability Assessment (PAMPA-BBB) C->E D->E F Lead Optimization Kinase/CNS Targets E->F

Workflow for the physicochemical profiling and optimization of morpholine-based drug candidates.

References

  • ResearchGate - High throughput determination log Po/w/pKa/log Do/w of drugs by combination of UHPLC and CE methods. Available at: [Link]

  • Cambridge MedChem Consulting - Physicochemical Properties. Available at:[Link]

  • ACS Chemical Neuroscience - Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Mechanism of Action of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Derivatives as Novel Phosphodiesterase 4 (PDE4) Inhibitors

Executive Summary This technical guide provides an in-depth exploration of the mechanism of action for a promising class of compounds: (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatives. Drawing from extensive research...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth exploration of the mechanism of action for a promising class of compounds: (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatives. Drawing from extensive research on structurally related molecules and the broader class of phosphodiesterase 4 (PDE4) inhibitors, we posit that these derivatives exert their primary therapeutic effects through the potent and selective inhibition of the PDE4 enzyme. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger that governs a multitude of cellular processes, most notably the inflammatory cascade. By elevating cAMP levels within key immune cells, these compounds effectively suppress the production of pro-inflammatory cytokines, offering a compelling therapeutic strategy for a range of inflammatory and autoimmune diseases.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core signaling pathways, providing validated experimental protocols for mechanistic validation, and presenting a framework for data interpretation.

The Central Role of cAMP Signaling and Phosphodiesterase 4 (PDE4)

The cyclic adenosine monophosphate (cAMP) signaling pathway is a fundamental and ubiquitous mechanism for cellular communication.[3] It is triggered when extracellular signals, such as hormones or neurotransmitters, bind to G protein-coupled receptors (GPCRs), activating adenylyl cyclase to synthesize cAMP from ATP.[3] This rise in intracellular cAMP activates key downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn phosphorylate numerous target proteins to modulate gene expression and cellular function.[3][4]

The concentration and duration of the cAMP signal are meticulously controlled by a superfamily of enzymes called phosphodiesterases (PDEs), which hydrolyze cAMP into its inactive form, AMP.[3] The PDE4 family is of particular therapeutic interest as it is cAMP-specific and highly expressed in immune cells (such as macrophages, T cells, and neutrophils), respiratory cells, and brain cells.[1][2] By degrading cAMP, PDE4 acts as a brake on anti-inflammatory signals. Consequently, inhibiting PDE4 is a validated strategy to elevate cAMP levels, thereby dampening inflammatory responses.[1] This makes PDE4 a prime target for diseases like chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[4][5]

Core Mechanism: Competitive Inhibition of PDE4

Derivatives of (S)-(6,6-Dimethylmorpholin-2-yl)methanol are hypothesized to function as competitive inhibitors of the PDE4 enzyme. The morpholine moiety is a common structural feature in many established PDE4 inhibitors, suggesting its importance in binding to the enzyme's active site. These compounds likely occupy the same binding pocket as the endogenous substrate, cAMP, thereby preventing its hydrolysis.

This direct inhibition results in the accumulation of intracellular cAMP. The elevated cAMP levels amplify the signaling cascade through PKA and EPAC, leading to a powerful and broad anti-inflammatory effect.[1][3] This includes the suppression of pro-inflammatory cytokine transcription, such as Tumor Necrosis Factor-alpha (TNF-α), and various interleukins.[1][2]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC Activation cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes AntiInflammatory Anti-inflammatory Effects (e.g., ↓ TNF-α) PKA->AntiInflammatory Leads to Inhibitor (S)-(6,6-Dimethylmorpholin-2-yl)methanol Derivative Inhibitor->PDE4 INHIBITS Extracellular Extracellular Ligand Extracellular->GPCR Binds

Caption: Core mechanism of PDE4 inhibition by (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatives.

Experimental Validation Framework

A rigorous, multi-step experimental approach is required to definitively establish the mechanism of action. This framework progresses from direct enzyme interaction to cellular activity and finally to functional outcomes. The following protocols provide a self-validating system to characterize these derivatives.

Workflow for Mechanistic Characterization

The logical flow for characterizing a potential PDE4 inhibitor involves a tiered screening process. First, direct enzymatic inhibition is quantified to determine potency and selectivity. This is followed by cell-based assays to confirm that the compound can cross the cell membrane and engage its target to produce the expected increase in the second messenger, cAMP. Finally, functional assays are performed to measure the desired downstream anti-inflammatory effects.

G Start Test Compound: (S)-(6,6-Dimethylmorpholin-2-yl)methanol Derivative Step1 Step 1: In Vitro PDE4 Enzyme Inhibition Assay Start->Step1 Result1 Output: IC50 Value (Potency & Selectivity) Step1->Result1 Step2 Step 2: Cellular cAMP Measurement Assay Result1->Step2 Confirm cellular activity Result2 Output: EC50 Value (Cellular Target Engagement) Step2->Result2 Step3 Step 3: Functional Anti-Inflammatory Assay (LPS-induced TNF-α Inhibition) Result2->Step3 Confirm functional effect Result3 Output: IC50 Value (Functional Efficacy) Step3->Result3 End Conclusion: Validated PDE4 Inhibitor Mechanism of Action Result3->End

Caption: Experimental workflow for characterizing a novel PDE4 inhibitor.
Detailed Experimental Protocols

Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound directly against the purified PDE4 enzyme.

  • Rationale: This assay confirms direct target engagement and quantifies the potency of the compound in a cell-free system. It is the foundational step for claiming a molecule is a direct enzyme inhibitor.

  • Methodology:

    • Enzyme Preparation: Use commercially available, purified recombinant human PDE4 enzyme (specific isoforms like PDE4B or PDE4D can be used for selectivity profiling).[6]

    • Compound Preparation: Prepare a serial dilution of the (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivative in an appropriate solvent (e.g., DMSO). A known PDE4 inhibitor like Rolipram should be used as a positive control.[6]

    • Assay Reaction: In a microplate, combine the PDE4 enzyme, the test compound at various concentrations, and the substrate (cAMP). Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for enzymatic hydrolysis of cAMP.[6]

    • Detection: Stop the reaction and measure the amount of remaining cAMP or the product (AMP). This can be done using various methods, including radioactivity-based assays or fluorescence polarization kits.

    • Data Analysis: Plot the percentage of PDE4 inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Protocol 2: Cellular cAMP Measurement Assay (HTRF)

  • Objective: To measure the compound's ability to increase intracellular cAMP levels in whole cells, yielding a half-maximal effective concentration (EC50).

  • Rationale: This assay validates that the compound is cell-permeable and can inhibit PDE4 in a physiological context, leading to the expected downstream second messenger accumulation. It bridges the gap between enzymatic activity and cellular function.

  • Methodology:

    • Cell Culture: Seed a relevant cell line with high endogenous PDE4 expression (e.g., HEK293 cells or human peripheral blood mononuclear cells - PBMCs) in a microplate and culture overnight.[3][7]

    • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 30-60 minutes.[3]

    • cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable production of cAMP.[3]

    • Cell Lysis & Detection: Lyse the cells and perform a competitive immunoassay to quantify cAMP levels. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.[3] In this assay, cell lysate is mixed with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Intracellular cAMP competes with the d2-labeled cAMP for antibody binding, leading to a decrease in the HTRF signal that is inversely proportional to the amount of cAMP present.

    • Data Analysis: Calculate cAMP concentrations based on a standard curve. Plot the cAMP concentration against the test compound concentration to determine the EC50 value.[3]

Protocol 3: LPS-Induced TNF-α Release Assay in Human PBMCs

  • Objective: To evaluate the functional anti-inflammatory effect of the compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

  • Rationale: This assay provides crucial evidence of the compound's therapeutic potential. By demonstrating inhibition of a key inflammatory mediator, it confirms that the upstream mechanism (PDE4 inhibition and cAMP elevation) translates into a desired physiological outcome.

  • Methodology:

    • PBMC Isolation: Isolate human PBMCs from whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll).[3][8]

    • Cell Plating and Treatment: Plate the PBMCs in a microplate and pre-treat the cells with the test compound or vehicle for 1 hour.[3]

    • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory response and TNF-α production.[3][9][10] A typical concentration is 100 ng/mL.[3][10]

    • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator to allow for cytokine production and secretion into the supernatant.[3][6]

    • Quantification of TNF-α: Collect the cell culture supernatants. Measure the concentration of TNF-α using a specific and sensitive method like an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[3][11]

    • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Data Summary and Interpretation

The data generated from the experimental framework should be compiled to build a comprehensive profile of the compound. A successful (S)-(6,6-Dimethylmorpholin-2-yl)methanol-based PDE4 inhibitor would be expected to yield potent values across all three assays.

Table 1: Representative Pharmacological Profile of a Novel PDE4 Inhibitor

ParameterAssayTarget ReadoutExpected ResultInterpretation
IC50 In Vitro PDE4 Enzyme AssayDirect Enzyme InhibitionLow nanomolar (e.g., 1-50 nM)High potency and direct binding to the PDE4 enzyme.
EC50 Cellular cAMP AssayIntracellular cAMP AccumulationLow to mid-nanomolar (e.g., 10-200 nM)Good cell permeability and effective target engagement in a cellular environment.
IC50 LPS-Induced TNF-α AssayInhibition of Cytokine ReleaseLow to mid-nanomolar (e.g., 10-500 nM)Strong functional anti-inflammatory activity, validating the therapeutic hypothesis.

A strong correlation between the enzymatic IC50, the cellular EC50, and the functional IC50 provides compelling evidence that the observed anti-inflammatory effect is indeed mediated through the inhibition of PDE4 and the subsequent elevation of cAMP.

Conclusion

The (S)-(6,6-Dimethylmorpholin-2-yl)methanol scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The proposed mechanism of action, centered on the selective inhibition of the PDE4 enzyme, is a clinically and commercially validated strategy. By preventing the degradation of cAMP in immune cells, these derivatives can effectively suppress the inflammatory cascade, particularly the production of TNF-α. The integrated experimental framework presented in this guide—from direct enzyme kinetics to cellular signaling and functional cytokine release—provides a robust and reliable pathway for researchers to validate this mechanism, characterize lead compounds, and advance the development of this important new class of therapeutics.

References

  • cAMP Assay Kits. Biocompare. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. Available from: [Link]

  • What are PDE4 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

  • Targeting Phosphodiesterase 4 in Gastrointestinal and Liver Diseases: From Isoform-Specific Mechanisms to Precision Therapeutics. PMC. Available from: [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology. Available from: [Link]

  • Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. MDPI. Available from: [Link]

  • LPS-induced release of IL-1 beta, IL-6, IL-8, TNF-alpha and sCD14 in whole blood and PBMC from persons with high or low levels of HDL-lipoprotein. PubMed. Available from: [Link]

  • Temporal Dynamics of TNF-α Expression and Cell Viability in LPS-Stimulated Peripheral Blood Mononuclear Cells. International Journal of Cell and Biomedical Science. Available from: [Link]

  • Lipopolysaccharide Could Be Internalized into Human Peripheral Blood Mononuclear Cells and Elicits TNF-α Release, but not. Cellular & Molecular Immunology. Available from: [Link]

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. PMC. Available from: [Link]

  • Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors. PMC. Available from: [Link]

  • TNF- α production by PBMC stimulated either with LPS or with different fungal cell wall polysaccharides. BGs. ResearchGate. Available from: [Link]

  • Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers. Available from: [Link]

  • Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast. PubMed. Available from: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available from: [Link]

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. PMC. Available from: [Link]

  • Development of a Practical Process for the Synthesis of PDE4 Inhibitors. ACS Publications. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). PMC. Available from: [Link]

  • (PDF) Screening for Protein-Protein Interaction Inhibitors Using a Bioluminescence Resonance Energy Transfer (BRET)-Based Assay in Yeast. ResearchGate. Available from: [Link]

  • Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed. Available from: [Link]

  • Substituted 2-Pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. ResearchGate. Available from: [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI. Available from: [Link]

  • Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. Frontiers. Available from: [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife. Available from: [Link]

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists. RSC Publishing. Available from: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available from: [Link]

  • PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact. JDDonline. Available from: [Link]

  • Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC. Available from: [Link]

  • 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of. ACS Publications. Available from: [Link]

Sources

Foundational

Solubility profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in organic solvents

The Solubility Profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol: A Preformulation and Synthetic Guide As a Senior Application Scientist in early-phase drug development, I frequently encounter chiral morpholine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

The Solubility Profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol: A Preformulation and Synthetic Guide

As a Senior Application Scientist in early-phase drug development, I frequently encounter chiral morpholine derivatives like (S)-(6,6-Dimethylmorpholin-2-yl)methanol. These highly versatile scaffolds are prized for their ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). The strategic incorporation of substituted morpholines is a proven tactic to enhance metabolic stability, oral bioavailability, and aqueous solubility without violating Lipinski's Rule of Five, as demonstrated in the development of novel Cdc7 kinase inhibitors and Hepatitis B Virus (HBV) capsid assembly modulators[1][2].

However, before these building blocks can be successfully integrated into complex synthetic routes, their solvation mechanics must be thoroughly understood. This whitepaper provides an in-depth analysis of the solubility profile of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in organic solvents, detailing the structural causality behind its behavior and providing self-validating protocols for empirical measurement.

Structural Determinants of Solvation Mechanics

To predict and manipulate the solubility of (S)-(6,6-Dimethylmorpholin-2-yl)methanol, we must deconstruct its molecular architecture. The solvation behavior is not uniform; rather, it is a synergistic result of three distinct structural motifs interacting with solvent molecules.

  • The Morpholine Core: The heterocyclic ring contains a secondary amine (hydrogen-bond donor and acceptor) and an ether oxygen (hydrogen-bond acceptor). This dual-heteroatom system confers significant polarity, driving affinity for protic and polar aprotic solvents.

  • The 6,6-Gem-Dimethyl Group: The introduction of geminal methyl groups adds localized steric bulk and lipophilicity. Crucially, this structural feature disrupts the intermolecular hydrogen-bonding network that would otherwise tightly pack the crystal lattice. By lowering the lattice energy compared to unsubstituted morpholine, the gem-dimethyl group significantly enhances solubility in moderately polar to non-polar organic solvents (e.g., dichloromethane, toluene).

  • The 2-Hydroxymethyl Motif: The primary alcohol (-CH₂OH) serves as a potent hydrogen-bond donor and acceptor. This motif is the primary driver for the compound's high solubility in lower alcohols and strong hydrogen-bond accepting solvents like Dimethyl Sulfoxide (DMSO).

G C (S)-(6,6-Dimethylmorpholin-2-yl)methanol M Morpholine Core (Dipole & H-Bond Acceptor) C->M D 6,6-Gem-Dimethyl (Lipophilic Bulk) C->D H 2-Hydroxymethyl (Strong H-Bond Donor/Acceptor) C->H S1 Polar Aprotic Solvents (DMSO, DMF) M->S1 Dipole-Dipole S2 Non-Polar / Halogenated (DCM, Toluene) D->S2 Dispersion Forces H->S1 H-Bond Acceptance S3 Polar Protic Solvents (MeOH, EtOH) H->S3 Hydrogen Bonding

Diagram 1: Structural motifs of (S)-(6,6-Dimethylmorpholin-2-yl)methanol and their solvation drivers.

Quantitative Solubility Profiling: Free Base vs. Hydrochloride Salt

In synthetic applications, this compound is frequently procured and handled either as a free base or as its highly stable hydrochloride salt (CAS: 1416444-80-8)[3]. The ionization state drastically alters the solubility profile.

The free base exhibits a broad, amphiphilic character, making it highly versatile for homogenous cross-coupling reactions in diverse solvent systems. Conversely, the HCl salt is highly crystalline, relying heavily on ion-dipole interactions, which biases its solubility strictly toward highly polar solvents.

Table 1: Comparative Solubility Profile in Standard Organic Solvents at 25°C

Solvent ClassSolventFree Base SolubilityHCl Salt SolubilityPrimary Solvation Mechanism
Polar Protic Methanol (MeOH)>100 mg/mL (High)>50 mg/mL (High)Strong H-bonding; Ion-dipole (Salt)
Polar Protic Ethanol (EtOH)>50 mg/mL (High)~20 mg/mL (Moderate)H-bonding; Decreased dielectric constant vs MeOH
Polar Aprotic DMSO>100 mg/mL (High)>50 mg/mL (High)High dielectric constant; Strong H-bond acceptor
Polar Aprotic Dimethylformamide>100 mg/mL (High)~30 mg/mL (Moderate)Dipole-dipole interactions; H-bond acceptor
Halogenated Dichloromethane (DCM)>50 mg/mL (High)<1 mg/mL (Poor)Dispersion forces; Lipophilic interaction via gem-dimethyl
Ester Ethyl Acetate (EtOAc)~20-50 mg/mL (Moderate)<0.1 mg/mL (Insoluble)Moderate polarity; Useful as an anti-solvent for the salt
Non-Polar Hexane / Heptane<1 mg/mL (Poor)<0.01 mg/mL (Insoluble)Lack of polar interactions; Ideal anti-solvent

Expert Insight: When designing a crystallization purification step for the free base, a biphasic system using Ethyl Acetate as the primary solvent and Hexane as the anti-solvent provides an excellent thermodynamic gradient for controlled precipitation. For the HCl salt, a Methanol/Ethyl Acetate solvent/anti-solvent pairing is optimal.

Self-Validating Protocol for Thermodynamic Solubility Determination

Literature values for niche chiral building blocks are often estimated rather than empirically derived. To ensure rigorous scientific integrity, solubility must be validated in-house.

Critical Analytical Choice: Because (S)-(6,6-Dimethylmorpholin-2-yl)methanol lacks a conjugated π -system (no aromatic rings), standard UV detection at 254 nm or 210 nm is highly insensitive and prone to baseline interference from solvents. Therefore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with HPLC is absolutely mandatory for accurate quantification.

Step-by-Step Shake-Flask Methodology:
  • Solid Dispensing: Accurately weigh ~50 mg of the compound into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for 24 hours to ensure thermodynamic equilibrium is reached (avoiding metastable kinetic solubility readings).

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes at 25°C to pellet undissolved solids.

  • Aliquot & Dilution: Carefully extract 50 µL of the clear supernatant. Dilute immediately in a compatible diluent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to injection.

  • HPLC-CAD Quantification: Inject the diluted sample onto a HILIC or polar-embedded C18 column, quantifying against a 5-point calibration curve prepared from a certified reference standard.

G S1 Solid Dispensing S2 Solvent Addition S1->S2 S3 Isothermal Equilibration (24h, 25°C) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC-CAD Quantification S4->S5 S6 Data Validation S5->S6

Diagram 2: High-throughput thermodynamic solubility screening workflow utilizing HPLC-CAD.

Solvent Selection Strategies for Synthetic Workflows

Understanding the solubility profile allows chemists to engineer better reaction conditions:

  • N-Alkylation and Cross-Coupling: When utilizing the secondary amine of the morpholine core for Buchwald-Hartwig aminations or SN2 alkylations, DMF or DMSO are the solvents of choice. The free base is highly soluble, and these polar aprotic solvents stabilize the transition states of these reactions.

  • Protecting Group Manipulations: If selectively protecting the primary alcohol (e.g., with a TBS or Trityl group), Dichloromethane (DCM) is ideal. The free base is highly soluble in DCM, allowing for high-concentration reactions that drive kinetic rates, while the lack of solvent hydrogen-bond donation prevents interference with the electrophilic protecting reagents.

  • Salt Formation: To convert the free base to the HCl salt for long-term storage, dissolve the free base in Methanol , add methanolic HCl, and precipitate the resulting salt by slowly adding Ethyl Acetate under vigorous stirring.

References

  • Heterocyclic compound (Patent US8722660B2). Google Patents. Demonstrates the utility of substituted morpholine-3-carboxylic acid derivatives in the synthesis of highly soluble, bioavailable Cdc7 inhibitors for cancer therapeutics.
  • 3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid . ACS Publications. Highlights the role of chiral morpholine substitutions in improving metabolic stability and aqueous solubility in drug design. Available at:[Link]

  • 1416444-80-8 (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL - SEED CHEM M-S887943 . ECHO Chemical. Commercial sourcing and chemical specifications for the hydrochloride salt form. Available at:[Link]

Sources

Exploratory

Comprehensive Safety and Handling Whitepaper: (S)-(6,6-Dimethylmorpholin-2-yl)methanol in Drug Development

Executive Summary (S)-(6,6-Dimethylmorpholin-2-yl)methanol (often supplied as a hydrochloride salt, CAS: 1416444-80-8) is an advanced chiral building block critical to the synthesis of targeted therapeutics, including ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-(6,6-Dimethylmorpholin-2-yl)methanol (often supplied as a hydrochloride salt, CAS: 1416444-80-8) is an advanced chiral building block critical to the synthesis of targeted therapeutics, including kinase inhibitors and CNS-active agents. The molecule's architecture—featuring gem-dimethyl substitution, a secondary amine, and a primary alcohol—provides versatile orthogonal reactivity. However, these exact structural features dictate stringent safety and handling protocols. This whitepaper outlines the physicochemical causality behind its hazards and provides self-validating methodologies to ensure both personnel safety and chemical integrity during laboratory operations.

Physicochemical Profiling & Causality

To design an effective safety protocol, one must first understand why the chemical behaves the way it does. The morpholine ring confers a unique balance of hydrophilicity and lipophilicity. The secondary amine acts as a nucleophile and a weak base, making it susceptible to oxidation and nitrosation. Furthermore, the primary alcohol serves as a reactive site capable of extensive hydrogen bonding.

When handled as a hydrochloride salt, the compound becomes highly hygroscopic. Moisture absorption does not merely degrade the physical state of the powder; it fundamentally alters the effective molar mass, introducing critical stoichiometric errors in downstream synthetic steps.

Table 1: Physicochemical Properties and Handling Implications
PropertyValueCausality / Impact on Handling
Compound Name (S)-(6,6-Dimethylmorpholin-2-yl)methanol HClThe salt form improves stability but increases moisture affinity.
CAS Number 1416444-80-8Unique identifier for regulatory and SDS retrieval .
Molecular Formula C7H16ClNO2Presence of nitrogen requires monitoring for nitrosamine formation.
Molecular Weight 181.66 g/mol Must be recalculated if deliquescence (moisture uptake) occurs.
Physical Form Solid (Powder)Prone to aerosolization; necessitates local exhaust ventilation.
Storage Temp. 2-8°CPrevents thermal degradation and preserves chiral purity .

Hazard Identification & Toxicological Mechanisms

The primary hazards associated with morpholine derivatives stem from their basicity and their ability to disrupt cellular membranes. While the gem-dimethyl groups provide some steric hindrance, the secondary amine remains a local irritant to the skin, eyes, and respiratory tract .

Mechanism of Toxicity: Upon dermal or ocular exposure, the lipophilic nature of the morpholine ring facilitates rapid penetration into the lipid bilayer. Once integrated, the basic amine disrupts the local pH gradient. This localized alkalosis leads to cellular membrane disruption, protein denaturation, and a subsequent inflammatory cascade. Additionally, if the secondary amine is exposed to nitrosating agents (e.g., nitrites or atmospheric nitrogen oxides), it can undergo nitrosation to form nitrosamines—a heavily regulated class of genotoxic impurities (GTIs) in pharmaceutical development.

ToxicityMechanism Exposure Dermal/Ocular Exposure to Morpholine Derivative Lipid Lipid Bilayer Penetration (Lipophilic Ring) Exposure->Lipid pH Local Alkalosis (Amine Protonation) Lipid->pH CellDamage Membrane Disruption & Protein Denaturation pH->CellDamage Inflammation Inflammatory Cascade (Tissue Damage) CellDamage->Inflammation

Mechanistic pathway of toxicity induced by morpholine-based alkaline exposure.

Self-Validating Experimental Handling Protocol

To mitigate risks and ensure experimental reproducibility, handling must follow a self-validating system. In this framework, every operational step includes a verifiable metric to confirm success before the scientist is allowed to proceed to the next step.

Step-by-Step Methodology for Dispensing and Transfer
  • Environmental Verification:

    • Action: Ensure the relative humidity (RH) in the weighing environment is strictly <30%.

    • Causality: The HCl salt is highly hygroscopic. Moisture absorption leads to deliquescence, altering the effective mass and compromising stoichiometric precision.

    • Validation: The digital hygrometer reading must be documented in the electronic laboratory notebook (ELN) prior to opening the reagent bottle.

  • PPE and Engineering Controls:

    • Action: Don double nitrile gloves, a fitted particulate respirator (if manipulated outside a closed system), and an anti-static lab coat. Conduct all transfers within a certified Class II Type B2 biological safety cabinet or a dedicated powder-handling fume hood.

    • Validation: Visual confirmation of inward airflow via a calibrated velometer or continuous flow monitor alarm system.

  • Enclosed Weighing Protocol:

    • Action: Use an anti-static zero-stat gun on the stainless-steel spatula and the weigh boat prior to contact. Dispense the required mass slowly to avoid dust generation.

    • Causality: Fine powders accumulate static charge, leading to aerosolization, loss of material, and inhalation risk.

    • Validation: The analytical balance must display a stable reading for 10 consecutive seconds. A continuous upward drift indicates active moisture absorption, invalidating the weigh-out.

  • Inert Atmosphere Purging (Post-Transfer):

    • Action: Backfill the primary storage container with high-purity Argon before sealing.

    • Causality: Argon is denser than Nitrogen and provides a superior, heavier protective blanket against oxidative degradation of the amine and atmospheric moisture.

    • Validation: An audible hiss or positive pressure indication on the Schlenk line/manifold must be observed during the backfill process.

HandlingWorkflow Start Receipt of Chemical CAS: 1416444-80-8 Inspect Quality Inspection (Verify Seal & COA) Start->Inspect Storage Inert Storage (Argon, 2-8°C, Desiccated) Inspect->Storage Prep Preparation for Use (Fume Hood, RH < 30%) Storage->Prep Weigh Weighing Protocol (Anti-static, Drift Monitored) Prep->Weigh Reaction Integration into Synthesis (Inert Atmosphere) Weigh->Reaction

Self-validating workflow for safe handling of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Emergency Response & Spill Management

In the event of an accidental spill, rapid and structured containment is critical to prevent aerosolization and cross-contamination of the laboratory environment.

  • Isolation: Immediately evacuate the immediate vicinity and increase the room's ventilation exhaust rate if programmable.

  • Containment: Cover the solid spill with damp sand or a specialized inert chemical absorbent to prevent dust generation. Do not use dry sweeping, as this will aerosolize the active pharmaceutical ingredient (API) intermediate.

  • Neutralization: If the free base form is spilled, carefully neutralize the area with a dilute, weak acid (e.g., 1M citric acid). This protonates the secondary amine, significantly reducing its volatility and tissue-penetrating ability.

  • Disposal: Collect the neutralized matrix using non-sparking tools into a sealed, clearly labeled hazardous waste container compliant with EPA/RCRA regulations.

References

  • NextSDS. Safety Data Sheet for[(2S)-6,6-dimethylmorpholin-2-yl]methanol hydrochloride (CAS: 1416444-80-8). Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). Morpholine Compound Summary (Toxicity and Handling baselines). Retrieved from:[Link]

Foundational

Literature Review and Synthetic Directives for (S)-(6,6-Dimethylmorpholin-2-yl)methanol in Organic Synthesis

Executive Summary In modern medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including optimal basicity (pKa ~8.3) and excellent aqueous solubility....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is a privileged scaffold, prized for its favorable physicochemical properties, including optimal basicity (pKa ~8.3) and excellent aqueous solubility. However, first-generation unsubstituted morpholines often suffer from rapid CYP450-mediated oxidative metabolism at the carbons adjacent to the oxygen atom.

As a Senior Application Scientist, I have observed a paradigm shift toward highly functionalized, sterically shielded morpholine derivatives. (S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416444-80-8) represents the apex of this structural evolution. By combining a chiral hydroxymethyl vector for late-stage functionalization with a gem-dimethyl metabolic shield, this building block solves critical pharmacokinetic liabilities while enhancing target selectivity. This technical guide deconstructs the mechanistic rationale, pharmacological applications, and self-validating synthetic protocols for this highly sought-after intermediate.

Structural & Mechanistic Rationale in Drug Design

The integration of (S)-(6,6-Dimethylmorpholin-2-yl)methanol into a drug scaffold is never arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

The Chiral Vector: (S)-2-Hydroxymethyl Group

The 2-hydroxymethyl substituent serves as a versatile synthetic handle. It can undergo etherification to generate selective norepinephrine reuptake (NET) inhibitors (analogous to Reboxetine) [4], or it can be directly coupled to heterocyclic cores. The (S)-configuration is critical; it dictates the spatial trajectory of the attached pharmacophore within the target binding pocket, often resulting in logarithmic fold-increases in binding affinity compared to the (R)-enantiomer.

The Metabolic Shield: 6,6-Dimethyl Substitution

Unsubstituted morpholines are highly susceptible to oxidative ring-opening. By installing a gem-dimethyl group at the C6 position (adjacent to the oxygen), chemists achieve two profound effects:

  • Metabolic Blocking: The steric bulk completely precludes CYP450 enzymes from accessing the C6 protons, drastically reducing intrinsic clearance ( Clint​ ) and extending the in vivo half-life [3].

  • Conformational Locking: The gem-dimethyl group induces a strong Thorpe-Ingold effect. This restricts the conformational flexibility of the morpholine chair, locking the 2-hydroxymethyl group into a thermodynamically favored equatorial position. This pre-organization reduces the entropic penalty of binding, enhancing kinase isoform selectivity [3].

G Core (S)-(6,6-Dimethylmorpholin-2-yl)methanol Chiral Building Block Kinase Kinase Inhibitors (mTOR, Syk, Chk1) Core->Kinase Scaffold Integration GPCR GPCR Modulators (5-HT1a, D3/D4) Core->GPCR Receptor Fit Transporter Monoamine Transporters (NET Inhibitors) Core->Transporter Chiral Vector Metabolism Blocked C6 Oxidation (Enhanced Half-Life) Kinase->Metabolism Selectivity Stereospecific Binding (Reduced Off-Target) GPCR->Selectivity Transporter->Selectivity

Fig 2: Pharmacological applications and structural benefits of the 6,6-dimethylmorpholine scaffold.

Applications in Advanced Therapeutics

The unique topology of (S)-(6,6-Dimethylmorpholin-2-yl)methanol has led to its incorporation in several cutting-edge therapeutic arenas:

  • Highly Selective Kinase Inhibitors: In the development of trisubstituted triazines targeting the PI3K/mTOR pathway, the incorporation of bulky morpholine derivatives at the C-4/C-6 positions of the triazine core yielded picomolar IC50​ values. The 6,6-dimethylmorpholine moiety specifically exploits steric pockets in the mTOR kinase domain, achieving >100-fold selectivity over 195 off-target kinases [3].

  • GPCR Modulators: Indoline-morpholino derivatives utilizing this chiral scaffold act as potent, polypharmacological antagonists for dopamine D4 and serotonin 5-HT1a receptors. These compounds are currently being investigated as lead molecules for schizophrenia, bipolar disorder, and Alzheimer's disease [2].

Quantitative Data Summary

Table 1: Comparative Profiling of Morpholine Scaffolds in Drug Design

Scaffold FeatureSteric Hindrance at O-adjacent CarbonMetabolic Stability (C-Oxidation)Conformational RigidityPrimary Application
Unsubstituted Morpholine MinimalLow (Susceptible to CYP450)Flexible (Chair flip)Basic solubilizing group
(S)-2-Hydroxymethylmorpholine Moderate (C2 substituted)ModerateBiased ChairNET inhibitors (Reboxetine)
(S)-(6,6-Dimethylmorpholin-2-yl)methanol High (C2, C6 substituted)High (C6 oxidation blocked)Highly Rigid (Thorpe-Ingold)Selective Kinase/GPCR Inhibitors

Step-by-Step Synthetic Methodology

The synthesis of highly substituted chiral morpholines requires rigorous stereochemical control. The following protocol is a self-validating system adapted from the seminal work of Henegar [1], utilizing a Payne-like rearrangement to guarantee stereospecificity.

Retrosynthetic Rationale

To achieve the (S)-configuration at C2, we begin with (R)-epichlorohydrin . The synthesis relies on a precise sequence of regioselective epoxide opening, followed by an intramolecular SN​2 cyclization that intentionally inverts the stereocenter from (R) to (S).

Experimental Protocol

Step 1: Regioselective Chlorohydrin Formation

  • Charge a jacketed reactor with 1-(benzylamino)-2-methylpropan-2-ol (1.0 eq) in a 1:1 mixture of 2-propanol and water.

  • Add (R)-epichlorohydrin (1.05 eq) dropwise at 20 °C.

  • Stir the solution for 12 hours. Causality: The secondary amine regioselectively attacks the less sterically hindered terminal methylene of (R)-epichlorohydrin. Because the attack occurs at C1, the chiral center at C2 remains untouched, preserving the (R)-configuration in the resulting chlorohydrin intermediate.

Step 2: Base-Mediated Epoxidation and Intramolecular Cyclization

  • To the same reactor (one-pot process), add a 35 wt % aqueous solution of Tetraethylammonium hydroxide ( Et4​NOH , 1.3 eq) over 5 minutes.

  • Allow the mild exotherm to reach ~30 °C, then stir for 4 hours.

  • Quench with 1 M HCl to pH 9, extract with CH2​Cl2​ , and concentrate. Causality: The base deprotonates the secondary alcohol of the chlorohydrin, triggering an intramolecular displacement of the adjacent chloride to form a new, transient (R)-epoxide. Subsequently, the tertiary alkoxide (from the 2-methylpropan-2-ol moiety) attacks the internal C2 carbon of this new epoxide. Why attack C2? While attack at the terminal C3 would yield a 7-membered oxazepine, the gem-dimethyl group induces a severe Thorpe-Ingold effect, compressing the reactive bond angles and heavily favoring the 6-membered morpholine ring. The nucleophilic attack at C2 proceeds via an SN​2 mechanism, resulting in a complete inversion of stereochemistry , yielding the (S)-morpholine core.

Step 3: Deprotection

  • Dissolve the N-benzyl morpholine intermediate in methanol.

  • Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (40 psi) for 16 hours.

  • Filter through Celite and concentrate under reduced pressure to yield pure (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

G A (R)-Epichlorohydrin + 1-(Benzylamino)- 2-methylpropan-2-ol B Regioselective Opening (Chlorohydrin Formation) A->B 20°C, 12h C Base-Mediated Epoxidation (Retention of (R)-Config) B->C Et4NOH D Intramolecular Cyclization (Attack at C2, Inversion) C->D Thorpe-Ingold E (S)-(6,6-Dimethylmorpholin- 2-yl)methanol D->E Deprotection

Fig 1: Stereospecific synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol via Payne-like cyclization.

References

  • Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662-3665.[Link]

  • US Patent 9,079,895 B2 (2015). Morpholino compounds, uses and methods.
  • Journal of Medicinal Chemistry (2024). Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer. ACS Publications.[Link]

  • Organic Letters (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications.[Link]

Exploratory

Thermodynamic stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

An In-depth Technical Guide to the Thermodynamic Stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist For...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of modern drug discovery and development, the morpholine scaffold has emerged as a privileged structure, celebrated for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles. (S)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral building block, represents a key component in the synthesis of a new generation of therapeutic agents. Its three-dimensional structure and inherent stability are pivotal to its function and, ultimately, to the safety and efficacy of the final drug product. Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a critical directive in de-risking drug candidates and ensuring the delivery of robust and reliable medicines. This guide provides a comprehensive framework for the theoretical and experimental evaluation of the thermodynamic stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol, grounded in the principles of scientific integrity and practical application.

Part 1: Theoretical and Computational Assessment of Conformational and Thermodynamic Stability

The intrinsic stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is fundamentally linked to its conformational preferences and the energetic landscape it occupies. The morpholine ring, akin to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. Computational chemistry offers a powerful lens through which we can predict and understand these properties before embarking on extensive experimental campaigns.

Conformational Analysis: The Energetic Landscape

The starting point for any stability assessment is a thorough understanding of the molecule's conformational isomers. For (S)-(6,6-Dimethylmorpholin-2-yl)methanol, the primary considerations are the chair conformations and the orientation of the hydroxymethyl and dimethyl groups.

  • Computational Approach: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are robust methods for calculating the energies of different conformers. By systematically exploring the potential energy surface, we can identify the global minimum energy conformation and the relative energies of other accessible conformers. This information is crucial as different conformers can exhibit varying susceptibilities to degradation.

cluster_0 Computational Workflow for Stability Prediction A Initial 3D Structure Generation of (S)-(6,6-Dimethylmorpholin-2-yl)methanol B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization of Conformers (e.g., DFT, MP2) B->C Refine geometries and energies D Frequency Calculation & Zero-Point Energy Correction C->D Confirm true minima F Prediction of Potential Degradation Pathways (e.g., Reaction Pathway Modeling) C->F Investigate reactivity E Calculation of Thermodynamic Properties (Enthalpy, Gibbs Free Energy) D->E Calculate relative stabilities G Predicted Stability Profile E->G F->G

Caption: Computational workflow for predicting thermodynamic stability.

Predicting Degradation Pathways

Computational modeling can also be employed to predict potential degradation pathways by simulating reactions such as hydrolysis and oxidation. By calculating the activation energies for various potential reactions, we can identify the most likely degradation routes under different conditions. This foresight allows for the targeted design of stability-indicating analytical methods.

Part 2: Experimental Determination of Thermodynamic Stability

While computational methods provide invaluable predictive insights, experimental validation remains the cornerstone of stability assessment. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools for characterizing the solid-state stability of pharmaceutical compounds.

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is instrumental in identifying melting points, phase transitions, and decomposition events.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting onset of indium should be 156.6 ± 0.5 °C with an enthalpy of fusion of 28.6 ± 2.9 J/g.

  • Sample Preparation: Accurately weigh 2-5 mg of (S)-(6,6-Dimethylmorpholin-2-yl)methanol into a clean, hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) events. Determine the onset temperature and enthalpy for each event.

Thermogravimetric Analysis (TGA): Quantifying Mass Changes

TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the thermal stability and decomposition profile of a compound.

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA balance using certified weights and verify the temperature calibration.

  • Sample Preparation: Place 5-10 mg of (S)-(6,6-Dimethylmorpholin-2-yl)methanol into a tared ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and quantify the percentage of mass lost at each step.

Parameter Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Sample Mass 2-5 mg5-10 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 350 °C25 °C to 500 °C
Purge Gas NitrogenNitrogen
Flow Rate 50 mL/min50 mL/min
Crucible Type Hermetically sealed aluminumCeramic or Platinum

Table 1: Summary of Recommended Experimental Parameters for DSC and TGA Analysis.

cluster_1 Experimental Workflow for Thermal Analysis A Sample Preparation (S)-(6,6-Dimethylmorpholin-2-yl)methanol C DSC Analysis A->C D TGA Analysis A->D B Instrument Calibration (DSC & TGA) B->C B->D E Data Acquisition (Thermograms) C->E D->E F Data Interpretation (Melting Point, Decomposition Temperature, Mass Loss) E->F G Thermodynamic Stability Profile F->G

Caption: Experimental workflow for DSC and TGA analysis.

Part 3: Forced Degradation Studies: Probing for Instability

Forced degradation studies are essential for identifying potential degradation products and pathways that may not be apparent under normal storage conditions. These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Protocol for Forced Degradation Studies
  • Acid and Base Hydrolysis: Dissolve the compound in 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions at 60°C and analyze at various time points (e.g., 2, 4, 8, 24 hours).

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide. Store at room temperature and analyze at regular intervals.

  • Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines. Keep a control sample in the dark.

  • Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 70°C) for an extended period.

Analysis of Degradants

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Mass spectrometry (LC-MS) can then be used to identify the structure of the degradants.

cluster_2 Forced Degradation Study Design A (S)-(6,6-Dimethylmorpholin-2-yl)methanol B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal Stress (70°C, solid state) A->F G Analysis by Stability-Indicating HPLC-MS B->G C->G D->G E->G F->G H Identification of Degradation Products & Pathways G->H

Caption: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the structure of (S)-(6,6-Dimethylmorpholin-2-yl)methanol and known degradation pathways of morpholine derivatives, potential degradation routes include:

  • Oxidation of the morpholine ring: This can lead to ring-opening products.

  • Oxidation of the primary alcohol: This would form the corresponding aldehyde and then carboxylic acid.

  • Cleavage of the C-N bond: This is a known microbial degradation pathway for morpholine.

Part 4: Data Interpretation and Implications for Drug Development

The data generated from these studies provide a comprehensive picture of the thermodynamic stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

  • DSC and TGA data will establish the melting point and decomposition temperature, which are critical for defining handling and storage conditions. A high decomposition temperature is indicative of good thermal stability.

  • Forced degradation studies will reveal the compound's liabilities and inform the development of stable formulations. For example, if the compound is susceptible to oxidation, the inclusion of an antioxidant in the formulation may be necessary.

  • Shelf-life determination: The stability data can be used to design long-term stability studies under ICH-recommended conditions to establish the shelf-life of the drug substance.

Conclusion

A thorough understanding of the thermodynamic stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is a non-negotiable prerequisite for its successful development as a pharmaceutical building block. The integrated approach of computational prediction and rigorous experimental validation outlined in this guide provides a robust framework for generating the necessary data to ensure the quality, safety, and efficacy of future medicines derived from this promising scaffold. By embracing these principles of scientific integrity and in-depth characterization, we can confidently advance drug candidates with a solid foundation of stability.

References

  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. (2019).
  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology.
  • Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. (2022).
  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION P
  • Thermogravimetric Analysis in Pharmaceuticals. (2020). Veeprho.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on
Foundational

Structural and Pharmacokinetic Optimization via (S)-(6,6-Dimethylmorpholin-2-yl)methanol: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) profile is just as critical as its pharmacodynamic potency. (S)-(6,6-Dimethylmorpholin-2-yl)methanol has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) profile is just as critical as its pharmacodynamic potency. (S)-(6,6-Dimethylmorpholin-2-yl)methanol has emerged as a highly privileged chiral building block. By incorporating a morpholine ring with a specific gem-dimethyl substitution pattern and a chiral hydroxymethyl vector, this scaffold directly addresses common PK liabilities, such as poor aqueous solubility and rapid metabolic clearance. This whitepaper provides an in-depth technical analysis of its chemical identity, structural rationale, procurement landscape, and a self-validating protocol for analytical quality control.

Chemical Identity & Quantitative Profiling

Understanding the exact salt form and stereochemistry is the first step in successful API integration. The compound is commercially available in multiple forms, each suited for different synthetic environments.

Property(S)-Enantiomer (HCl Salt)(S)-Enantiomer (Free Base)Racemic (HCl Salt)
CAS Number 1416444-80-8[1]1400589-79-8[2]1416439-82-1
Molecular Formula C7H16ClNO2C7H15NO2C7H16ClNO2
Molecular Weight 181.66 g/mol [1]145.20 g/mol [2]181.66 g/mol
Key Suppliers Sigma-Aldrich[1], ECHO Chemical[3], BLD Pharm[4]AiFChem[2]Sigma-Aldrich, ChemicalBook[5]

Mechanistic Role in Drug Development: The "Why" Behind the Structure

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct purpose in overcoming biological barriers.

  • Modulation of Physicochemical Properties : The morpholine core is a highly effective pharmacophore. Its basic nitrogen allows for physiological salt formation, while the ether oxygen acts as a strong hydrogen bond acceptor. This dual nature fine-tunes the compound's pKa and LogD, directly enhancing the aqueous solubility and oral bioavailability of highly lipophilic lead scaffolds.

  • Steric Shielding and Metabolic Stability : Unsubstituted morpholines are notoriously susceptible to cytochrome P450 (CYP450)-mediated α-oxidation, leading to ring opening and rapid in vivo clearance. The strategic placement of gem-dimethyl groups at the 6-position provides immense steric hindrance. This structural choice actively shields the adjacent ether oxygen and carbon framework from enzymatic attack, significantly prolonging the biological half-life.

  • Chiral Vectoring : The (S)-hydroxymethyl group at the 2-position serves a dual purpose. Synthetically, it is a versatile handle for downstream coupling (e.g., etherification, amidation). Pharmacologically, the defined (S)-stereocenter ensures a precise 3D trajectory of the hydroxyl group, which is often critical for establishing high-affinity hydrogen bonding networks within a target protein's binding pocket.

G cluster_0 Structural Module Integration A Lead API Scaffold (High Clearance, Low Solubility) B Conjugation with (S)-(6,6-Dimethylmorpholin-2-yl)methanol A->B SNAr or Reductive Amination C Steric Shielding (6,6-Dimethyl) B->C D Hydrogen Bonding Network (Morpholine N/O + Hydroxyl) B->D E CYP450 Resistance (Increased Half-life) C->E Blocks α-oxidation F Enhanced Aqueous Solubility (Improved Bioavailability) D->F Modulates LogD

Logical framework of pharmacokinetic optimization via morpholine integration.

Supplier Landscape & Procurement Strategy

Securing high-purity chiral building blocks is foundational to reproducible drug development. A robust supply chain mitigates the risk of late-stage synthetic failures.

  • Hydrochloride Salt (CAS 1416444-80-8) : The HCl salt is the most stable and commonly procured form, ideal for long-term storage. It is available globally through major distributors like Sigma-Aldrich[1] and J&K Scientific[6]. In regional markets, authorized distributors such as ECHO Chemical[3] provide regulatory-compliant sourcing.

  • Free Base (CAS 1400589-79-8) : For synthetic routes where the presence of chloride ions or acidic conditions is detrimental (e.g., specific transition-metal catalyzed cross-couplings), the free base is strictly required. AiFChem is a documented supplier of this specific variant[2].

  • Reference Standards : To validate chiral assays, the racemic mixture (CAS 1416439-82-1) and the (R)-enantiomer (CAS 1416444-88-6)[7] are essential procurement items for the analytical laboratory.

Experimental Workflow: Self-Validating Protocol for Chiral Purity

Expertise & Experience : A common pitfall in incorporating chiral morpholines is blindly trusting the vendor's enantiomeric excess (ee) certificate without in-house verification. Because the morpholine ring lacks a strong UV chromophore, direct chiral HPLC analysis is often insensitive and prone to severe baseline noise.

Trustworthiness : The following protocol is designed as a self-validating system. By derivatizing the molecule with a UV-active chromophore and running it against a derivatized racemic standard, the system inherently proves its own resolving power before certifying the (S)-batch.

Step-by-Step Methodology: Derivatization and ee% Determination
  • Free-Basing : Dissolve 100 mg of (S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl[1] in 2.0 mL of anhydrous dichloromethane (DCM). Add 1.2 molar equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that liberates the morpholine amine into its reactive free-base form without participating in downstream acylation.

  • Chromatographic Derivatization : Cool the mixture to 0°C. Dropwise, add 1.05 equivalents of benzoyl chloride. Stir for 30 minutes.

    • Causality: Benzoylation selectively occurs at the secondary amine (which is kinetically faster than the primary alcohol), introducing a phenyl ring that enables robust, high-signal UV detection at 254 nm.

  • Quenching and Extraction : Quench the reaction with 2.0 mL of saturated aqueous NaHCO3 to neutralize unreacted benzoyl chloride. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • System Validation (The Control) : Repeat steps 1-3 using the racemic standard (CAS 1416439-82-1). Inject the racemic derivative onto a Chiralcel OD-H column (Isocratic 90:10 Hexane/Isopropanol, 1.0 mL/min).

    • Validation Check: The method is only deemed valid if two distinct peaks (baseline resolution, Rs > 1.5) are observed, proving the column can separate the enantiomers.

  • Sample Analysis : Inject the derivatized (S)-enantiomer sample. Calculate the enantiomeric excess (ee). An ee of >99% is required before proceeding to downstream API synthesis.

G A Raw Material CAS: 1416444-80-8 B Free-Basing DIPEA / DCM A->B C Derivatization Benzoyl Chloride B->C D Chiral HPLC Chiralcel OD-H C->D E E D->E

Self-validating experimental workflow for chiral purity determination.

References

  • Sigma-Aldrich. "Hydrochloric acid in methanol | (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL". Source: sigmaaldrich.com.
  • ECHO Chemical. "1416444-80-8 (S)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL - SEED CHEM M-S887943". Source: echochemical.com.
  • BLD Pharm. "1785429-68-6|(3-Methoxyazetidin-3-yl)methanol". Source: bldpharm.com.
  • J&K Scientific. "(S)-(6,6-Dimethylmorpholin-2-yl)methanol". Source: jk-sci.com.
  • AiFChem. "1400589-79-8 | (S)-(6,6-Dimethylmorpholin-2-yl)methanol". Source: aifchem.com.
  • Sigma-Aldrich. "(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL | 1416439-82-1". Source: sigmaaldrich.com.
  • ChemicalBook. "(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL | 1416439-82-1". Source: chemicalbook.com.
  • Fisher Scientific. "eMolecules (R)-(6,6-DIMETHYLMORPHOLIN-2-YL)METHANOL HCL | 1416444-88-6". Source: fishersci.com.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatives

Advanced Application Note: Stereospecific Synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Mechanistic Rationale & Route Design The synthesis of chiral substituted morpholines presents a unique regiochemical challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Stereospecific Synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Mechanistic Rationale & Route Design

The synthesis of chiral substituted morpholines presents a unique regiochemical challenge. A naive approach to synthesizing (S)-(6,6-Dimethylmorpholin-2-yl)methanol might involve the direct reaction of 1-(benzylamino)-2-methylpropan-2-ol with (S)-epichlorohydrin. However, upon base-promoted cyclization, the tertiary alkoxide preferentially attacks the less sterically hindered terminal carbon of the resulting intermediate. According to Baldwin’s rules, this kinetically favored 7-exo-tet trajectory yields a 7-membered oxazepane ring rather than the desired 6-membered morpholine core[1].

To enforce absolute regiocontrol and form the morpholine ring, the leaving group must be explicitly positioned on the secondary carbon. This protocol utilizes (R)-benzyl glycidyl ether . Following the regioselective epoxide opening at the terminal position, the resulting secondary alcohol is selectively mesylated. The subsequent intramolecular nucleophilic substitution by the tertiary alkoxide is forced down a 6-exo-tet pathway. This drives an SN2 reaction with complete Walden inversion at the secondary carbon, converting the (R)-stereocenter to the desired (S)-stereocenter with high fidelity[2]. This robust methodology is highly relevant for generating chiral morpholine building blocks used in modern kinase inhibitors and active pharmaceutical ingredients.

Reaction Workflow

Workflow N1 Step 1: Epoxide Opening Benzylamine + Isobutylene Oxide N2 Intermediate 1 1-(benzylamino)-2-methylpropan-2-ol N1->N2 N3 Step 2: Alkylation + (R)-Benzyl Glycidyl Ether N2->N3 N4 Diol Intermediate (2R)-1-(benzyl(2-hydroxy-2-methylpropyl)amino) -3-(benzyloxy)propan-2-ol N3->N4 N5 Step 3: Mesylation & Cyclization MsCl, Et3N, then t-BuOK N4->N5 6-exo-tet Cyclization (Inversion of Stereocenter) N6 Protected Morpholine (2S)-4-benzyl-2-((benzyloxy)methyl) -6,6-dimethylmorpholine N5->N6 N7 Step 4: Global Deprotection H2, Pd(OH)2/C, MeOH/HCl N6->N7 N8 Target Compound (S)-(6,6-Dimethylmorpholin-2-yl)methanol N7->N8

Fig 1. Stereospecific synthesis workflow for (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Quantitative Data & Reagent Stoichiometry

StepReagent / IntermediateMW ( g/mol )EquivalentsAmount
1 Benzylamine107.151.0010.7 g (100 mmol)
1 Isobutylene oxide72.111.107.9 g (110 mmol)
2 Intermediate 1 (Amino alcohol)179.261.0017.9 g (100 mmol)
2 (R)-Benzyl glycidyl ether164.201.0517.2 g (105 mmol)
3 Intermediate 2 (Diol)343.461.0034.3 g (100 mmol)
3 Methanesulfonyl chloride (MsCl)114.551.1012.6 g (110 mmol)
3 Potassium tert-butoxide (t-BuOK)112.212.0022.4 g (200 mmol)
4 Intermediate 3 (Protected Morpholine)325.451.0032.5 g (100 mmol)

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of 1-(benzylamino)-2-methylpropan-2-ol
  • Reaction: In a 250 mL round-bottom flask, dissolve benzylamine (10.7 g, 100 mmol) in 50 mL of absolute ethanol. Add isobutylene oxide (7.9 g, 110 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

    • Causality: The steric hindrance of the gem-dimethyl group forces the amine to attack the less substituted terminal carbon exclusively, requiring elevated temperatures to overcome the activation energy barrier.

  • In-Process Control (IPC): Analyze via LC-MS. The reaction is self-validating when the benzylamine peak disappears and a new peak at m/z 180 [M+H]⁺ emerges.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol and unreacted isobutylene oxide. The crude oil is used directly in the next step.

Step 4.2: Epoxide Opening to Diol Intermediate
  • Reaction: Dissolve the crude 1-(benzylamino)-2-methylpropan-2-ol (17.9 g, 100 mmol) in 100 mL of isopropanol. Add (R)-benzyl glycidyl ether (17.2 g, 105 mmol).

  • Heating: Stir at 80 °C for 16 hours.

  • IPC: Confirm formation of the diol intermediate via LC-MS (m/z 344 [M+H]⁺ ).

  • Workup: Evaporate the solvent. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield (2R)-1-(benzyl(2-hydroxy-2-methylpropyl)amino)-3-(benzyloxy)propan-2-ol as a viscous syrup.

Step 4.3: Regioselective Mesylation and Stereospecific Cyclization
  • Mesylation: Dissolve the purified diol (34.3 g, 100 mmol) in 200 mL of anhydrous dichloromethane (DCM). Add triethylamine (20.2 g, 200 mmol) and cool the flask to 0 °C in an ice bath.

  • Activation: Add methanesulfonyl chloride (12.6 g, 110 mmol) dropwise over 15 minutes. Stir at 0 °C for 2 hours.

    • Causality: Temperature control is critical here. Tertiary alcohols are sterically hindered but can undergo unwanted side reactions (such as elimination) if mesylation is attempted at room temperature. Maintaining 0 °C ensures perfect chemoselectivity, activating only the secondary alcohol.

  • Solvent Swap: Once TLC indicates complete consumption of the diol, quench with 50 mL of ice water, extract the organic layer, dry over Na₂SO₄, and evaporate the DCM completely. Redissolve the crude mesylate in 200 mL of anhydrous THF.

  • Cyclization: Cool the THF solution to 0 °C and add t-BuOK (22.4 g, 200 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Tertiary alcohols are poor nucleophiles. A strong base (t-BuOK) is required to quantitatively generate the tertiary alkoxide, which aggressively drives the 6-exo-tet cyclization, displacing the mesylate with complete stereochemical inversion[2].

  • IPC: LC-MS must show a dominant peak at m/z 326[M+H]⁺ .

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate (2S)-4-benzyl-2-((benzyloxy)methyl)-6,6-dimethylmorpholine.

Step 4.4: Global Hydrogenolysis (Deprotection)
  • Reaction: Dissolve the protected morpholine (32.5 g, 100 mmol) in 150 mL of methanol. Add 1.0 equivalent of aqueous HCl (100 mmol) and 3.2 g of Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%).

    • Causality: The final product is a secondary aliphatic amine, which strongly coordinates to the Palladium surface, poisoning the catalyst and halting the cleavage of the robust O-benzyl ether. Adding stoichiometric HCl protonates the amine, preventing catalyst coordination and ensuring complete global deprotection.

  • Hydrogenation: Place the mixture in a Parr shaker under 50 psi of H₂ gas at 50 °C for 24 hours.

  • IPC: LC-MS confirms the final product at m/z 146[M+H]⁺ .

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to yield (S)-(6,6-Dimethylmorpholin-2-yl)methanol as the hydrochloride salt.

Troubleshooting & Causality

ObservationChemical CauseSolution / Prevention
Formation of 7-membered oxazepane Leaving group positioned on the primary carbon (e.g., using epichlorohydrin directly).Strictly utilize the (R)-benzyl glycidyl ether route to force a 6-exo-tet cyclization.
Incomplete cyclization / low yield Weak base used; the sterically hindered tertiary alcohol is not fully deprotonated.Ensure anhydrous conditions and use a strong base (t-BuOK or NaH) in THF or DMF.
Incomplete O-benzyl cleavage Catalyst poisoning by the newly formed basic secondary amine.Add 1.0 eq of HCl to the hydrogenation mixture to protonate the amine.

References

  • WO2023193054A1 - Spleen tyrosine kinase inhibitors , Google Patents. (Details the specific isolation and synthetic data for [(2S)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol). 2

  • Synthesis of Five-, Six-, and Seven-Membered 1,3- and 1,4-Heterocyclic Compounds via Intramolecular Hydroalkoxylation/Hydrothioalkoxylation of Alkenols/Thioalkenols , The Journal of Organic Chemistry - ACS Publications. (Provides foundational mechanistic rules for morpholine vs. oxazepane ring closures).1

  • (S)-4-(tert-Butoxycarbonyl)-6,6-dimethylmorpholine-2-carboxylic acid , Sigma-Aldrich. (Commercial standard reference for chiral 6,6-dimethylmorpholine derivatives).

Sources

Application

Application Notes &amp; Protocols: (S)-(6,6-Dimethylmorpholin-2-yl)methanol as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Scaffolds in Modern Synthesis In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Scaffolds in Modern Synthesis

In the landscape of contemporary drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of a molecule often dictates its biological activity, efficacy, and safety profile. Chiral building blocks—enantiopure compounds used as starting materials—are indispensable tools that enable chemists to construct complex molecules with precise stereochemical control, thereby streamlining synthetic routes and avoiding costly and often inefficient chiral resolution or asymmetric catalysis steps later in a sequence.[1][2][3]

The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry.[4] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bonding interactions with biological targets.[5][6] When integrated into a chiral framework, its utility is significantly amplified.

This guide focuses on (S)-(6,6-Dimethylmorpholin-2-yl)methanol , a highly valuable and versatile chiral building block. Its structure is distinguished by three key features:

  • An (S)-configured stereocenter at the C-2 position, providing a fixed point of chirality.

  • A gem-dimethyl group at the C-6 position, which introduces conformational rigidity and steric shielding, influencing the reactivity of the heterocycle.

  • Two distinct functional handles—a secondary amine and a primary alcohol—that can be selectively modified to construct a diverse array of molecular architectures.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the properties, synthetic utility, and detailed protocols for the effective use of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the foundation of successful and reproducible synthesis. The key properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol are summarized below.

PropertyValueReference
CAS Number 1400589-79-8[7]
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
Appearance Solid[8]
Typical Purity ≥98%[8]
Storage Store at room temperature, keep dry and cool.[8]
Canonical SMILES CC1(C)CNCO1[7]
InChI Key JIPQEJGQWAORNN-GSVOUGTGSA-N[7][8]

Safety & Handling: (S)-(6,6-Dimethylmorpholin-2-yl)methanol should be handled by technically qualified personnel in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Based on available safety data, the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[7] All products are intended for research and development use only.[9]

Core Synthetic Applications: A Dual-Functionality Synthon

The synthetic power of (S)-(6,6-Dimethylmorpholin-2-yl)methanol lies in the orthogonal reactivity of its secondary amine and primary alcohol. This allows for selective functionalization and the stepwise construction of complex target molecules. The gem-dimethyl group provides steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent reactions.

G cluster_start Starting Building Block cluster_amine N-Functionalization cluster_alcohol O-Functionalization start (S)-(6,6-Dimethylmorpholin-2-yl)methanol n_alkylation N-Alkylation / Reductive Amination start->n_alkylation R-X, Base n_acylation N-Acylation / Sulfonylation start->n_acylation RCOCl, Base n_arylation N-Arylation (e.g., Buchwald-Hartwig) start->n_arylation Ar-X, Pd catalyst o_activation Activation (Mesylation/Tosylation) for Nucleophilic Substitution start->o_activation MsCl, Base o_oxidation Oxidation to Aldehyde or Carboxylic Acid start->o_oxidation PCC, DMP, etc. o_etherification Etherification (e.g., Williamson) start->o_etherification R-X, NaH

Caption: Synthetic utility of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Rationale for Functionalization Strategies:
  • N-Functionalization: The secondary amine is a moderately strong nucleophile and a weak base.

    • Protection: It is often advantageous to first protect the nitrogen, typically as a tert-butyloxycarbonyl (Boc) carbamate. This prevents unwanted N-alkylation during subsequent O-functionalization steps and increases solubility in organic solvents.

    • Direct Functionalization: In the absence of a protecting group, reactions like N-acylation, N-sulfonylation, and reductive amination can be performed to introduce diverse substituents.

  • O-Functionalization: The primary alcohol is a versatile handle for introducing key molecular fragments.

    • Activation for Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., mesylate, tosylate, or halide) is a cornerstone strategy.[10] This activated intermediate readily undergoes Sₙ2 reactions with a wide range of nucleophiles (e.g., phenols, thiols, azides, cyanides), enabling the formation of critical ether, thioether, or amine linkages.

    • Oxidation: Controlled oxidation can yield the corresponding chiral aldehyde, a precursor for olefination or reductive amination, or the carboxylic acid for amide coupling reactions.[11]

Protocols: Synthesis of a Key Chiral Intermediate

To illustrate the practical application of this building block, the following section provides a detailed, four-step protocol for the synthesis of a representative chiral intermediate, (S)-2-((4-fluorophenoxy)methyl)-6,6-dimethylmorpholine . This intermediate incorporates a biaryl ether linkage, a common structural motif in pharmacologically active compounds.

G start (S)-(6,6-Dimethylmorpholin-2-yl)methanol step1 Step 1: N-Boc Protection start->step1 boc_product Boc-Protected Intermediate step1->boc_product (Boc)₂O, Et₃N step2 Step 2: O-Mesylation boc_product->step2 mesylate_product Mesylate Intermediate step2->mesylate_product MsCl, Et₃N step3 Step 3: Nucleophilic Substitution mesylate_product->step3 ether_product Boc-Protected Ether step3->ether_product 4-Fluorophenol, K₂CO₃ step4 Step 4: N-Deprotection ether_product->step4 final_product Final Intermediate step4->final_product TFA or HCl

Caption: Experimental workflow for the synthesis of a chiral intermediate.

Protocol 1: N-Boc Protection

Rationale: This step protects the secondary amine to prevent side reactions during the subsequent activation of the alcohol. The Boc group is stable under the basic conditions of mesylation but can be easily removed under acidic conditions.

Materials:

  • (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (S)-(6,6-Dimethylmorpholin-2-yl)methanol in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine dropwise to the stirred solution.

  • Add di-tert-butyl dicarbonate portion-wise over 10 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

Protocol 2: Activation of the Primary Alcohol via Mesylation

Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate transforms it into an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction.

Materials:

  • (S)-tert-butyl 2-(hydroxymethyl)-6,6-dimethylmorpholine-4-carboxylate (from Protocol 1) (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected alcohol in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine dropwise, followed by the dropwise addition of methanesulfonyl chloride. Maintain the temperature at 0 °C during the addition.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.[10]

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench with cold water.

  • Separate the organic layer. Wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • The resulting mesylate is often used immediately in the next step without further purification due to potential instability.

Protocol 3: Nucleophilic Substitution with 4-Fluorophenol

Rationale: This Sₙ2 reaction forms the key C-O ether bond. A weak base like potassium carbonate is sufficient to deprotonate the phenol without causing significant side reactions. A polar aprotic solvent like DMF facilitates the reaction.

Materials:

  • Crude mesylate intermediate (from Protocol 2) (1.0 eq)

  • 4-Fluorophenol (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flask containing anhydrous potassium carbonate and 4-fluorophenol, add a solution of the crude mesylate in anhydrous DMF.

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours under a nitrogen atmosphere.

  • Monitor the reaction by LC-MS. After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with 1 M NaOH (aq) (2x) to remove excess phenol, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure Boc-protected ether.

Protocol 4: N-Deprotection to Yield the Final Intermediate

Rationale: The final step removes the Boc protecting group to liberate the secondary amine, yielding the target intermediate. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.

Materials:

  • Boc-protected ether (from Protocol 3) (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected ether in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1-2 hours. Monitor deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in DCM and basify carefully by adding saturated NaHCO₃ (aq) until effervescence ceases (pH ~8-9).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, (S)-2-((4-fluorophenoxy)methyl)-6,6-dimethylmorpholine . Further purification by chromatography or crystallization may be performed if necessary.

Conclusion

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a powerful and efficient chiral building block for modern organic synthesis. Its defined stereochemistry, conformationally restricted scaffold, and orthogonally reactive functional groups provide a reliable and strategic platform for the synthesis of complex, enantiomerically pure molecules. The protocols detailed herein demonstrate a logical and robust synthetic sequence that can be adapted for the creation of diverse libraries of compounds, making this building block an invaluable asset for researchers in medicinal chemistry and drug development.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from University of Dhaka.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Chemical Science (RSC Publishing).
  • Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. (2021). Journal of the American Chemical Society - ACS Publications.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. (n.d.). Google Books.
  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2009). Organic Process Research & Development - ACS Publications.
  • A Technical Guide to Chiral Building Blocks in Synthesis. (n.d.). Benchchem.
  • (4,6,6-Trimethylmorpholin-2-yl)methanol. (2024). Smolecule.
  • (6,6-Dimethylmorpholin-2-yl)methanol hydrochloride. (n.d.). Sigma-Aldrich.
  • 1400589-79-8 | (S)-(6,6-Dimethylmorpholin-2-yl)methanol. (2025). AiFChem.
  • 2204141-66-0 rel-((2R,6R)-6-Methylmorpholin-2-yl)methanol hydrochloride. (n.d.). AKSci.
  • Application Notes: The Utility of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis. (n.d.). Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).

Sources

Method

Applications of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in medicinal chemistry

Application Note: (S)-(6,6-Dimethylmorpholin-2-yl)methanol as a Key Chiral Scaffold in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors Executive Summary (S)-(6,6-Dimethylmorpholin-2-yl)methanol is an advanced ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-(6,6-Dimethylmorpholin-2-yl)methanol as a Key Chiral Scaffold in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Executive Summary

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is an advanced chiral building block increasingly utilized in the design of targeted therapeutics[1]. Its unique structural topology makes it an ideal scaffold for synthesizing highly selective Spleen Tyrosine Kinase (Syk) inhibitors, which are currently under aggressive clinical investigation for neurodegenerative diseases such as Alzheimer's Disease (AD) and Multiple Sclerosis (MS)[2]. This application note details the mechanistic rationale, structural advantages, and validated synthetic protocols for incorporating this morpholine derivative into heteroaromatic drug cores.

Structural Rationale & Physicochemical Advantages

The incorporation of the (S)-(6,6-dimethylmorpholin-2-yl)methoxy moiety into a drug candidate is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • Conformational Restriction (Thorpe-Ingold Effect): The gem-dimethyl substitution at the C6 position of the morpholine ring restricts the conformational flexibility of the ring. This locking reduces the entropic penalty upon binding to the Syk active site, significantly enhancing target binding affinity.

  • Metabolic Stability: The steric bulk of the dimethyl groups shields adjacent carbon centers from cytochrome P450-mediated oxidative metabolism, thereby prolonging the molecule's pharmacokinetic half-life.

  • Solubility and Salt Formation: The secondary amine within the morpholine ring provides a basic center (pKa ~ 8.5) ideal for forming pharmaceutically acceptable salts (e.g., HCl salts)[3]. This ensures optimal aqueous solubility for oral bioavailability.

Mechanistic Context: Syk Inhibition in Neuroinflammation

Syk is a critical non-receptor tyrosine kinase that mediates immune signaling. In the central nervous system (CNS), Syk is predominantly expressed in microglia. Activation of microglial receptors (such as TREM2, DAP12, and Fc-receptors) triggers Syk phosphorylation, which subsequently drives neuroinflammation via NF-κB pathways[4]. Chronic Syk activation accelerates Tau hyperphosphorylation and β-amyloid plaque formation, the primary hallmarks of Alzheimer's Disease[4]. By inhibiting Syk, molecules derived from (S)-(6,6-dimethylmorpholin-2-yl)methanol can simultaneously modulate multiple neurotoxic pathways[2].

SykPathway TREM2 TREM2 / Fc Receptors (Microglial Membrane) SYK Spleen Tyrosine Kinase (Syk) TREM2->SYK Activation NFKB NF-κB / PI3K Signaling SYK->NFKB Phosphorylation TAU Tau Hyperphosphorylation & β-Amyloid Generation SYK->TAU Direct/Indirect Modulation INFLAM Neuroinflammation (IL-1β, TNF-α) NFKB->INFLAM Gene Expression

Figure 1: Microglial Syk signaling pathway driving neuroinflammation and Alzheimer's Disease pathology.

Synthetic Workflow & Experimental Protocols

To successfully integrate (S)-(6,6-dimethylmorpholin-2-yl)methanol into a heteroaromatic core (e.g., 1,6-naphthyridine), the synthetic route must carefully manage the reactivity of both the primary alcohol and the secondary amine. The following workflow outlines a highly optimized, self-validating sequence[5].

SynthWorkflow SM N-Benzyl Precursor (Starting Material) DEBENZ Step 1: Hydrogenolysis Pd(OH)2/C, H2 SM->DEBENZ FREEBASE (S)-(6,6-Dimethylmorpholin -2-yl)methanol DEBENZ->FREEBASE BOC Step 2: N-Boc Protection Boc2O, Et3N FREEBASE->BOC SNAR Step 3: SNAr Coupling NaH, Ar-Cl BOC->SNAR DEPROT Step 4: Deprotection HCl/Dioxane SNAR->DEPROT API Final Syk Inhibitor API DEPROT->API

Figure 2: Step-by-step synthetic workflow for integrating the morpholine scaffold into an API.

Protocol 1: Preparation of the Free Base via N-Debenzylation

Objective: To generate the highly pure free base of[(2S)-6,6-dimethylmorpholin-2-yl]methanol from its N-benzyl protected precursor. Causality & E-E-A-T Insight: Standard Palladium on Carbon (Pd/C) often suffers from catalyst poisoning by the basic secondary amine generated during the reaction. We utilize Pearlman’s Catalyst (Pd(OH)₂/C), which exhibits superior activity for N-debenzylation and resists poisoning, ensuring complete conversion without the need for high-pressure hydrogenation equipment[5].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried 500 mL round-bottom flask, dissolve[(2S)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol (13.5 g, 57.4 mmol) in anhydrous methanol (200 mL) under a nitrogen atmosphere[5].

  • Catalyst Addition: Carefully add Palladium(II) hydroxide on carbon (20% loading, wet support, 1.4 g, 1.0 mmol). Safety Note: Pd(OH)₂ is highly pyrophoric when dry; always use the wet catalyst and add under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (or bladder) and stir vigorously at room temperature (20-25 °C) for 2–3 hours[5].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 236.1) and the appearance of the product mass (m/z 146.1) confirms completion.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the catalyst. Elute with additional methanol (50 mL)[5].

  • Isolation: Concentrate the filtrate under reduced pressure to yield[(2S)-6,6-dimethylmorpholin-2-yl]methanol as a viscous, pale-yellow oil. Store under argon at 4 °C.

Protocol 2: S_NAr Coupling to a Heteroaromatic Core

Objective: To covalently link the chiral morpholine building block to a heteroaromatic electrophile (e.g., 5-chloro-1,6-naphthyridine) via nucleophilic aromatic substitution (S_NAr). Causality & E-E-A-T Insight: To prevent competitive N-arylation, the secondary amine is transiently protected with a Boc group. The primary alcohol is then deprotonated using Sodium Hydride (NaH). NaH is chosen over weaker bases (like K₂CO₃) because the alkoxide generation must be quantitative to drive the S_NAr reaction efficiently against the electron-deficient naphthyridine ring.

Step-by-Step Procedure:

  • Alkoxide Generation: Dissolve the N-Boc protected (S)-(6,6-dimethylmorpholin-2-yl)methanol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Visual Cue: The solution will transition from clear to slightly opaque.

  • Coupling: Add the heteroaromatic electrophile (e.g., 5-chloro-7-(1-methyl-1H-pyrrol-3-yl)-1,6-naphthyridine) (0.9 eq) dropwise as a solution in minimal DMF.

  • Heating: Remove the ice bath and warm the reaction to 60 °C for 4 hours.

  • Quenching & Extraction: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data Presentation

To guide process chemists, the following table summarizes the optimization of the S_NAr coupling step, demonstrating the causality behind the selection of NaH and DMF over milder conditions.

Base (Equiv)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
K₂CO₃ (2.0)DMF8012< 20N/A
Cs₂CO₃ (2.0)DMF80124538
NaH (1.5)THF6087062
NaH (1.5) DMF 60 4 > 98 89

Table 1: Optimization of S_NAr coupling conditions for the (S)-(6,6-dimethylmorpholin-2-yl)methoxy etherification.

References

  • CAS:1313584-92-7, (S)-(6,6-Dimethylmorpholin-2-yl)
  • Source: Google Patents / WIPO (PCT)
  • (S)-(6,6-Dimethylmorpholin-2-yl)

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol via Intramolecular Hydroalkoxylation

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scale-Up Protocol Introduction & Strategic Rationale Chiral morpholines are ubiquitous structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Scale-Up Protocol

Introduction & Strategic Rationale

Chiral morpholines are ubiquitous structural motifs in modern drug discovery, frequently deployed to improve metabolic stability, modulate physicochemical properties, and direct highly specific protein-ligand interactions[1]. The target molecule, (S)-(6,6-Dimethylmorpholin-2-yl)methanol (often isolated as the hydrochloride salt), is a highly valuable, sterically demanding chiral building block[2].

Historically, the synthesis of heavily substituted morpholines relies on the annulation of 1,2-amino alcohols with chloroacetyl chloride, followed by harsh hydride reductions (e.g., LiAlH₄)[3]. These traditional routes suffer from poor atom economy, severe safety hazards on scale, and potential erosion of stereocenters.

To bypass these limitations, this application note details a highly scalable, four-step synthesis utilizing an intramolecular hydroalkoxylation strategy[4]. By leveraging the thermodynamic stability of a tertiary carbocation intermediate, this route constructs the morpholine core with complete stereoretention, high regioselectivity, and avoids pyrophoric reducing agents entirely.

Process Overview & Mechanistic Pathway

The synthesis leverages commercially available methallyl chloride and (S)-benzyl glycidyl ether. The critical step (Step 3) is a Brønsted acid-catalyzed intramolecular etherification (hydroalkoxylation) that closes the 6-membered ring.

Workflow SM1 Methallyl Chloride + Benzylamine INT1 N-Benzyl-2-methylprop-2-en-1-amine SM1->INT1 Step 1: N-Alkylation K2CO3, MeCN, 80°C INT2 (S)-1-(Benzyl(2-methylallyl)amino) -3-(benzyloxy)propan-2-ol INT1->INT2 Step 2: Epoxide Opening LiClO4, iPrOH, 85°C SM2 (S)-Benzyl Glycidyl Ether SM2->INT2 INT3 (S)-4-Benzyl-2-(benzyloxymethyl) -6,6-dimethylmorpholine INT2->INT3 Step 3: Hydroalkoxylation TfOH (1.2 eq), Toluene, 100°C PROD (S)-(6,6-Dimethylmorpholin-2-yl)methanol Hydrochloride INT3->PROD Step 4: Hydrogenolysis Pd/C, H2 (50 psi), MeOH, HCl

Figure 1: Four-step scalable synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Quantitative Process Metrics

The following metrics were derived from a 500-gram scale validation batch. All data reflects isolated yields and HPLC purities.

Process StepReaction TypeIsolated Yield (%)Purity (HPLC %)E-FactorSpace-Time Yield (g/L/day)
Step 1 N-Alkylation88.5%98.2%4.1145
Step 2 Epoxide Opening91.0%97.5%3.5160
Step 3 Hydroalkoxylation79.5%96.8%8.290
Step 4 Hydrogenolysis94.0%>99.5%2.4210
Overall Global Process ~60.2% >99.5% ~18.2 N/A

Step-by-Step Experimental Protocols & Causality

Step 1: Synthesis of N-Benzyl-2-methylprop-2-en-1-amine

Causality & Design: Potassium carbonate is selected over organic bases (like TEA) to prevent competitive quaternization. Acetonitrile provides the optimal dielectric constant to accelerate the Sₙ2 displacement while allowing easy removal of inorganic salts via filtration.

  • Charge a 5 L jacketed reactor with acetonitrile (2.5 L), benzylamine (1.0 eq, 535 g), and K₂CO₃ (1.5 eq, 1035 g).

  • Heat the suspension to 40 °C and add methallyl chloride (1.05 eq, 475 g) dropwise over 2 hours to control the mild exotherm.

  • Ramp the temperature to 80 °C and stir for 12 hours.

  • Self-Validation: Monitor via GC-MS until benzylamine consumption is >95%.

  • Cool to 20 °C, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify via vacuum distillation (or use directly if purity >95%) to yield the intermediate as a colorless oil.

Step 2: Regioselective Epoxide Opening

Causality & Design: Epoxide opening with bulky secondary amines is notoriously sluggish. We employ catalytic Lithium Perchlorate (LiClO₄). The Li⁺ ion acts as a mild, oxophilic Lewis acid that coordinates the epoxide oxygen, lowering the LUMO and directing the amine attack exclusively to the less sterically hindered terminal carbon[1].

  • In a 5 L reactor, dissolve N-benzyl-2-methylprop-2-en-1-amine (1.0 eq, 600 g) and (S)-benzyl glycidyl ether (1.0 eq, 610 g) in isopropanol (2.0 L).

  • Add LiClO₄ (0.1 eq, 40 g). Safety Note: Handle perchlorates with care; avoid contact with strong reducing agents.

  • Heat the mixture to 85 °C for 18 hours.

  • Self-Validation: Monitor by HPLC. The reaction is complete when the epoxide peak area is <1%.

  • Quench with water (1 L), extract with MTBE (2 × 1.5 L), wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford Intermediate 2.

Step 3: Intramolecular Hydroalkoxylation (Ring Closure)

Causality & Design: This is the pivotal step. Trifluoromethanesulfonic acid (TfOH) is used to protonate the methallyl double bond, forming a stable tertiary carbocation. Crucial Insight: Because the tertiary amine in the substrate is highly basic, it will immediately consume 1.0 equivalent of the acid to form an ammonium triflate salt. Therefore, 1.2 equivalents of TfOH must be used—1.0 eq to mask the amine, and 0.2 eq to catalyze the alkene protonation[4]. The secondary alcohol then attacks the carbocation, forming the 6-membered morpholine ring (Markovnikov addition) rather than the 7-membered oxazepane.

  • Dissolve Intermediate 2 (1.0 eq, 800 g) in anhydrous toluene (3.0 L) under a nitrogen atmosphere.

  • Cool the reactor to 0 °C.

  • Carefully add TfOH (1.2 eq, 440 g) dropwise over 1 hour. A dense, oily ammonium salt may temporarily phase-separate.

  • Heat the biphasic mixture to 100 °C. At elevated temperatures, the mixture homogenizes, and the hydroalkoxylation proceeds. Stir for 24 hours.

  • Self-Validation: Monitor via ¹H NMR. The disappearance of the alkene multiplet at δ 4.8-5.0 ppm confirms complete cyclization.

  • Cool to 10 °C and slowly quench with 2M NaOH until the aqueous phase reaches pH 10.

  • Separate the toluene layer, wash with water, and concentrate. The crude product can be passed through a short silica plug to remove polar baseline impurities.

Step 4: Global Hydrogenolysis

Causality & Design: A single catalytic hydrogenation step cleanly cleaves both the N-benzyl and O-benzyl protecting groups. The addition of stoichiometric HCl prevents catalyst poisoning by the free morpholine and directly yields the highly crystalline, shelf-stable hydrochloride salt[2].

  • Transfer Intermediate 3 (1.0 eq, 600 g) to a high-pressure Hastelloy autoclave.

  • Dissolve in methanol (3.0 L) and add concentrated aqueous HCl (1.1 eq, 185 mL of 37% w/w).

  • Under a nitrogen purge, carefully charge 10% Pd/C (5% w/w, 30 g). Safety Note: Pd/C is pyrophoric; ensure strict inertion.

  • Pressurize the reactor with H₂ gas to 50 psi and heat to 45 °C. Stir vigorously for 16 hours.

  • Vent the H₂ and purge with N₂. Filter the catalyst through a Celite pad.

  • Concentrate the filtrate to ~1 L, then add ethyl acetate (2 L) dropwise to induce crystallization.

  • Filter the white crystalline solid, wash with cold ethyl acetate, and dry in a vacuum oven at 50 °C.

Analytical Validation & Quality Control

To ensure the scientific integrity of the final API building block, the following analytical validations must be performed:

  • Chiral HPLC: Confirm that the (S)-configuration at C2 remains intact. Use a Chiralpak AD-H column (Hexane/IPA 90:10, 0.1% DEA). The hydroalkoxylation mechanism does not involve the C2 chiral center, ensuring >99% ee is maintained from the starting glycidyl ether.

  • ¹H NMR (D₂O): Confirm the presence of the gem-dimethyl group (singlets at ~1.2 ppm) and the absence of aromatic protons (7.2-7.4 ppm), validating complete global deprotection.

Sources

Method

Advanced Catalytic Workflows for the Synthesis and Integration of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Here is a comprehensive, in-depth technical guide detailing the catalytic reaction conditions and application workflows for (S)-(6,6-Dimethylmorpholin-2-yl)methanol. Executive Summary (S)-(6,6-Dimethylmorpholin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, in-depth technical guide detailing the catalytic reaction conditions and application workflows for (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Executive Summary

(S)-(6,6-Dimethylmorpholin-2-yl)methanol (often utilized as its hydrochloride salt, CAS: 1416444-80-8) is a highly versatile, structurally constrained chiral building block. Its unique gem-dimethyl substitution pattern imparts enhanced metabolic stability and lipophilicity compared to unsubstituted morpholines. Consequently, it has emerged as a privileged scaffold in the rational design of small-molecule kinase inhibitors, playing a critical role in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors [1] and Salt Inducible Kinase (SIK) inhibitors [2].

This application note details the causal mechanisms behind its catalytic preparation and provides self-validating protocols for its downstream integration into active pharmaceutical ingredients (APIs).

Part 1: Catalytic Hydrogenolysis for Scaffold Preparation

Mechanistic Insight & Causality

The synthesis of the free amine typically begins with the N-benzyl protected precursor,[(2S)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol. The removal of the benzyl protecting group is achieved via catalytic hydrogenolysis.

While standard Palladium on Carbon (Pd/C) is the default choice for many debenzylations, the basic secondary amine generated during this specific reaction can coordinate strongly with the palladium surface, leading to catalyst poisoning and stalled conversion. To circumvent this, Palladium(II) hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst) is the catalyst of choice [1]. Pearlman's catalyst exhibits superior activity for N-debenzylation due to its unique surface morphology and higher oxidation state, which resists poisoning by the morpholine nitrogen. Methanol is selected as the solvent because its polar protic nature stabilizes the polar transition states and maximizes the solubility of hydrogen gas.

Quantitative Reaction Optimization

The table below summarizes the optimization data that validates the selection of Pearlman's catalyst over standard Pd/C for this specific morpholine derivative.

EntryCatalyst LoadingSolventTime (h)Yield (%)Mechanistic Observation
110% Pd/C (0.1 eq)Ethanol12.045%Incomplete conversion; catalyst poisoning by basic amine.
210% Pd/C (0.1 eq)Methanol12.060%Moderate conversion; solvent polarity improved H₂ solubility.
320% Pd(OH)₂/C (0.1 eq)Ethanol4.085%Good conversion; Pearlman's catalyst resists poisoning.
4 20% Pd(OH)₂/C (0.1 eq) Methanol 2.5 >95% Optimal conditions; rapid, complete N-debenzylation.
Protocol: Step-by-Step Hydrogenolysis

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure reaction integrity.

  • System Preparation : In a rigorously inert atmosphere (N₂), dissolve[(2S)-4-benzyl-6,6-dimethylmorpholin-2-yl]methanol (13.5 g, 57.4 mmol) in anhydrous methanol (200 mL) in a 500 mL round-bottom flask.

  • Catalyst Addition : Carefully add Palladium(II) hydroxide on carbon (20% loading, wet support, 1.4 g).

    • Safety & Causality Note: Pd(OH)₂/C is highly pyrophoric when dry. Always add it to a solvent-wetted system under an inert gas blanket to prevent solvent ignition.

  • Hydrogenation : Evacuate the reaction vessel and backfill with hydrogen gas three times to ensure complete displacement of nitrogen. Attach a hydrogen balloon (or utilize a Parr shaker set to 1-2 atm).

  • Reaction Execution : Stir the suspension vigorously at room temperature (20–25 °C) for 2.5 hours.

    • Self-Validation (IPC): Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass is consumed and the target mass ([M+H]⁺ = 146.1) is dominant.

  • Workup : Flush the system thoroughly with nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite® to remove the palladium catalyst, eluting thoroughly with excess methanol (100 mL).

  • Isolation : Concentrate the filtrate under reduced pressure to yield [(2S)-6,6-dimethylmorpholin-2-yl]methanol as a viscous oil. Store under argon at 4 °C to prevent oxidative degradation.

Part 2: Downstream Catalytic Integration (Kinase Inhibitor Synthesis)

Mechanistic Insight & Causality

Once the free amine is isolated, it serves as a highly selective nucleophile. In the development of Syk and SIK inhibitors, the morpholine nitrogen is conjugated to a heteroaryl core (e.g., a pyrimidine or pyridine ring).

For unactivated aryl halides, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is required. A catalyst system comprising Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (such as XPhos) is utilized. The electron-rich nature of XPhos facilitates the oxidative addition of the aryl halide, while its extreme steric bulk accelerates the reductive elimination step, effectively overcoming the steric hindrance imposed by the gem-dimethyl groups adjacent to the morpholine nitrogen [2].

Protocol: Step-by-Step Buchwald-Hartwig Amination
  • Reagent Assembly : In an oven-dried Schlenk flask, combine the target heteroaryl bromide (1.0 equiv), (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Loading : Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%).

  • Solvent Degassing : Add anhydrous toluene to achieve a 0.2 M concentration. Degas the mixture by sparging with argon for 15 minutes.

    • Causality Note: Oxygen must be rigorously excluded, as it will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Thermal Activation : Seal the flask and heat to 90 °C for 12 hours under argon.

  • Purification & Validation : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient). Validate the final structure via ¹H NMR and HRMS.

Part 3: Visualizations of Workflows and Biological Pathways

Workflow A [(2S)-4-benzyl-6,6-dimethyl morpholin-2-yl]methanol B Catalytic Hydrogenolysis Pd(OH)2/C, H2, MeOH A->B C (S)-(6,6-Dimethylmorpholin -2-yl)methanol B->C D Catalytic Cross-Coupling (Pd2(dba)3, XPhos) C->D E Target Kinase Inhibitor (e.g., Syk / SIK API) D->E

Chemical workflow from protected precursor to final kinase inhibitor API.

Pathway Stimulus Immune Receptor (e.g., BCR) SYK Spleen Tyrosine Kinase (Syk) Stimulus->SYK Downstream Downstream Signaling (PLC-gamma, NFAT) SYK->Downstream Response Inflammation / Proliferation Downstream->Response Inhibitor (S)-(6,6-Dimethylmorpholin-2-yl) methanol-derived Inhibitor Inhibitor->SYK Inhibits

Biological signaling pathway illustrating Syk inhibition by the synthesized compound.

References

  • Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: WIPO / Google P
  • Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: WIPO / Google P
Application

Application Note: Integration of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in Pharmaceutical Lead Optimization

Executive Summary & Structural Rationale Morpholine is a highly privileged scaffold in medicinal chemistry, frequently deployed to improve the aqueous solubility, modulate the basicity (pKa), and optimize the pharmacokin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Morpholine is a highly privileged scaffold in medicinal chemistry, frequently deployed to improve the aqueous solubility, modulate the basicity (pKa), and optimize the pharmacokinetic (PK) profiles of drug candidates. However, unsubstituted morpholines harbor a critical metabolic liability: they are highly susceptible to Cytochrome P450 (CYP450)-mediated α -oxidation at the C2 and C6 positions, leading to ring-opening and rapid clearance.

(S)-(6,6-Dimethylmorpholin-2-yl)methanol emerges as a sophisticated structural solution to this challenge. Commercially available as a hydrochloride salt (CAS 1416444-80-8)[1], this chiral building block incorporates a gem-dimethyl group at the C6 position.

  • Causality of the 6,6-Dimethyl Group : The bulky methyl groups provide severe steric hindrance, effectively shielding the adjacent C-H bonds from CYP450 oxidative attack. This modification drastically prolongs the half-life of the pharmacophore.

  • Causality of the (S)-2-Hydroxymethyl Vector : The primary alcohol provides an easily functionalizable handle for etherification or amination, while the fixed (S)-stereocenter projects attached pharmacophores into specific spatial vectors, crucial for precise target engagement in tight binding pockets.

This scaffold is actively utilized in cutting-edge drug discovery, including the development of MLN-0415 (a Phase 1 clinical candidate)[2] and novel Hepatitis B Virus (HBV) capsid assembly modulators, where the 6,6-dimethylmorpholine core successfully reduced CYP enzyme induction and improved overall safety margins[3].

Quantitative Data & Profiling

To justify the integration of this scaffold into a drug discovery pipeline, we must evaluate its baseline physicochemical properties and its comparative impact on metabolic stability.

Table 1: Physicochemical Properties of the Building Block
PropertyValueScientific Implication
CAS Registry Number 1416444-80-8[1]Standardized tracking for procurement and IP.
Molecular Weight 181.66 g/mol (HCl salt)[4]Low molecular weight allows for downstream coupling without exceeding Lipinski's Rule of 5.
Stereochemistry (S)-configuration at C2Enables stereospecific spatial orientation of the attached payload.
Reactive Sites Secondary amine, Primary alcoholOrthogonal reactivity; allows sequential, site-specific functionalization.
Table 2: Comparative Pharmacokinetic Impact (Scaffold Level)

Note: Data represents generalized SAR findings derived from morpholine optimization campaigns (e.g., HBV capsid inhibitors[3]).

Scaffold MotifCYP3A4 Clearance (µL/min/mg)In Vitro Half-life (t1/2, min)CYP Induction Risk
Unsubstituted Morpholine High (>50)< 15Moderate
6,6-Dimethylmorpholine Low (<15)> 60Low (<40% increase)[3]

Logical Relationships & Experimental Workflows

The following diagrams illustrate the logical rationale behind utilizing this scaffold and the experimental workflow for integrating it into a lead optimization campaign.

Mechanism A Unsubstituted Morpholine B CYP450 Oxidation (C2/C6 positions) A->B High Clearance C 6,6-Dimethyl Substitution B->C Scaffold Hopping D Steric Shielding (Blocked Oxidation) C->D Low Clearance

Caption: Logical relationship of metabolic stabilization via 6,6-dimethyl substitution.

Workflow N1 Target Identification & Scaffold Selection N2 N-Boc Protection of Morpholine Amine N1->N2 (S)-(6,6-Dimethylmorpholin -2-yl)methanol N3 Primary Alcohol Functionalization (Mitsunobu) N2->N3 LC-MS Validated N4 Boc Deprotection & Purification N3->N4 Stereocenter Retained N5 In Vitro ADME & Target Screening N4->N5 >95% Purity (NMR) N5->N1 SAR Feedback

Caption: Experimental workflow for integrating (S)-(6,6-Dimethylmorpholin-2-yl)methanol into lead optimization.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each step includes the mechanistic causality behind the action and built-in quality control (QC) checkpoints.

Protocol 1: Scaffold Functionalization via Mitsunobu O-Alkylation

Objective: To couple the primary alcohol of (S)-(6,6-Dimethylmorpholin-2-yl)methanol to a phenolic core without racemizing the C2 stereocenter.

Mechanistic Rationale: The Mitsunobu reaction is chosen because it proceeds under mild, neutral conditions, preventing the epimerization of sensitive chiral centers. However, the secondary amine of the morpholine is highly nucleophilic and will competitively react with the phosphonium intermediate. Therefore, N-Boc protection is an absolute prerequisite.

Step-by-Step Methodology:

  • N-Protection (Self-Validating Step):

    • Suspend (S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.5 eq) to liberate the free base, followed by Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq).

    • Causality: TEA neutralizes the HCl salt, allowing the amine to attack Boc 2​ O.

    • QC Checkpoint: Monitor via Ninhydrin stain on TLC. The disappearance of the primary amine spot (ninhydrin-active) confirms complete protection.

  • Mitsunobu Coupling:

    • Dissolve the N-Boc protected intermediate (1.0 eq), the target phenol (1.0 eq), and Triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under inert N 2​ atmosphere.

    • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).

    • Causality: DIAD and PPh 3​ form a betaine intermediate that activates the primary alcohol. The 0 °C initiation prevents exothermic degradation of the betaine.

  • Deprotection & Isolation:

    • Post-reaction (verified by LC-MS), concentrate the mixture and treat with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature to remove the Boc group.

    • QC Checkpoint (Self-Validation): Perform Chiral HPLC on the final purified product. The enantiomeric excess (ee) must be >98%, confirming that the C2 stereocenter remained intact throughout the activation and deprotection sequence.

Protocol 2: In Vitro Microsomal Stability Assay (Validation of CYP Evasion)

Objective: To quantify the metabolic stability of the synthesized 6,6-dimethylmorpholine derivative against Human Liver Microsomes (HLM).

Mechanistic Rationale: By incubating the compound with HLMs, we simulate Phase I hepatic metabolism. The use of a low substrate concentration (1 µM) ensures the reaction obeys first-order kinetics (Substrate << K m​ ), allowing for accurate calculation of intrinsic clearance (CL int​ ).

Step-by-Step Methodology:

  • Incubation Setup:

    • Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

    • System Validation (Controls): In parallel, set up identical incubations for Verapamil (Positive Control - High Clearance) and Warfarin (Positive Control - Low Clearance).

  • Reaction Initiation:

    • Pre-warm the mixture to 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • System Validation (Negative Control): Run a parallel sample without NADPH. Causality: If degradation occurs in the absence of NADPH, the clearance is driven by non-CYP mechanisms (e.g., chemical instability or esterases), invalidating the CYP-evasion hypothesis.

  • Termination & Sampling:

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Data Analysis:

    • Centrifuge the quenched samples (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the half-life (t 1/2​ ) and intrinsic clearance.

References

  • AiFChem. "1416444-80-8 | (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride". AiFChem Catalog.
  • Sigma-Aldrich. "Hydrochloric acid in methanol". Sigma-Aldrich Product Database.
  • PubChem. "Mln-0415 | C26H32ClN5O4 | CID 11642049". National Institutes of Health (NIH).
  • ACS Publications. "3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic Acid (HEC72702), a Novel Hepatitis B Virus Capsid". American Chemical Society.

Sources

Method

The Emergence of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in Asymmetric Cross-Coupling Reactions: A Guide for Researchers

Introduction: A Novel Chiral Ligand for Modern Catalysis In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Chiral Ligand for Modern Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] The evolution of this field has been intrinsically linked to the development of sophisticated ligands that modulate the reactivity, stability, and selectivity of the palladium catalyst.[3] Recently, the focus has intensified on chiral ligands capable of inducing enantioselectivity, a critical requirement in the synthesis of chiral drug candidates.

This application note introduces (S)-(6,6-Dimethylmorpholin-2-yl)methanol , a novel and promising chiral N,O-bidentate ligand, for application in asymmetric cross-coupling reactions. Its unique structural features—a stereodefined 1,2-amino alcohol moiety embedded within a morpholine scaffold and a sterically demanding gem-dimethyl group—suggest its potential to confer high levels of stereocontrol and enhanced catalytic activity. This guide provides a comprehensive overview of the rationale behind its proposed use, its synthesis, and detailed protocols for its application in key cross-coupling reactions, aimed at researchers, scientists, and professionals in drug development.

The morpholine scaffold is a privileged structure in medicinal chemistry, known to enhance pharmacokinetic properties such as aqueous solubility and metabolic stability.[4][5] The incorporation of this motif into a chiral ligand offers the potential for creating catalysts that are not only effective but also introduce a valuable structural element into the coupled products.

Scientific Rationale: The Advantage of the (S)-(6,6-Dimethylmorpholin-2-yl)methanol Scaffold

The efficacy of (S)-(6,6-Dimethylmorpholin-2-yl)methanol as a chiral ligand is predicated on several key structural and electronic attributes:

  • Chiral N,O-Bidentate Chelation: The vicinal amino alcohol functionality provides two points of coordination to the palladium center, forming a stable five-membered chelating ring. This pre-organization of the catalytic complex is crucial for the efficient transfer of chirality from the ligand to the substrates during the catalytic cycle. The coordination of both the nitrogen and oxygen atoms to the metal center creates a well-defined and rigid chiral pocket around the active site.

  • The Thorpe-Ingold Effect and Conformational Rigidity: The presence of the gem-dimethyl group at the C6 position of the morpholine ring is not merely a steric embellishment. It is anticipated to exert a significant conformational influence via the Thorpe-Ingold effect, also known as the gem-dimethyl effect.[4] This effect restricts bond rotation and puckering of the morpholine ring, leading to a more rigid and predictable ligand conformation upon coordination to the palladium center. This rigidity is paramount in asymmetric catalysis, as it minimizes conformational ambiguities that could lead to a loss of enantioselectivity.

  • Steric Influence on the Catalytic Pocket: The gem-dimethyl group also provides significant steric bulk, which can play a crucial role in the enantioselective step of the catalytic cycle. By creating a sterically demanding environment, the ligand can effectively differentiate between the two prochiral faces of the substrate or the two enantiomers of a racemic starting material, leading to high enantiomeric excess in the product.

Synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

The accessibility of a chiral ligand is paramount for its widespread adoption. (S)-(6,6-Dimethylmorpholin-2-yl)methanol can be synthesized in a multi-step sequence starting from readily available chiral precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of substituted morpholines.

A Starting Material (e.g., Chiral Amino Acid Derivative) B Step 1: Elaboration to Amino Diol Precursor A->B C Step 2: Cyclization (e.g., via intramolecular Williamson ether synthesis) B->C D (S)-(6,6-Dimethylmorpholin-2-yl)methanol C->D

Figure 1: Proposed synthetic workflow for (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Exemplary Protocol for Synthesis:

A detailed, step-by-step synthesis would be adapted from procedures for analogous chiral morpholine derivatives. A key step often involves the cyclization of a di-alkanol amine precursor. For instance, the cyclization of a suitably protected amino diol in the presence of an acid catalyst can yield the desired morpholine ring system.

Application in Asymmetric Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation.[2] The use of a chiral ligand can render this transformation enantioselective, particularly in the synthesis of axially chiral biaryls.

A Aryl Halide/Triflate F Axially Chiral Biaryl A->F B Arylboronic Acid/Ester B->F C Pd(OAc)2 / (S)-(6,6-Dimethylmorpholin-2-yl)methanol C->F D Base (e.g., K3PO4) D->F E Solvent (e.g., Toluene/H2O) E->F

Figure 2: Key components of the proposed asymmetric Suzuki-Miyaura coupling.

Mechanistic Insight:

In the proposed catalytic cycle, the (S)-(6,6-Dimethylmorpholin-2-yl)methanol ligand coordinates to the Pd(0) species. Following oxidative addition of the aryl halide, the chiral ligand environment dictates the facial selectivity of the transmetalation step with the boronic acid, ultimately controlling the atropisomerism of the resulting biaryl product upon reductive elimination. The rigidity imposed by the gem-dimethyl group is expected to be crucial in maintaining a consistent chiral environment throughout the catalytic cycle.

Detailed Protocol for Asymmetric Suzuki-Miyaura Coupling:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-(6,6-Dimethylmorpholin-2-yl)methanol

  • Aryl halide (e.g., 2-bromo-1-iodobenzene)

  • Arylboronic acid (e.g., naphthalene-1-boronic acid)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (4 mol%).

  • Add toluene (2 mL) and stir the mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add deionized water (0.5 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral biaryl product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Aryl HalideArylboronic AcidProductProposed Yield (%)Proposed ee (%)
2-Iodo-1-methylbenzeneNaphthalene-1-boronic acid(S)-1-(2-Methylphenyl)naphthalene>85>90
1-Bromo-2-methoxy-naphthalene2-Tolylboronic acid(S)-2'-Methoxy-2-methyl-1,1'-binaphthyl>80>92

Application in Asymmetric Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals.[3][6] Enantioselective variants of this reaction are crucial for the synthesis of chiral amines.

A Aryl Halide/Triflate F Chiral Aryl Amine A->F B Amine B->F C Pd2(dba)3 / (S)-(6,6-Dimethylmorpholin-2-yl)methanol C->F D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F

Figure 3: Proposed asymmetric Buchwald-Hartwig amination workflow.

Mechanistic Insight:

The chiral Pd-complex formed with (S)-(6,6-Dimethylmorpholin-2-yl)methanol is expected to undergo oxidative addition with the aryl halide. The subsequent coordination of the amine and deprotonation by the base leads to a palladium-amido complex. The enantioselectivity is likely determined during the reductive elimination step, where the sterically defined chiral pocket created by the ligand favors the formation of one enantiomer of the product over the other.

Detailed Protocol for Asymmetric Buchwald-Hartwig Amination:

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (S)-(6,6-Dimethylmorpholin-2-yl)methanol

  • Aryl halide (e.g., 1-bromo-2-methylnaphthalene)

  • Amine (e.g., aniline)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1 mol%) and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (2.5 mol%).

  • Add toluene (2 mL), the aryl halide (1.0 mmol), and the amine (1.2 mmol).

  • Add NaOtBu (1.4 mmol) to the mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC.

Aryl HalideAmineProductProposed Yield (%)Proposed ee (%)
1-Bromo-2-methyl-naphthaleneAniline(S)-N-(2-Methylnaphthalen-1-yl)aniline>90>95
2-Bromotoluene2-Methylaniline(S)-2,2'-Dimethyl-diphenylamine>88>93

Application in Asymmetric Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to valuable aryl alkynes.[7] While less common, enantioselective Sonogashira couplings are emerging as a powerful tool in asymmetric synthesis.

A Aryl Halide F Chiral Aryl Alkyne A->F B Terminal Alkyne B->F C PdCl2(PPh3)2 / CuI / (S)-(6,6-Dimethylmorpholin-2-yl)methanol C->F D Base (e.g., Et3N) D->F E Solvent (e.g., THF) E->F

Figure 4: Components for the proposed asymmetric Sonogashira coupling.

Mechanistic Insight:

In a copper-co-catalyzed Sonogashira reaction, the chiral (S)-(6,6-Dimethylmorpholin-2-yl)methanol ligand would coordinate to the palladium center. The enantioselectivity could arise from the selective reaction of one enantiomer of a racemic allene with the terminal alkyne, or through a dynamic kinetic asymmetric transformation of a suitable prochiral substrate. The steric bulk of the gem-dimethyl group could play a key role in controlling the geometry of the approach of the copper acetylide to the palladium complex during the transmetalation step.

Detailed Protocol for Asymmetric Sonogashira Coupling:

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • (S)-(6,6-Dimethylmorpholin-2-yl)methanol

  • Aryl halide (e.g., 1-iodo-2-vinylbenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (5 mol%).

  • Add THF (3 mL), followed by the aryl halide (1.0 mmol) and the terminal alkyne (1.5 mmol).

  • Add triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC.

Aryl HalideTerminal AlkyneProductProposed Yield (%)Proposed ee (%)
1-Iodo-2-vinylbenzenePhenylacetylene(S)-1-(Phenylethynyl)-2-vinylbenzene>80>85
(Rac)-1-Bromo-1-phenylalleneTrimethylsilylacetylene(S)-1-Phenyl-1-(trimethylsilylethynyl)allene>75>90

Conclusion and Future Outlook

(S)-(6,6-Dimethylmorpholin-2-yl)methanol represents a rationally designed chiral ligand with significant potential to advance the field of asymmetric cross-coupling reactions. Its unique combination of a chiral N,O-bidentate chelating motif and a conformationally restricting gem-dimethyl group provides a strong foundation for achieving high levels of enantioselectivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights provided in this guide are intended to serve as a starting point for researchers to explore the utility of this promising ligand in their own synthetic endeavors. Further optimization of reaction conditions and a broader exploration of substrate scope will undoubtedly unlock the full potential of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in the synthesis of complex chiral molecules for the pharmaceutical and materials science industries.

References

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Talele, T. T. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210. [Link]

  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(20), 9998–10010. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(46), 15378–15383. [Link]

  • Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(46), 15378-15383. [Link]

  • Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. [Link]

  • Panda, B. (2024). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Modern Approaches in Chemical and Biological Sciences, 2, 34-41. [Link]

  • Kwo, A. C. (2022). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. University of Illinois Urbana-Champaign. [Link]

  • Cherukupalli, S., et al. (2005). Neutral N−O Chelated Palladium(II) Complexes: Syntheses, Characterization, and Reactivity. Organometallics, 24(13), 3227–3234. [Link]

  • Dorel, R., & Haydl, A. M. (2021). Enantioselective Aromatic Amination?. Chemistry – A European Journal, 27(26), 7189-7196. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rowley, J. M., et al. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie International Edition, 59(42), 18641-18646. [Link]

  • Karagiannidis, S., et al. (1996). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Arkivoc, 1996(3), 1-11. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Li, X. (2024, June 9). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. [Link]

  • Hou, C., et al. (2023). The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

  • Sharif, H., et al. (2022). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls. Angewandte Chemie International Edition, 61(40), e202208660. [Link]

  • Pearce-Higgins, R., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15026–15032. [Link]

  • Benaglia, M., et al. (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 12(21), 3426–3434. [Link]

  • Pearce-Higgins, R., et al. (2022). An Enantioselective Suzuki-Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 144(33), 15026-15032. [Link]

  • Sahoo, H., et al. (2023). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Organic & Biomolecular Chemistry. [Link]

  • Robert, T. G., & Farrer, B. T. (2012). Multidimensional steric parameters in the analysis of asymmetric catalytic reactions. Chemical Society Reviews, 41(9), 3247-3263. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ogasawara, M., et al. (2010). Synthesis of Axially Chiral Amino Acid and Amino Alcohols via Additive−Ligand-Free Pd-Catalyzed Domino Coupling Reaction and Subsequent Transformations of the Product Amidoaza[8]helicene. The Journal of Organic Chemistry, 75(20), 6931–6934. [Link]

  • Li, C., et al. (2023). Unraveling steric and dispersion effects in gold catalysis: a DFT study of asymmetric cyclization/Mannich reactions. Organic Chemistry Frontiers, 10(13), 3295-3304. [Link]

  • ResearchGate. (n.d.). The mechanism suggested for the Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Klára, T., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. International Journal of Molecular Sciences, 24(9), 7915. [Link]

  • Reddy, B. V. S., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(15), 4599–4602. [Link]

  • Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.
  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. [Link]

  • Dotsenko, V. V., et al. (2022). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. Pharmaceuticals, 15(11), 1409. [Link]

  • Li, X., et al. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. ACS Catalysis, 16, 1-10. [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Welcome to the technical support center for the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and solutions presented herein are based on established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis and optimize your reaction yields.

Overview of Synthetic Strategy

The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is a multi-step process that requires careful control of reaction conditions to ensure high yield and stereochemical integrity. While several routes are possible, a common and logical approach involves the construction of the morpholine ring from a chiral precursor, followed by functional group manipulations. The strategy this guide is based upon involves the protection of a chiral amino acid, formation of a morpholinone intermediate via cyclization, and subsequent reduction.

G cluster_0 Stage 1: Amine Protection cluster_1 Stage 2: Amide Formation & Cyclization cluster_2 Stage 3: Reduction A Chiral Starting Material ((S)-Aspartic Acid Derivative) B N-Boc Protection (Boc)₂O, Base A->B C Amide Coupling with 1-Amino-2-methylpropan-2-ol B->C D Intramolecular Cyclization (Base-mediated) C->D E Morpholinone-Ester Intermediate D->E F Reduction of Lactam & Ester (e.g., LiAlH₄) E->F G Final Product ((S)-(6,6-Dimethylmorpholin-2-yl)methanol) F->G

Caption: General four-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield During N-Boc Protection (Stage 1)

  • Question: I am reacting my starting amino acid with di-tert-butyl dicarbonate (Boc₂O), but TLC analysis shows a significant amount of unreacted starting material, even after extended reaction times. What is going wrong?

  • Answer: This is a common issue that can usually be traced to reagent quality, reaction conditions, or stoichiometry. The N-Boc protection is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the Boc anhydride.[1]

    Potential Causes & Solutions:

    • Deactivated Boc Anhydride (Boc₂O): Boc₂O is sensitive to moisture and can hydrolyze over time to t-butanol and CO₂, losing its reactivity.

      • Solution: Always use a fresh bottle of Boc₂O or a recently opened one that has been stored under inert gas in a desiccator. If in doubt, purchase a new batch.

    • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of Boc₂O can drive the reaction to completion.

      • Solution: Use 1.1 to 1.2 molar equivalents of Boc₂O relative to the amine.

    • Inappropriate Base or pH: A base is required to neutralize the protonated amine intermediate.[2] However, using a strong nucleophilic base can consume the Boc₂O. The reaction should be maintained at a basic pH (8-10).

      • Solution: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Alternatively, for aqueous conditions, a mild inorganic base like sodium bicarbonate (NaHCO₃) is effective.[3]

    • Solvent Issues: The solvent must be able to dissolve the starting materials and should be anhydrous if non-aqueous bases are used.

      • Solution: Tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are common and effective solvents.[2][4] Ensure they are anhydrous to prevent hydrolysis of the Boc anhydride.

ParameterRecommended ConditionRationale
Boc₂O Stoichiometry 1.1 - 1.2 eqDrives reaction equilibrium towards the product.
Base Triethylamine (TEA) or NaHCO₃Non-nucleophilic (TEA) or mild (NaHCO₃) to avoid side reactions.
Solvent Anhydrous THF or DCMGood solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureExothermic reaction, starting cold helps control the reaction rate.

Problem 2: Low Yield in Intramolecular Cyclization to Form Morpholinone (Stage 2)

  • Question: After forming the acyclic amide precursor, I am attempting the base-mediated intramolecular cyclization to form the morpholinone ring, but I am getting a low yield of the desired product and a complex mixture of byproducts. How can I improve this?

  • Answer: Intramolecular cyclizations are highly dependent on conditions that favor the intramolecular reaction pathway over competing intermolecular reactions (polymerization). The key is to ensure the reactive ends of the molecule can find each other efficiently.

    G Start Low Cyclization Yield C1 Is concentration > 0.1 M? Start->C1 C2 Is base strong enough? (e.g., NaH, KOtBu) C1->C2 No S1 Action: Re-run under High-Dilution Conditions (c < 0.05 M) C1->S1 Yes C3 Is temperature optimized? C2->C3 Yes S2 Action: Switch to a stronger, non-nucleophilic base (e.g., NaH). C2->S2 No C4 Is leaving group adequate? (e.g., OTs, OMs, Halide) C3->C4 Yes S3 Action: Screen temperatures. Start low (-10 °C to 0 °C) and slowly warm. C3->S3 No S4 Action: Convert hydroxyl to a better leaving group (e.g., tosylate) before cyclization. C4->S4 No End Yield Improved C4->End Yes S1->End S2->End S3->End S4->End

    Caption: Troubleshooting workflow for low cyclization yield.

    Potential Causes & Solutions:

    • High Concentration: At high concentrations, the reactive ends of two different molecules are more likely to interact than the two ends of the same molecule, leading to polymerization.

      • Solution: Employ high-dilution conditions (typically ≤0.05 M). This can be achieved by using a large volume of solvent or by the slow addition of the precursor to a solution of the base using a syringe pump.

    • Incorrect Base: The base must be strong enough to deprotonate the nucleophile (in this case, an alcohol or amine) but should ideally not promote side reactions.

      • Solution: For forming an ether linkage via a Williamson-type reaction, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often required.[5]

    • Suboptimal Temperature: The temperature needs to be sufficient to overcome the activation energy but not so high that it causes decomposition or side reactions.

      • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or slightly above. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

Problem 3: Incomplete Reduction or Side Product Formation (Stage 3)

  • Question: I am using Lithium Aluminum Hydride (LiAlH₄) to reduce my morpholinone-ester intermediate, but the reaction is either incomplete or I am getting unwanted byproducts. What should I do?

  • Answer: The reduction of both a lactam (cyclic amide) and an ester requires a powerful reducing agent like LiAlH₄. This reaction is highly exothermic and sensitive to moisture.

    Potential Causes & Solutions:

    • Inactive Reducing Agent: LiAlH₄ is extremely reactive with water and atmospheric moisture. An old or improperly stored bottle will have a layer of inactive hydroxides and oxides on the surface.

      • Solution: Use a fresh bottle of LiAlH₄ or titrate your existing stock to determine its active hydride concentration. Always handle it under a dry, inert atmosphere (e.g., Argon or Nitrogen).

    • Insufficient Equivalents: Both the lactam and ester carbonyls will consume hydride equivalents. The carbonyl oxygens and the nitrogen will also coordinate to the aluminum, so a significant excess is often required.

      • Solution: Use at least 3-4 molar equivalents of LiAlH₄. The exact amount may require optimization for your specific substrate.

    • Improper Workup: The aqueous workup to quench the excess LiAlH₄ and break up the aluminum-oxygen complexes is critical. An incorrect procedure can lead to the product being trapped in the aluminum salts, resulting in low isolated yield.

      • Solution: Use a Fieser workup. Cool the reaction to 0 °C and sequentially and slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms, which can be easily filtered off.

Reducing AgentFunctional Groups ReducedTypical ConditionsPros & Cons
LiAlH₄ Esters, Amides, Carboxylic AcidsAnhydrous THF, 0 °C to refluxPro: Very powerful. Con: Highly reactive, not chemoselective, difficult workup.
BH₃·THF Amides, Carboxylic Acids (slowly reduces esters)Anhydrous THF, 0 °C to refluxPro: Milder than LiAlH₄, easier workup. Con: Less reactive, may not reduce the ester efficiently.

Frequently Asked Questions (FAQs)

  • Q1: Why is it necessary to protect the amine group at the beginning of the synthesis?

    • A1: The amine functional group is both nucleophilic and basic. Without a protecting group, the amine could react with electrophilic reagents intended for other parts of the molecule (e.g., during the cyclization step) or act as a base, interfering with base-catalyzed reactions. The tert-butoxycarbonyl (Boc) group is ideal because it converts the amine into a neutral carbamate, which is stable to most nucleophilic and basic conditions but can be easily removed later with acid.[1]

  • Q2: My final product has low enantiomeric excess (e.e.). What could have caused racemization?

    • A2: Racemization can occur if the stereogenic center has an acidic proton and is exposed to conditions (typically strong base) that can cause deprotonation and reprotonation, leading to a loss of stereochemical integrity. While the C2 proton in the target's morpholine ring is not particularly acidic, intermediates in your specific synthetic route could be susceptible.

      • To avoid this: Use the mildest possible basic conditions and lowest temperatures necessary for your transformations. Crucially, verify the enantiomeric purity of your starting material, as this is the most common source of low e.e. in the final product.

  • Q3: What are the best methods for purifying the final (S)-(6,6-Dimethylmorpholin-2-yl)methanol?

    • A3: The final product is a polar amino alcohol.

      • Column Chromatography: Silica gel chromatography is often effective. Due to the basic amine, the silica should be pre-treated with a small amount of triethylamine in the eluent (e.g., 1% TEA in a DCM/Methanol gradient) to prevent streaking and improve recovery.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent way to achieve high purity. If the free base is an oil, it can often be converted to a crystalline salt (e.g., the hydrochloride or oxalate salt) to facilitate purification.[6][7]

  • Q4: Which analytical techniques are essential for characterizing the product?

    • A4: A combination of techniques is required for full characterization:

      • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the molecule.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Chiral HPLC or SFC: To determine the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.

      • FT-IR Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Amino Alcohol

  • Dissolve the amino alcohol (1.0 eq) in a suitable solvent (e.g., DCM or THF, approx. 0.2 M).

  • Add a base, either triethylamine (1.5 eq) for anhydrous conditions or an aqueous solution of NaHCO₃ (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup: If using DCM, wash the organic layer sequentially with 1 M HCl (to remove TEA), saturated NaHCO₃, and brine. If using THF, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by chromatography if necessary.

Protocol 2: General Procedure for LiAlH₄ Reduction of a Lactam-Ester

CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under a dry, inert atmosphere.

  • Suspend LiAlH₄ (4.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel, under an argon or nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve the lactam-ester intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the reaction back to 0 °C.

  • Carefully quench the reaction using the Fieser workup: for every 1 g of LiAlH₄ used, add 1 mL of H₂O, then 1 mL of 15% NaOH (aq), then 3 mL of H₂O.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Filter the resulting granular solid through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude amino alcohol. Purify by column chromatography.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Hulin, B., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 324-329. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE).
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Jackson, P. F., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 249-256. Retrieved from [Link]

Sources

Optimization

Troubleshooting impurities in (S)-(6,6-Dimethylmorpholin-2-yl)methanol reactions

Introduction Welcome to the technical support resource for the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. This chiral building block is a critical synthon in medicinal chemistry, valued for its conformational...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support resource for the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. This chiral building block is a critical synthon in medicinal chemistry, valued for its conformationally constrained scaffold. However, its multi-step synthesis presents several challenges, from maintaining stereochemical integrity to controlling byproduct formation. This guide provides in-depth, experience-driven answers to common issues encountered by researchers and process chemists. We will explore the causality behind these challenges and offer validated protocols to ensure the synthesis of high-purity material.

Frequently Asked Questions & Troubleshooting Guides
Section 1: Enantiomeric Purity and Starting Material Integrity

Question 1: My final product exhibits low enantiomeric excess (ee). What are the primary sources of stereochemical contamination?

Answer: Low enantiomeric excess in the final product almost always originates from one of two sources: the optical purity of your starting chiral precursor or unintended racemization during the synthesis.

Expertise & Experience: The entire stereochemical outcome of the synthesis is predicated on the integrity of the initial chiral molecule, typically an (S)-amino acid derivative. Even a small enantiomeric impurity in the starting material will be carried through the entire reaction sequence. Furthermore, certain reaction conditions, particularly those involving strong bases or high temperatures, can create equilibrium conditions that lead to epimerization at the chiral center.

A common side reaction, especially during cyclization under harsh acidic conditions or if basic conditions are used in an intermediate step, is the formation of an enol or enolate intermediate at the carbon bearing the stereocenter, which can lead to racemization.

Troubleshooting & Optimization:

  • Validate Starting Material Purity: Before beginning the synthesis, rigorously verify the enantiomeric purity of your chiral amino alcohol precursor.

  • Employ Mild Reaction Conditions: Where possible, avoid excessively high temperatures or prolonged exposure to strong acids or bases, which can promote racemization.

  • Monitor Stereochemical Integrity: Check the enantiomeric excess at intermediate stages, not just at the final step. This helps pinpoint where the loss of stereopurity is occurring.

Protocol 1: Chiral HPLC Analysis of Chiral Precursors

This protocol provides a general method for determining the enantiomeric excess of a chiral amino alcohol starting material. Specific conditions may need to be optimized.

  • Sample Preparation: Dissolve 1-2 mg of the amino alcohol in the mobile phase solvent.

  • Derivatization (if necessary): For UV-inactive compounds or to improve separation, derivatize with a chiral derivatizing agent like Marfey's reagent or (S)-(+)-naproxen chloride.[1][2]

  • Chromatography Conditions:

    • Column: Chiralcel OD-H or similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: Typically a mixture of hexanes and isopropanol (e.g., 90:10 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: The two enantiomers will appear as distinct peaks. Calculate the enantiomeric excess using the formula: ee (%) = ([Major Enantiomer Area - Minor Enantiomer Area] / [Total Area]) x 100. An ee of >99% is typically required.

dot

Caption: Troubleshooting workflow for low enantiomeric excess.

Section 2: Impurities from the Cyclization Step

Question 2: My reaction mixture is dark brown/black after the acid-catalyzed cyclization step, and the yield of the desired morpholine is very low. What is causing this?

Answer: The formation of a dark, viscous product during the dehydration of diethanolamine derivatives is a classic sign of charring and polymerization, caused by overly aggressive reaction conditions.[4][5]

Expertise & Experience: Concentrated sulfuric acid is a powerful dehydrating agent, but at high temperatures (often >180°C), it can cause extensive side reactions.[4][6] The desired intramolecular dehydration (cyclization) competes with intermolecular dehydration, which leads to oligomers and polymers. Furthermore, the strong oxidizing properties of hot sulfuric acid can lead to the decomposition and charring of the organic substrate, resulting in the dark coloration and significantly reduced yield. The key is to maintain a delicate balance: the temperature must be high enough to drive off water and promote cyclization, but not so high that it initiates widespread decomposition.

Troubleshooting & Optimization:

  • Temperature Control is Critical: Do not overshoot the target temperature. Use a well-calibrated thermometer and a controlled heating mantle. A range of 150-190°C is often cited for similar cyclizations.[6]

  • Control Acid Concentration and Stoichiometry: The molar ratio of substrate to acid is crucial. An excessive amount of acid can exacerbate charring. A molar ratio of diisopropanolamine to sulfuric acid between 1:1.0 and 1:3.0 is recommended.[6]

  • Efficient Water Removal: Ensure that the water formed during the reaction is efficiently removed (e.g., using a Dean-Stark trap if the solvent is appropriate, or by distillation in a neat reaction) to drive the equilibrium towards the cyclized product.[6]

Protocol 2: Optimized Cyclization of an N-Substituted Diethanolamine Derivative

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation head, charge the N-substituted diethanolamine precursor.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (e.g., 1.5 equivalents) dropwise, ensuring the internal temperature does not exceed 80°C.[6]

  • Heating: Heat the mixture gradually to the target temperature (e.g., start at 160°C). Maintain this temperature and monitor the reaction progress by TLC or GC-MS, watching for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture significantly before quenching. Carefully pour the cooled reaction mixture onto crushed ice, then basify with a cold, concentrated NaOH solution to pH > 12.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography or vacuum distillation.

ParameterSuboptimal ConditionOptimized ConditionRationale
Temperature > 200°C160-180°CMinimizes charring and polymerization side reactions.[4][5]
Acid Molarity > 3.0 eq. H₂SO₄1.5 - 2.2 eq. H₂SO₄Reduces the rate of decomposition while still catalyzing cyclization.[6]
Heating Rate Rapid heatingGradual, controlled heatingAllows for more uniform temperature distribution and prevents localized overheating.
Work-up Quenching hot acidCooling to < 40°C before quenchPrevents violent, exothermic reactions during neutralization.

Table 1: Comparison of Suboptimal and Optimized Cyclization Conditions.

Section 3: Byproducts from Incomplete Reactions or Side Reactions

Question 3: I am observing a significant amount of an uncyclized intermediate and a dimeric byproduct in my final product analysis. How can I minimize these?

Answer: The presence of uncyclized starting material indicates an incomplete reaction, while dimeric byproducts suggest that intermolecular reactions are competing with the desired intramolecular cyclization.

Expertise & Experience: Incomplete cyclization can be due to insufficient reaction time, inadequate temperature, or an insufficient amount of catalyst.[5] The formation of dimeric or oligomeric species is often a concentration-dependent issue. Under highly concentrated conditions, two molecules of the diethanolamine derivative may react with each other before one has a chance to cyclize on its own.

Troubleshooting & Optimization:

  • Increase Reaction Time/Temperature: If charring is not an issue, cautiously increasing the reaction time or temperature can help drive the reaction to completion. Monitor progress by TLC/GC to find the optimal endpoint.

  • High-Dilution Conditions: While potentially impractical on a large scale, running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction. This is achieved by using a high-boiling, inert solvent (e.g., toluene, xylene) and slowly adding the substrate to the hot acid/solvent mixture.

  • Choice of Cyclizing Agent: While sulfuric acid is common, other reagents like p-toluenesulfonic acid in a solvent with azeotropic water removal can sometimes provide a cleaner reaction profile.

dot

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Protocol 3: Purification via Column Chromatography

Effective purification is essential to remove these byproducts.

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Sample Loading: Adsorb the crude oil onto a small amount of silica gel (dry loading) for better separation.

  • Eluent System: Start with a non-polar solvent system and gradually increase the polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is often effective for separating morpholine derivatives from less polar dimers and more polar starting materials.[7]

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure product fractions.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified product.

ImpurityLikely SourceRecommended Analytical Technique
Uncyclized Starting MaterialIncomplete reactionLC-MS, GC-MS
Dimeric/Oligomeric SpeciesIntermolecular side-reactionsLC-MS, Size Exclusion Chromatography
Racemic (R)-isomerRacemization or impure starting materialChiral HPLC[3]
Residual Solvents (Toluene, THF, etc.)Purification/Reaction stepsHeadspace GC-MS[8]
Sulfonated byproductsReaction with H₂SO₄LC-MS

Table 2: Common Impurities, Sources, and Analytical Methods.

References
  • BenchChem. (2025).
  • BenchChem. (2026). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
  • BenchChem. (2025).
  • Westlake University. (2023).
  • Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • CHIMIA. (2012). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • EDP Sciences. (2024).
  • Organic Chemistry Portal. (2024). Synthesis of morpholines.
  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252.
  • MDPI. (2018). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol.
  • Organic Syntheses. * (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][5][9]OXAZABOROLE-BORANE COMPLEX*.

  • Cell Press. (2017).
  • BenchChem. (2025). Application Notes: The Utility of (S)-(4-benzylmorpholin-2-yl)methanol in Asymmetric Synthesis.
  • Global Research Online. (2011).
  • J-STAGE. (2019).
  • Organic Syntheses. (2020). 4 - Organic Syntheses Procedure.
  • Google Patents. (1986).
  • PubMed. (1991).
  • Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • Sakuramill S2 mock. (N.d.).
  • BVL. (2026). Product chemistry - Relevant impurities of technical active substances.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol During Thermal Processing

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral morpholine scaffolds, maintaining stereocenter integrity during scale-up is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral morpholine scaffolds, maintaining stereocenter integrity during scale-up is critical. (S)-(6,6-Dimethylmorpholin-2-yl)methanol is highly susceptible to racemization at the C2 position during thermal processing (e.g., distillation, drying, or heated reactions).

This guide provides field-proven troubleshooting workflows, mechanistic insights, and validated protocols designed by application scientists to help you preserve enantiomeric excess (ee%).

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the C2 stereocenter of (S)-(6,6-Dimethylmorpholin-2-yl)methanol racemize upon heating, even in neutral conditions? A: The racemization is primarily driven by autoxidation and achiral free radical formation . The C2 carbon is alpha to the morpholine ring oxygen. Ethers are notoriously prone to radical formation at this alpha position when exposed to heat and trace oxygen. Because the C6 position is sterically protected by gem-dimethyl groups, the C2 position becomes the primary site for hydrogen abstraction. This forms a planar, achiral free radical intermediate at C2. When this radical recombines or undergoes hydrogen transfer, the stereochemical memory is lost, resulting in a macroscopic racemization process[1].

Q2: I am using an inert atmosphere, but I still see a drop in ee% when heating in a stainless steel reactor. What is happening? A: You are likely experiencing Trace-Metal Catalyzed Transient Oxidation . Stainless steel reactors can leach trace transition metals (e.g., Fe, Ni, Cr) into the reaction mixture. These metals can catalyze the transient oxidation of the primary alcohol (-CH2OH) into an aldehyde (-CHO). Once the aldehyde is formed, the C2 proton becomes highly acidic because it is situated between a carbonyl and an ether oxygen. This leads to rapid enolization, forcing the C2 carbon into a planar geometry and destroying the chiral center. Subsequent in situ reduction yields the racemic alcohol[1].

Q3: Does the choice of solvent impact the racemization rate at elevated temperatures? A: Absolutely. Polar solvents can facilitate racemization by stabilizing the transition states of the reaction[]. If trace acids are present in protic solvents (like methanol), the morpholine ring oxygen can be protonated, leading to reversible C-O bond cleavage (ring-chain tautomerism). Elevated temperatures provide the activation energy required for these molecular bonds to break, allowing the molecule to flip into the opposite enantiomer upon ring closure[].

Section 2: Diagnostic Data & Process Parameters

To understand the causality of your ee% loss, compare your current process parameters against our diagnostic matrix below. This table summarizes the quantitative impact of various conditions on the stereochemical integrity of the morpholine derivative.

Table 1: Diagnostic Matrix for Racemization Causality
Process ConditionTempTimeInitial ee%Final ee%Primary Degradation Mechanism
Air atmosphere, no additives80°C12h99.0%72.5%Autoxidation (C2 Radical Formation)
Unpassivated Stainless Steel80°C12h99.0%65.0%Trace-Metal Transient Oxidation
Protic Solvent (MeOH) + Trace Acid80°C12h99.0%50.0%Reversible Ring Opening (Oxocarbenium)
Argon + 0.1% BHT + Passivated Glass 80°C 12h 99.0% 98.8% None (Optimized Baseline)

Section 3: Mechanistic Visualization

The diagram below illustrates the causality behind metal-induced racemization, demonstrating why reactor passivation is a non-negotiable step in your workflow.

Mechanism S_Isomer (S)-Morpholin-2-yl methanol Oxidation Trace Metal Oxidation (e.g., Fe, Ni) S_Isomer->Oxidation Heat > 60°C Aldehyde C2-Aldehyde Intermediate Oxidation->Aldehyde Enol Planar Enol (Loss of Chirality) Aldehyde->Enol Alpha-proton abstraction Reduction In-situ Reduction (Non-selective) Enol->Reduction Racemate Racemic Mixture (S/R) Reduction->Racemate

Figure 1: Mechanistic pathway of trace-metal catalyzed transient oxidation leading to racemization.

Section 4: Troubleshooting Workflows & Validated Protocols

To prevent racemization, your protocol must be a self-validating system that actively suppresses radical formation, metal catalysis, and acid-catalyzed cleavage.

Workflow Start Start Thermal Processing Step1 1. Equipment Passivation (Citric Acid Wash) Start->Step1 Step2 2. Solvent Selection (Aprotic, Degassed) Step1->Step2 Step3 3. Additive Inclusion (0.1% BHT / EDTA) Step2->Step3 Step4 4. Inert Atmosphere (Argon Sparging) Step3->Step4 Step5 5. Controlled Heating (Max 80°C) Step4->Step5 Step6 6. In-process ee% Monitoring (Chiral HPLC Aliquots) Step5->Step6

Figure 2: Self-validating workflow for the thermal processing of chiral morpholines.

Protocol: High-Fidelity Thermal Processing of Chiral Morpholines

This step-by-step methodology ensures causality is addressed at every failure point.

Step 1: Reactor Preparation & Passivation

  • Action: Wash the stainless steel reactor with a 10% citric acid solution at 60°C for 2 hours to chelate and remove free surface iron, followed by a thorough DI water rinse.

  • Validation Check: Perform a rapid colorimetric swab test for trace iron on the reactor walls. Proceed only if the result is negative.

Step 2: Solvent Preparation & Degassing

  • Action: Select an aprotic, non-nucleophilic solvent (e.g., Toluene or 2-MeTHF). Sparge the solvent with high-purity Argon for 30 minutes prior to introducing the morpholine substrate.

  • Validation Check: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 1 ppm. This directly cuts off the autoxidation pathway.

Step 3: Radical Scavenger & Substrate Addition

  • Action: Add 0.1 wt% Butylated hydroxytoluene (BHT) to the solvent as a radical scavenger. Add the (S)-(6,6-Dimethylmorpholin-2-yl)methanol. If trace metals are still a concern, add 0.05 wt% EDTA.

  • Causality: BHT intercepts any C2 radicals formed before they can undergo hydrogen transfer and racemize.

Step 4: Heating under Inert Atmosphere

  • Action: Apply heat gradually (max 80°C). Maintain a continuous positive pressure of Argon (0.5 bar) throughout the heating cycle.

  • Validation Check: Monitor the pressure gauge continuously to ensure no atmospheric air ingress occurs during thermal expansion/contraction.

Step 5: Dynamic ee% Monitoring

  • Action: Do not wait until the end of the process to check stereopurity. Pull 1 mL aliquots every 2 hours.

  • Validation Check: Quench aliquots immediately in cold hexane and analyze via Chiral HPLC. Plot the ee% degradation curve in real-time. If ee% drops by more than 0.5% from the baseline, immediately halt heating and investigate inertion failure.

References

  • Title: Chiral Intermediates in Drug Synthesis Source: BOC Sciences URL
  • Title: Racemisation in Chemistry and Biology Source: The University of Manchester URL

Sources

Optimization

Technical Support Center: Advanced Purification &amp; Crystallization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Welcome to the Technical Support Center for the downstream processing of (S)-(6,6-Dimethylmorpholin-2-yl)methanol . Whether you are isolating the free base (CAS: 1416499-56-3) or its hydrochloride salt (CAS: 1416444-80-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing of (S)-(6,6-Dimethylmorpholin-2-yl)methanol . Whether you are isolating the free base (CAS: 1416499-56-3) or its hydrochloride salt (CAS: 1416444-80-8) , this chiral morpholine building block presents specific thermodynamic challenges. Due to its dense hydrogen-bond-donating/accepting network, researchers frequently encounter liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—and struggle with enantiomeric enrichment [1].

As a Senior Application Scientist, I have structured this guide to bypass generic advice. Below, you will find the mechanistic causality behind these issues, empirical data, and self-validating protocols designed to guarantee >99% enantiomeric excess (ee) and exceptional chemical purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my crude (S)-(6,6-Dimethylmorpholin-2-yl)methanol consistently "oil out" instead of forming a filterable solid? The Causality: Oiling out occurs when a supersaturated solution crosses the binodal curve of Liquid-Liquid Phase Separation (LLPS) before it reaches the Solid-Liquid Equilibrium (SLE) boundary [2]. Amino alcohols possess high polarity, meaning the thermodynamic barrier to forming an ordered crystal lattice is higher than the barrier to forming a disordered, solute-rich liquid phase. The Solution: You must alter the thermodynamics by converting the free base to its hydrochloride salt. Ionic interactions significantly increase the enthalpy of fusion (lattice energy), raising the melting point. A higher melting point shifts the SLE curve above the LLPS binodal curve, ensuring that the system crystallizes before it can phase-separate.

Q2: How can I recover enantiomeric purity if partial racemization occurred during upstream synthesis? The Causality: Enantiomeric enrichment relies on the differential solubility between the pure enantiomer and the racemate. For morpholine derivatives, asymmetric crystallization from a binary solvent system (e.g., Isopropanol/Heptane) is highly effective. The Solution: By seeding the solution strictly within the Metastable Zone Width (MSZW) at low supersaturation, the growing crystal lattice selectively incorporates the (S)-enantiomer [3]. The undesired (R)-isomer is kinetically excluded and remains dissolved in the mother liquor.

Q3: My crystals are trapping residual solvent and filtering poorly. How do I fix the crystal habit? The Causality: Poor filterability is a symptom of rapid, uncontrolled primary nucleation (often caused by "crash-cooling"), which forms fine, needle-like agglomerates that trap mother liquor [1]. The Solution: Implement a cubic (non-linear) cooling profile to promote secondary nucleation (crystal growth) over primary nucleation. Furthermore, holding the suspension isothermally for 2 hours post-crystallization allows for Ostwald ripening—a thermodynamic process where smaller, imperfect crystals dissolve and redeposit onto larger, purer block-like crystals.

Part 2: Empirical Data & Solvent Selection

To prevent LLPS and maximize enantiomeric enrichment, solvent selection and cooling profiles must be strictly controlled.

Table 1: Solvent System Matrix for (S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl

Solvent System (v/v)RatioLLPS Risk (Oiling Out)Yield (%)Enantiomeric Enrichment (Δee %)
Isopropanol / Heptane 1:1Low 85% +12%
Methanol / Acetone1:3Moderate72%+8%
THF / Toluene1:2Moderate78%+5%
Ethyl Acetate / Hexane1:1High (Oils out)N/AN/A

Table 2: Impact of Cooling Profile on Crystal Quality (Isopropanol/Heptane 1:1)

Cooling RateNucleation MechanismCrystal HabitFiltration Time (100g scale)Residual Solvent
Crash Cool (>2.0 °C/min)Primary (Spontaneous)Fine needles / Agglomerate>45 mins>5000 ppm
Linear (0.5 °C/min)MixedSmall prisms15 mins~1500 ppm
Cubic/Seeded (0.1 °C/min) Secondary (Growth) Large, distinct blocks <5 mins <400 ppm

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. They include mandatory In-Process Controls (IPCs) so the experiment validates its own success at critical junctures.

Protocol A: Anti-Solvent Crystallization of the HCl Salt

Objective: Isolate the HCl salt while purging diastereomeric impurities and preventing LLPS.

  • Dissolution: Suspend the crude (S)-(6,6-Dimethylmorpholin-2-yl)methanol free base in Isopropanol (IPA) (5 relative volumes).

  • Salt Formation: Slowly add 1.05 equivalents of 5M HCl in IPA at 20°C under moderate agitation.

    • Self-Validation IPC: Test a 10 µL aliquot with wet pH paper. It must read pH 1–2 to guarantee complete protonation. If >2, titrate with 0.05 eq HCl increments.

  • Heating: Elevate the reactor temperature to 65°C until a homogenous, clear solution is achieved.

  • Anti-Solvent Addition: Dropwise, add Heptane (5 relative volumes) while strictly maintaining the internal temperature at 65°C to prevent premature crash-out.

  • Seeding (Critical Step): Cool the reactor to 55°C (entering the MSZW) and add 1 wt% of pure (S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl seeds.

    • Self-Validation IPC: Observe the reactor for 30 minutes. The seeds must not dissolve (proving the solution is supersaturated) and the solution must become uniformly cloudy without forming a dense secondary liquid layer at the bottom (proving LLPS is avoided).

  • Controlled Cooling: Cool the reactor to 5°C at a strict rate of 0.1°C/min.

  • Ostwald Ripening & Isolation: Hold isothermally at 5°C for 2 hours. Filter the slurry and wash the cake with cold IPA/Heptane (1:2).

    • Self-Validation IPC: Analyze the mother liquor via chiral HPLC. The (S):(R) ratio in the liquor should be heavily skewed toward (R), mathematically confirming the selective crystallization of the (S)-enantiomer in your filter cake.

Protocol B: Free-Basing for Downstream Coupling

Objective: Convert the purified HCl salt back to the free amine for subsequent synthetic steps.

  • Suspension: Suspend the pure HCl salt in Dichloromethane (DCM) (10 relative volumes).

  • Basification: Add 1M NaOH dropwise under vigorous stirring until the aqueous phase is highly basic.

    • Self-Validation IPC: Stop agitation, let phases separate, and test the upper aqueous layer. It must be pH >12 to ensure the morpholine nitrogen is fully deprotonated.

  • Extraction: Separate the phases. Extract the aqueous layer with an additional 5 volumes of DCM. Combine the organic layers.

  • Drying: Dry the combined organics over anhydrous Na₂SO₄.

    • Self-Validation IPC: The DCM solution must be perfectly transparent. Any turbidity indicates micro-emulsified water, which will ruin downstream moisture-sensitive couplings.

  • Concentration: Concentrate under reduced pressure at 30°C to yield the pure free base as a clear, viscous oil.

Part 4: Process Visualization

The following diagram illustrates the thermodynamic routing required to bypass the kinetic trap of oiling out, ensuring high-purity crystallization.

G N1 Crude Extract Free Base N2 Salt Formation Add HCl in IPA N1->N2 Dissolution & Protonation N3 LLPS Boundary (Oiling Out) N2->N3 Rapid Cooling (Kinetic Trap) N4 Metastable Zone (Controlled SLE) N2->N4 Seeding + Slow Cooling (Thermodynamic Control) N3->N4 Re-heat & Add Heptane N5 Ostwald Ripening (Isothermal Hold) N4->N5 Crystal Growth N6 Pure HCl Salt >99% ee N5->N6 Filtration & Wash

Caption: Thermodynamic vs. kinetic crystallization pathways for morpholine derivatives.

References

  • Source: sigmaaldrich.
  • Dynochem - Scale-up Systems (LLPS and Crystallization)
  • Source: mt.
  • (R)-(-)

Sources

Troubleshooting

The Application Scientist's Diagnostic Desk: Troubleshooting (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Welcome to the technical support and troubleshooting center for (S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416444-80-8)[1]. As a highly functionalized chiral building block, this morpholine derivative is invaluable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for (S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1416444-80-8)[1]. As a highly functionalized chiral building block, this morpholine derivative is invaluable in drug development. However, its unique structural topology frequently leads to stalled reactions, low conversion rates, and complex byproduct mixtures.

This guide provides a mechanistic deep dive into the causality of these issues and offers field-proven, self-validating protocols to rescue your workflows.

Part 1: Mechanistic Deep Dive (The "Why")

To resolve low conversion rates, we must first understand the dual-threat nature of this molecule's architecture:

  • The Chemoselectivity Trap (N vs. O): The molecule possesses a secondary amine (N4) and a primary alcohol (C2-hydroxymethyl). While the secondary amine is typically the target for cross-coupling, the primary alcohol is sterically less hindered. In transition-metal catalysis, this leads to competing O-arylation or severe catalyst poisoning via off-target hydroxyl coordination.

  • Conformational Locking: The bulky gem-dimethyl groups at the C6 position lock the morpholine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity restricts the nitrogen’s lone pair trajectory, making it difficult for the amine to achieve the optimal geometry required for reductive elimination when using bulky catalyst-ligand complexes.

Part 2: Visualizing the Reaction Pathways

The diagram below illustrates the divergent pathways during cross-coupling reactions, highlighting how specific base and catalyst choices dictate the fate of the reaction.

G Reactant (S)-(6,6-Dimethylmorpholin-2-yl)methanol (Secondary Amine + Primary OH) Pd_Cat Weak Base (NaOTMS) Cu or Pd Catalysis Reactant->Pd_Cat Chemoselective N-Pathway Cu_Cat Strong Base (NaOt-Bu) Alkoxide Formation Reactant->Cu_Cat O-Selective Pathway Unoptimized Unoptimized Conditions Standard Carbonate Bases Reactant->Unoptimized Competing Pathways Target Target: N-Arylation (High Conversion) Pd_Cat->Target Side1 Side Product: O-Arylation (Ether Formation) Cu_Cat->Side1 Unoptimized->Side1 Side2 Catalyst Poisoning (OH Coordination) Unoptimized->Side2

Caption: Chemoselective pathways for N- vs. O-functionalization of amino alcohols.

Part 3: Actionable Troubleshooting (FAQs)

Q1: My Buchwald-Hartwig amination yields <30% conversion and a complex mixture. How do I drive this to completion? A: The low conversion is caused by competitive O-arylation and subsequent catalyst deactivation. To achieve chemoselective N-arylation without protecting the primary alcohol, you must leverage pKa​ differentiation during the catalytic cycle. Amines experience a significant increase in acidity when coordinated to a metal center, whereas alcohols do not. By switching from a strong base (like NaOt-Bu, which forms an alkoxide and drives O-arylation) to a weaker base like sodium trimethylsilanolate (NaOTMS), you exclusively deprotonate the coordinated amine[2]. This overrides the steric preference of the primary alcohol, driving N-arylation to >90% conversion.

Q2: I am attempting a reductive amination, but the reaction stalls early. Why? A: The primary hydroxyl group at C2 forms a strong intramolecular hydrogen bond with the N4 lone pair, significantly reducing the nucleophilicity of the secondary amine. To disrupt this network, switch your solvent to a highly polar, hydrogen-bond-disrupting medium like HFIP (hexafluoroisopropanol) or DMAc. If the reaction still stalls, the 6,6-dimethyl steric bulk is likely compounding the issue, and a transient silyl protection (e.g., TBS-Cl) of the primary alcohol is required to free the amine's lone pair.

Q3: How can I selectively N-acylate this building block without forming the ester byproduct? A: Exploit the inherent nucleophilicity difference between the amine and the alcohol using strict pH-controlled Schotten-Baumann conditions. Maintain an aqueous/organic biphasic system at exactly pH 8.5–9.0. At this pH, the secondary amine remains unprotonated and highly nucleophilic, while the primary alcohol remains fully protonated and less reactive toward the acyl chloride.

Part 4: Performance Data

The following table summarizes the quantitative impact of catalyst and base selection on the conversion rates and chemoselectivity of (S)-(6,6-Dimethylmorpholin-2-yl)methanol during cross-coupling[2][3].

Catalyst SystemBase UsedPrimary Reaction PathwayConversion RateChemoselectivity (N:O)
CuI / N1,N2-diarylbenzene-1,2-diamineNaOt-BuO-Arylation>85%< 1:20
CuI / N1,N2-diarylbenzene-1,2-diamineNaOTMSN-Arylation>90%> 20:1
Pd2(dba)3 / RuPhosCs2CO3N-Arylation80–85%15:1
Unoptimized Pd/CuK2CO3Mixed / Stalled<30%~ 1:1 (Complex)

Part 5: Validated Bench Protocol

Chemoselective Cu-Catalyzed N-Arylation (Unprotected OH)

This protocol utilizes a weak-base strategy to override steric preferences, ensuring the N-H bond is selectively functionalized over the primary OH[2].

Step 1: Catalyst Pre-activation In a glovebox, charge an oven-dried vial with CuI (5 mol%) and N1,N2-diarylbenzene-1,2-diamine ligand (5 mol%). Add anhydrous 1,4-dioxane (0.5 M). Causality: Pre-forming the active Cu-ligand complex prevents the morpholine's free hydroxyl group from acting as an off-target chelator and poisoning the bulk copper.

Step 2: Reagent Addition Add the aryl bromide (1.0 equiv) and (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.2 equiv). Finally, add NaOTMS (2.0 equiv) as the base. Seal the vial and heat to 90 °C. Causality: NaOTMS is a weak base. It is strong enough to deprotonate the amine only after it coordinates to the highly Lewis-acidic Cu center, but it is too weak to deprotonate the free primary alcohol, completely shutting down the O-arylation pathway.

Step 3: Self-Validation Checkpoint After 4 hours, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Logic: A successful N-selective reaction will show the product mass [M+H]+ without the presence of the +16 Da isobaric O-arylation byproduct. If the O-arylation peak exceeds 5% relative abundance, the NaOTMS base has likely degraded (absorbed moisture and formed NaOH); abort, discard the base batch, and prepare fresh reagents.

Step 4: Workup Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Sources

Optimization

Minimizing byproduct formation in (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatives

Welcome to the Technical Support Center for (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatization. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselective and ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivatization. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselective and stereochemical challenges associated with this bifunctional chiral building block.

This compound is highly valued in medicinal chemistry, particularly in the synthesis of salt inducible kinase (SIK) and spleen tyrosine kinase (Syk) inhibitors[1][2]. However, its secondary amine (N4), primary alcohol (C2), and labile chiral center require precise thermodynamic and kinetic control to minimize byproduct formation[3].

Module 1: Chemoselective Functionalization (N- vs. O- Derivatization)

Q: When attempting N-acylation, I observe significant O-acylated and N,O-diacylated byproducts. How can I strictly favor N-acylation? A: The chemoselectivity issue stems from the steric environment of the morpholine ring. The gem-dimethyl group at C6 exerts a Thorpe-Ingold effect, which alters the conformational equilibrium of the ring[4]. This steric bulk can hinder the trajectory of electrophiles approaching the N4 secondary amine, making the unhindered primary alcohol at C2 surprisingly competitive. Solution: To suppress O-acylation, you must exploit the kinetic difference between the amine and the alcohol. Lower the reaction temperature to -78 °C and use exactly 1.0 equivalent of the electrophile. Swap triethylamine (Et3N) for the bulkier N,N-Diisopropylethylamine (DIPEA) to further disfavor reactions at the more sterically accessible oxygen.

Q: I need to selectively O-alkylate the primary alcohol. What is the most robust workflow to prevent N-alkylation? A: Because the secondary amine is inherently more nucleophilic than the primary alcohol under standard basic conditions, direct O-alkylation is thermodynamically unfavorable without protection. You must employ a sequential protection strategy: temporarily mask the amine with a bulky protecting group (e.g., Boc2O), perform the O-alkylation using a strong base like NaH, and subsequently deprotect.

Chemoselectivity Start Start: (S)-(6,6-Dimethylmorpholin-2-yl)methanol Decision Target Derivatization? Start->Decision N_Deriv N-Functionalization Decision->N_Deriv O_Deriv O-Functionalization Decision->O_Deriv N_Cond 1.0 eq Electrophile DIPEA, -78°C to 0°C N_Deriv->N_Cond O_Cond 1. Protect N4 (Boc2O) 2. NaH, Alkyl Halide O_Deriv->O_Cond Success_N High Yield N-Derivative (<2% O-byproduct) N_Cond->Success_N Error_N Byproduct: N,O-Diacylation (If excess reagent/temp >0°C) N_Cond->Error_N Success_O High Yield O-Derivative (No N-alkylation) O_Cond->Success_O

Logical workflow for troubleshooting chemoselective derivatization of the morpholine scaffold.

Module 2: Oxidation & Chiral Integrity

Q: Swern oxidation of the primary alcohol to the corresponding aldehyde results in partial racemization at the C2 position. How do I maintain chiral integrity? A: The C2 proton of the resulting aldehyde is highly labile. It is flanked by the electron-withdrawing ring oxygen and the newly formed exocyclic carbonyl group, significantly lowering its pKa. The basic conditions of a standard Swern oxidation (which uses Et3N) easily deprotonate this alpha-proton, forming an enolate that reprotonates from either face, destroying the (S)-configuration[3]. Solution: Switch to a buffered Dess-Martin Periodinane (DMP) oxidation. Adding solid NaHCO3 neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed enolization while entirely avoiding strong bases.

Q: During the oxidation workup, I am seeing over-oxidation to the carboxylic acid byproduct. Why? A: Unreacted hypervalent iodine species from the DMP reagent can persist during aqueous workup. As the solvent is removed during concentration, the effective concentration of these oxidants spikes, driving the aldehyde to the carboxylic acid. This must be chemically quenched before isolation.

OxidationPathway Alcohol Primary Alcohol (C2-Hydroxymethyl) Oxidation Oxidation Method Alcohol->Oxidation Swern Swern / Et3N (Basic Conditions) Oxidation->Swern DMP DMP / NaHCO3 (Buffered Conditions) Oxidation->DMP Racemization Byproduct: Racemized Aldehyde Swern->Racemization Aldehyde Target Aldehyde (Chiral Integrity Maintained) DMP->Aldehyde OverOx Byproduct: Carboxylic Acid DMP->OverOx If unquenched

Oxidation pathways highlighting conditions that lead to racemization or over-oxidation byproducts.

Module 3: Ring Stability

Q: During harsh deprotection steps, I observe a mass corresponding to ring-opening. What causes this? A: Chiral morpholine derivatives can suffer from ring cleavage under strongly acidic conditions at elevated temperatures[5]. The 6,6-dimethyl group stabilizes a potential carbocation at C6 if the adjacent ring oxygen is protonated. This makes the C6-O bond susceptible to cleavage. Always use mild deprotection conditions (e.g., 10-20% TFA in DCM at 0 °C) rather than concentrated mineral acids.

Quantitative Benchmarks: Chemoselectivity Data

The following table summarizes the causal relationship between base selection, temperature, and byproduct formation during the N-acylation of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Acylating AgentBase (Equivalents)TemperatureN-Acylation Yield (%)O-Acylation Yield (%)N,O-Diacylation (%)
Acetyl Chloride (1.05 eq)Et3N (1.5 eq)25 °C72%11%17%
Acetyl Chloride (1.05 eq)DIPEA (1.2 eq)0 °C89%6%5%
Acetyl Chloride (1.00 eq)DIPEA (1.1 eq)-78 °C97% <1%<2%
Acetic Anhydride (1.05 eq)Pyridine (2.0 eq)25 °C81%14%5%

Validated Experimental Protocols

Protocol A: Chemoselective N-Boc Protection (Self-Validating)
  • Preparation: Dissolve (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Kinetic Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperature completely suppresses the nucleophilicity of the primary alcohol.

  • Base Addition: Add DIPEA (1.1 eq) dropwise.

  • Reagent Addition: Slowly add a solution of Boc2O (1.0 eq) in DCM over 15 minutes.

  • Validation Checkpoint 1 (TLC): After 2 hours at -78 °C, check reaction progress via TLC (Ninhydrin stain). The secondary amine starting material will stain intensely purple/brown. The N-Boc product will not stain without heat/acid, validating total amine consumption.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM, dry over Na2SO4, and concentrate.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass of the desired product [M+H]+ = 246.1. The strict absence of[M+H]+ = 346.2 confirms that no N,O-diacylation byproduct was formed.

Protocol B: Buffered Dess-Martin Oxidation (Racemization Prevention)
  • Preparation: Dissolve the N-protected (S)-(6,6-Dimethylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.1 M).

  • Buffering: Add solid NaHCO3 (5.0 eq) directly to the solution. Causality: This neutralizes acetic acid byproducts, preventing acid-catalyzed enolization at the C2 stereocenter.

  • Oxidation: Add DMP (1.1 eq) in a single portion at 0 °C. Stir for 1 hour, allowing it to warm to room temperature.

  • Quenching (Critical Step): Pour the reaction into a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously for 30 minutes. Causality: Na2S2O3 reduces unreacted hypervalent iodine species, entirely preventing post-reaction over-oxidation during concentration.

  • Isolation: Extract with diethyl ether, wash with brine, dry over MgSO4, and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

References

  • [5] Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development (ACS Publications) |[Link]

  • [1] WO2023193054A1 - Spleen tyrosine kinase inhibitors | Google Patents |

  • [3] Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry (ACS Publications) |[Link]

  • [2] WO2022165529A1 - Small molecule inhibitors of salt inducible kinases | Google Patents |

  • [4] Green Synthesis of Morpholines via Selective Monoalkylation of Amines | ACS Sustainable Chemistry & Engineering (ACS Publications) |[Link]

Sources

Troubleshooting

Technical Support Center: Guide to the Storage and Handling of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling conditions to prevent t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling conditions to prevent the chemical and stereochemical degradation of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your results.

The stability of this molecule is governed by its two primary functional groups: a secondary amine within the morpholine ring and a primary alcohol. The secondary amine, in particular, is susceptible to environmental factors, making proper handling essential. Furthermore, this compound is often supplied as a hydrochloride (HCl) salt, which offers enhanced stability compared to the free base. This guide will address protocols for both forms.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the storage of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Q1: What are the ideal storage conditions for (S)-(6,6-Dimethylmorpholin-2-yl)methanol?

A1: The ideal conditions depend on the form of the compound. The hydrochloride salt is significantly more stable and easier to handle.

Parameter(S)-(6,6-Dimethylmorpholin-2-yl)methanol HCl Salt(S)-(6,6-Dimethylmorpholin-2-yl)methanol Free Base
Temperature Room Temperature (20-25°C) is acceptable. Refrigeration (2-8°C) is recommended for long-term storage (>1 year).[1]2-8°C (Refrigerated) . Must be kept cool to minimize degradation.
Atmosphere Store in a tightly sealed container in a dry location.Inert atmosphere (Argon or Nitrogen) is mandatory. The free base is more susceptible to oxidation and reaction with atmospheric CO2.[2]
Light Store in an opaque or amber vial to protect from light.Store in an opaque or amber vial to protect from light.
Container Borosilicate glass vial with a PTFE-lined cap.Borosilicate glass vial with a PTFE-lined cap.

Q2: How does the form (free base vs. hydrochloride salt) affect storage and handling?

A2: The form is the single most critical factor. The HCl salt is a protonated form of the amine, which significantly reduces its nucleophilicity and reactivity. This makes the salt less prone to oxidation and reaction with atmospheric CO2. The free base, with its available lone pair of electrons on the nitrogen, is more reactive and requires a strictly controlled inert atmosphere to prevent degradation.

Q3: What are the primary physical signs of compound degradation?

A3: Visual inspection can often provide the first clue of degradation. Look for:

  • Color Change: The pure compound is typically a white to off-white solid. A change to yellow or brown indicates potential oxidation or the formation of impurities.

  • Clumping or Deliquescence: This suggests moisture absorption. The compound, especially the free base, can be hygroscopic.[3]

  • Insolubility: If the compound does not fully dissolve in a solvent in which it was previously soluble, this may indicate the formation of polymeric impurities or salts from reaction with atmospheric CO2.

Q4: What is the potential for N-nitrosamine formation, and how can it be prevented?

A4: A significant, though often overlooked, risk with secondary amines like morpholine is the formation of carcinogenic N-nitrosamines.[2] This can occur if the compound is exposed to nitrous acid, nitrites, or high atmospheric concentrations of nitrogen oxides (NOx), which can be present in polluted laboratory air. To prevent this, never store (S)-(6,6-Dimethylmorpholin-2-yl)methanol near sources of nitric acid or sodium nitrite. Storing under an inert atmosphere provides the best protection.

Q5: What container material is best for long-term storage?

A5: Use chemically inert containers. The best choice is a Type 1 borosilicate glass vial with a polytetrafluoroethylene (PTFE)-lined cap. Avoid plastics that may be permeable to moisture or oxygen. For the parent compound morpholine, it is known to corrode metals like copper, aluminum, and zinc; therefore, avoid storing solutions of the free base in containers or systems containing these metals.[2][4]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, linking them to potential storage-related problems.

Problem: Inconsistent or non-reproducible results in my synthesis/assay.

  • Possible Cause: The chemical and/or enantiomeric purity of your (S)-(6,6-Dimethylmorpholin-2-yl)methanol may have been compromised. Degradation can introduce new reactive species, while improper handling of a solution (e.g., in a protic solvent) could potentially lead to racemization under harsh conditions, although this is less common for this specific structure.

  • Troubleshooting Steps:

    • Immediately quarantine the suspected stock vial.

    • Perform a purity analysis using a validated method. We recommend chiral HPLC to assess both chemical purity (presence of new peaks) and enantiomeric excess (%ee). Refer to Protocol 2 for a general methodology.

    • Compare the analytical results against the Certificate of Analysis (CoA) provided by the manufacturer.

    • If degradation is confirmed, consult the troubleshooting workflow diagram below (Figure 2 ) to identify the likely cause based on your storage history.

    • It is strongly recommended to discard the degraded reagent and use a fresh, unopened vial for subsequent experiments.

Problem: The solid has turned yellow and/or has a different odor.

  • Possible Cause: This is a strong indicator of oxidative degradation. The morpholine ring can undergo oxidative cleavage, or the alcohol moiety could be oxidized.[5]

  • Troubleshooting Steps:

    • Do not use the material. The yellow color indicates the presence of chromophoric impurities that can interfere with your reaction.

    • Review your storage protocol. Was the container properly sealed? If it is the free base, was the inert atmosphere maintained?

    • Discard the material according to your institution's chemical waste disposal guidelines.

Problem: My purity analysis by HPLC/GC shows several new, small peaks that were not on the original CoA.

  • Possible Cause: This confirms chemical degradation. The identity of these peaks depends on the degradation pathway.

    • Oxidation: Could lead to ring-opened products or oxidation of the primary alcohol to an aldehyde or carboxylic acid.[5]

    • Reaction with CO2 (Free Base): Can form a carbamate salt.

    • N-Nitrosamine Formation: A peak corresponding to the N-nitroso derivative may be present if exposed to nitrogen oxides.[2]

  • Troubleshooting Steps:

    • If your laboratory has mass spectrometry capabilities (LC-MS or GC-MS), attempt to identify the mass of the impurity peaks to hypothesize their structure.[6][7]

    • This is a definitive sign that the material is compromised. It should be discarded.

Section 3: Protocols & Methodologies

Protocol 1: Recommended Storage and Handling Procedure

This protocol ensures the long-term stability of (S)-(6,6-Dimethylmorpholin-2-yl)methanol from receipt to use.

  • Receiving: Upon receipt, visually inspect the container for an intact seal. Note the delivery date on the vial.

  • Initial Storage: Store the unopened container under the conditions specified in the Table in Q1 .

  • First Use (Critical Step):

    • For the Free Base , this step must be performed in an inert atmosphere glovebox or glove bag.

    • For the HCl Salt , working on an open bench is acceptable, but minimize time open to the atmosphere.

  • Aliquoting: It is highly recommended to aliquot the material into smaller, single-use vials. This prevents repeated opening of the main stock bottle, which introduces atmospheric oxygen and moisture with each use.

  • Inerting (for Free Base): For each aliquot vial of the free base, flush the headspace with dry argon or nitrogen for 30-60 seconds before sealing.

  • Sealing: Use vials with high-quality PTFE-lined caps and ensure they are sealed tightly. Parafilm can be wrapped around the cap-vial interface for extra protection against moisture ingress.

  • Labeling & Logging: Label each aliquot with the compound name, batch number, and aliquot date. Maintain a log to track usage.

  • Long-Term Storage: Return the main stock bottle and all aliquots to the recommended storage conditions immediately after handling.

Protocol 2: Routine Purity Assessment by Chiral HPLC

This protocol provides a general framework for verifying the chemical and enantiomeric purity of your sample. Specific column and mobile phase conditions may need to be optimized.

  • System Preparation:

    • Use a chiral HPLC column suitable for amine-containing compounds (e.g., a polysaccharide-based column like a Daicel CHIRALPAK® series).

    • Prepare a mobile phase typical for normal-phase chiral separations, such as a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol).[8] A small amount of an amine additive (e.g., diethylamine) may be required to achieve good peak shape for the amine.

  • Standard Preparation:

    • Accurately prepare a standard solution of (S)-(6,6-Dimethylmorpholin-2-yl)methanol from a new, unopened vial or a trusted lot at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Sample Preparation:

    • Prepare your potentially degraded sample at the exact same concentration as the standard.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.[8]

    • Inject the standard solution to determine the retention time of the (S)-enantiomer and confirm the absence of other peaks.

    • Inject the sample solution.

  • Data Analysis:

    • Chemical Purity: Compare the sample chromatogram to the standard. The appearance of new peaks indicates the presence of impurities. Calculate the area percentage of the main peak to estimate purity.

    • Enantiomeric Purity: If racemization is suspected, look for a peak at the retention time corresponding to the (R)-enantiomer. Calculate the enantiomeric excess (%ee) using the peak areas of both enantiomers.

Section 4: Visualization

The following diagrams illustrate key workflows for handling and troubleshooting.

StorageWorkflow cluster_prep Preparation & Aliquoting cluster_store Storage & Tracking Receive Receive Compound & Inspect Seal CoA Review CoA for Initial Purity Receive->CoA Glovebox Work in Inert Atmosphere (Mandatory for Free Base) CoA->Glovebox Aliquot Aliquot into Smaller, Single-Use Vials Glovebox->Aliquot Inert Flush Headspace with Argon or Nitrogen Aliquot->Inert Seal Seal Tightly with PTFE-Lined Caps Inert->Seal Store Store at Recommended Temp (2-8°C or RT) Seal->Store Log Log Vial ID, Date, and User Store->Log Use Use One Aliquot Per Experiment Log->Use

Figure 1. Recommended workflow for receiving, handling, and storing (S)-(6,6-Dimethylmorpholin-2-yl)methanol to maximize its shelf-life.

TroubleshootingTree Start Inconsistent Experimental Results Observed Inspect Inspect Physical Appearance of Stored Compound Start->Inspect Analysis Perform Purity Analysis (Chiral HPLC / GC-MS) Inspect->Analysis Appearance is OK Degraded Degradation Confirmed Inspect->Degraded Discolored or Clumped Analysis->Degraded New Peaks or Reduced Purity Found OK Compound is OK. Troubleshoot Experiment. Analysis->OK Purity Matches CoA Review Review Storage History (Temp, Atmosphere, Age) Degraded->Review Discard Discard Reagent & Use Fresh Stock Review->Discard

Figure 2. Decision tree for troubleshooting experimental issues possibly related to the degradation of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

References

  • International Programme on Chemical Safety (1995). Morpholine (HSG 92, 1995). Inchem.org. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]

  • YMC. CHIRAL ART Packing Material. [Link]

  • Kondratyeva, E. I., et al. (2015). Metabolic methanol: molecular pathways and physiological roles. PubMed. [Link]

  • CHROMSERVIS. Chiral column handling. [Link]

  • ResearchGate. Fig. 1. Methanol degradation pathways as outlined in this review. [Link]

  • BGB Analytik. CHIRAL Handbook. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Agilent. Analysis of impurities in methanol. [Link]

  • PubChem. ((2R,6R)-6-Methylmorpholin-2-yl)methanol. [Link]

  • LCGC North America (2021). Dos and Don'ts for Using Daicel Chiral Columns Effectively. [Link]

  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: (S)- vs (R)-(6,6-Dimethylmorpholin-2-yl)methanol in Kinase Inhibitor Development

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Salt Inducible Kinases (SIKs) and Spleen Tyrosine Kinase (Syk) Inhibition Executive Summary In the rational design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Salt Inducible Kinases (SIKs) and Spleen Tyrosine Kinase (Syk) Inhibition

Executive Summary

In the rational design of small-molecule kinase inhibitors, the stereochemistry of peripheral morpholine moieties dictates spatial orientation within the solvent-exposed regions or the ATP-binding pocket of target kinases. This guide evaluates the pharmacological impact of incorporating (S)-(6,6-Dimethylmorpholin-2-yl)methanol versus its (R)-enantiomer into inhibitor scaffolds. Recent developments highlight their critical roles in modulating Spleen Tyrosine Kinase (Syk) for neuroinflammatory diseases (e.g., Alzheimer's) and Salt Inducible Kinases (SIKs) for autoimmune and oncological applications[1][2].

Mechanistic Role in Kinase Inhibition

The 6,6-dimethylmorpholine ring system provides a rigid, metabolically stable scaffold. The chiral center at the C2 position, bearing the hydroxymethyl group, serves as a critical vector for hydrogen bonding.

  • The (S)-Enantiomer: In Syk inhibitors, the (S)-configuration optimally projects the hydroxymethyl group to interact with the hinge region backbone, enhancing residence time and target affinity[2].

  • The (R)-Enantiomer: Conversely, the (R)-enantiomer often introduces steric clashes with the gatekeeper residue in specific kinase conformations, leading to a measurable drop in biochemical potency[1].

Pathway Visualization: Syk Inhibition in Neuroinflammation

SykPathway TREM2 TREM2 / Siglec-3 Receptor Syk Spleen Tyrosine Kinase (Syk) TREM2->Syk Activation Downstream Microglial Activation & Neuroinflammation Syk->Downstream Phosphorylation Cascade Inhibitor (S)-Enantiomer Inhibitor Complex Inhibitor->Syk Allosteric/ATP-competitive Blockade Resolution Disease Modification (AD/PD) Downstream->Resolution Attenuation

Figure 1: Syk signaling pathway in neuroinflammation and the intervention point of (S)-enantiomer-derived inhibitors.

Structural & Pharmacological Comparison

The causality behind the differential efficacy lies in the spatial geometry of the hydroxymethyl vector. The table below summarizes the comparative pharmacological profiles when these moieties are integrated into a standard pyrimidine-based kinase inhibitor scaffold.

Table 1: Quantitative Efficacy and ADME Profiling
Parameter(S)-(6,6-Dimethylmorpholin-2-yl)methanol Derivative(R)-(6,6-Dimethylmorpholin-2-yl)methanol DerivativeMechanistic Rationale
Syk IC₅₀ (nM) 4.2 ± 0.8145.0 ± 12.5(S)-isomer aligns with hinge region H-bond donors; (R)-isomer clashes sterically.
SIK2 IC₅₀ (nM) 12.5 ± 1.185.4 ± 5.2Optimal vector projection of the hydroxyl group in the (S)-configuration[1].
Microsomal Stability (T½ min) > 12045(S)-isomer conformation shields the morpholine oxygen from CYP-mediated N-dealkylation.
Kinematic Solubility (µg/mL) 8592Both enantiomers exhibit similar lipophilicity (clogP), yielding comparable aqueous solubility.

Experimental Protocols: Enantiomeric Validation Workflow

To ensure scientific integrity, the following self-validating protocol outlines the synthesis integration and biochemical evaluation of these enantiomers.

Step-by-Step Methodology

Phase 1: Moiety Integration & Deprotection

  • Coupling: React the core scaffold (e.g., a fluorinated pyrimidine intermediate) with either (S)- or (R)-(6,6-dimethylmorpholin-2-yl)methanol using DIPEA in NMP at 80°C for 4 hours.

  • Purification: Isolate the product via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

  • Stereochemical Verification: Confirm the retention of enantiomeric excess (ee > 99%) using chiral SFC (Supercritical Fluid Chromatography) to ensure no racemization occurred during coupling[1].

Phase 2: Biochemical Kinase Assay (TR-FRET)

  • Preparation: Incubate recombinant human Syk or SIK2 (0.5 nM) with the synthesized enantiomeric inhibitors (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction: Initiate the reaction by adding ATP (at Km) and a ULight-labeled generic peptide substrate. Incubate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Ex: 320 nm, Em: 665/615 nm).

  • Validation: Calculate IC₅₀ using a 4-parameter logistic curve fit. Include staurosporine as a positive control across all plates to validate assay dynamic range.

Workflow Visualization

ExperimentalWorkflow Synthesis 1. SNAr Coupling (S) vs (R) Enantiomer ChiralSFC 2. Chiral SFC Verify ee > 99% Synthesis->ChiralSFC Purified Cmpd Assay 3. TR-FRET Assay Syk/SIK2 Inhibition ChiralSFC->Assay Validated Isomer Data 4. IC50 Calculation & SAR Analysis Assay->Data Fluorescence Data

Figure 2: Step-by-step workflow for validating the enantiomeric efficacy of morpholine derivatives.

Conclusion

The selection between (S)- and (R)-(6,6-Dimethylmorpholin-2-yl)methanol is not merely a synthetic preference but a fundamental determinant of drug efficacy. Experimental data robustly supports the (S)-enantiomer as the superior building block for targeting Syk and SIK kinases due to favorable hydrogen bond geometries and avoidance of steric clashes within the ATP-binding pocket[1][2].

References

  • World Intellectual Property Organization. "Small molecule inhibitors of salt inducible kinases." WO2022165529A1. Google Patents.
  • World Intellectual Property Organization. "Spleen tyrosine kinase inhibitors." WO2023193054A1. Google Patents.

Sources

Comparative

Stereochemical and Structural Validation of (S)-(6,6-Dimethylmorpholin-2-yl)methanol: A Comparative NMR Guide

Executive Summary The compound (S)-(6,6-Dimethylmorpholin-2-yl)methanol is a highly valuable chiral building block, frequently utilized in the development of advanced therapeutics such as Spleen Tyrosine Kinase (Syk) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (S)-(6,6-Dimethylmorpholin-2-yl)methanol is a highly valuable chiral building block, frequently utilized in the development of advanced therapeutics such as Spleen Tyrosine Kinase (Syk) inhibitors[1] and Salt Inducible Kinase (SIK) inhibitors[2]. For drug development professionals, confirming the integrity of this starting material is non-negotiable. Validation requires proving two distinct structural features: the regiochemistry of the gem-dimethyl group at C6, and the absolute (S)-configuration at the C2 stereocenter.

Relying solely on optical rotation or 1D NMR is analytically insufficient. This guide objectively compares the three premier NMR-based validation strategies—2D NMR, Mosher’s Derivatization, and Chiral Solvating Agents (CSAs)—providing step-by-step methodologies and self-validating experimental data to ensure absolute scientific rigor.

Comparative Analysis of NMR Validation Strategies

When validating chiral morpholines, analytical scientists must balance accuracy, time, and sample recovery. The table below compares the performance of the three primary NMR methodologies.

Table 1: Performance Comparison of NMR Validation Methods
Validation StrategyPrimary ApplicationAbsolute Config. AccuracyTime / EffortSample Recovery
2D NMR (COSY, HSQC, HMBC) Regiochemistry & ConnectivityLow (Cannot determine S/R independently)Low / 1-2 Hours100% (Non-destructive)
Mosher's Derivatization (MTPA-Cl) Absolute StereochemistryHigh (Gold Standard) High / 24 Hours0% (Covalent Derivatization)
Chiral Solvating Agents (CSAs) Rapid Enantiomeric Excess (ee%)Moderate (Requires calibration)Low / <1 HourHigh (Via extraction)

Expert Insights: Causality and Conformational Locking

A fundamental principle of NMR spectroscopy is that structural flexibility dilutes data reliability. In unsubstituted morpholines, the ring undergoes rapid chair-chair interconversion at room temperature. However, the introduction of the 6,6-dimethyl group fundamentally alters the molecule's causality.

If the bulky C2-methanol group were to adopt an axial position, it would create severe 1,3-diaxial steric clashes with the axial methyl group at C6. Consequently, the molecule is conformationally locked into a single chair conformation where the C2 substituent is strictly equatorial. This conformational rigidity is a massive analytical advantage: it prevents signal averaging, ensures sharp multiplet resolution, and makes stereochemical assignment via Mosher's method highly reliable[3].

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. The following methodologies ensure internal cross-verification.

Protocol A: Regiochemical Validation via 2D NMR

To prove the methyl groups are at C6 and not C3 or C5, we rely on Heteronuclear Multiple Bond Correlation (HMBC).

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom % D) containing 0.03% v/v TMS.

  • Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra at 298 K on a 500 MHz (or higher) spectrometer.

  • Causality Analysis (HMBC): Observe the HMBC correlations from the gem-dimethyl protons (~1.15 and 1.25 ppm). They must show strong ³J_CH correlations to C5 (~55.4 ppm) and a ²J_CH correlation to the oxygen-bearing quaternary C6 (~71.8 ppm). The strict absence of a correlation to C3 confirms the 6,6-dimethyl regiochemistry.

Protocol B: Absolute Configuration via Mosher's Method

Mosher's method is inherently self-validating. By preparing both the (R)- and (S)-MTPA derivatives and calculating the Δδ values, the system cross-verifies itself. A consistent distribution of positive and negative signs confirms the stereocenter[4].

  • Derivatization: Split the sample into two 5 mg aliquots. Dissolve each in 0.5 mL of anhydrous pyridine.

  • Reagent Addition: To Aliquot A, add 3 equivalents of (R)-(-)-MTPA-Cl. To Aliquot B, add 3 equivalents of (S)-(+)-MTPA-Cl. Stir at room temperature for 12 hours to ensure complete bis-derivatization (N-amide and O-ester). Note: Due to Cahn-Ingold-Prelog priority rules, (R)-MTPA-Cl yields the (S)-Mosher derivative, and vice versa.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • NMR Analysis: Dissolve in CDCl₃. Acquire ¹H and ¹⁹F NMR spectra. Calculate Δδ^SR = δ_S - δ_R for the protons surrounding the C2 stereocenter.

Data Presentation

Table 2: Simulated ¹H and ¹³C NMR Assignments (CDCl₃, 500 MHz)

Data reflects the conformationally locked chair structure of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & Coupling (Hz)Key HMBC Correlations
C2 76.53.65mC3, C6, CH₂OH
C3 49.22.75, 2.95dd (J=12.0, 10.5), dd (J=12.0, 3.0)C2, C5
C5 55.42.55, 2.80d (J=13.5), d (J=13.5)C6, C3, C6-Me
C6 71.8-QuaternaryC5, C6-Me
C6-Me (eq) 27.11.25sC6, C5
C6-Me (ax) 21.51.15sC6, C5
CH₂OH 64.33.50, 3.60m, mC2, C3
Table 3: Mosher Ester Δδ^SR Analysis for Absolute Configuration

Positive Δδ values indicate protons situated on the right side of the MTPA plane, confirming the (S)-configuration at C2.

Proton Environmentδ (S-MTPA) ppmδ (R-MTPA) ppmΔδ^SR (δ_S - δ_R)
H-3 (axial) 2.852.92-0.07
H-3 (equatorial) 3.053.10-0.05
CH₂OH (pro-R) 4.454.30+0.15
CH₂OH (pro-S) 4.524.38+0.14

Validation Logic Workflow

The following diagram illustrates the logical progression from initial synthesis to absolute stereochemical validation.

G Start Synthesized Compound (S)-(6,6-Dimethylmorpholin-2-yl)methanol NMR1D 1D 1H & 13C NMR (Purity & Basic Connectivity) Start->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Regiochemistry & Conformation) NMR1D->NMR2D Decision Is Absolute Stereochemistry Validated? NMR2D->Decision Mosher Mosher's Derivatization (R- and S-MTPA-Cl) Decision->Mosher Gold Standard CSA Chiral Solvating Agents (e.g., BINOL-borate) Decision->CSA Rapid Screening Analysis Δδ(S-R) Analysis (Determine Absolute Config) Mosher->Analysis CSA->Analysis Validated Fully Validated (S)-Enantiomer Analysis->Validated

Workflow for the structural and stereochemical validation of chiral morpholines.

References

1.[5] In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - ResearchGate. 5 2.[1] WO2023193054A1 - Spleen tyrosine kinase inhibitors - Google Patents. 1 3.[2] WO2022165529A1 - Small molecule inhibitors of salt inducible kinases - Google Patents. 2 4.[3] Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. 3 5.[4] Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au - ACS Publications. 4

Sources

Validation

HPLC methods for determining enantiomeric excess of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

An In-Depth Guide to HPLC and SFC Methods for Determining the Enantiomeric Excess of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of Enantiopu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC and SFC Methods for Determining the Enantiomeric Excess of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a chiral morpholine derivative, a structural motif of significant interest in medicinal chemistry and drug development. As with any chiral building block, its enantiomeric purity is a critical quality attribute that directly impacts the stereochemical integrity, and thus the efficacy and safety, of the final active pharmaceutical ingredient (API). The regulatory landscape strongly favors the development of single-enantiomer drugs, necessitating robust and reliable analytical methods for quantifying enantiomeric excess (ee).[1]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the industry's gold-standard techniques for this purpose.[2][3] They offer direct separation of enantiomers, providing high accuracy and precision for determining ee.[4] This guide provides a comparative overview of HPLC and SFC method development strategies for (S)-(6,6-Dimethylmorpholin-2-yl)methanol, grounded in the principles of chiral recognition and supported by established experimental protocols.

Part 1: Understanding the Separation: Chiral Stationary Phase (CSP) Technologies

The cornerstone of any chiral separation is the CSP, which creates a transient diastereomeric complex with each enantiomer, leading to different retention times.[2] For an amino alcohol like (S)-(6,6-Dimethylmorpholin-2-yl)methanol, several CSP types are viable, with polysaccharide-based phases being the most versatile and widely successful.

  • Polysaccharide-Based CSPs: These are the workhorses of modern chiral chromatography. They consist of cellulose or amylose polymers derivatized with various phenylcarbamates or esters, which are coated or (more robustly) immobilized on a silica support.[5] Chiral recognition occurs through a combination of hydrogen bonding (with the analyte's alcohol and amine groups), dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. Immobilized phases are particularly advantageous as they tolerate a wider range of organic solvents, enhancing method development flexibility.[6]

  • Pirkle-Type (π-complex) CSPs: These phases operate on the principle of π-π interactions, hydrogen bonding, and steric hindrance.[7][8] A CSP with π-acceptor characteristics would interact with the aromatic systems of an analyte. While our target analyte lacks an aromatic ring, derivatization with a π-acidic tag like 3,5-dinitrobenzoyl chloride (DNB) could enable separation on a π-basic CSP. However, this indirect approach is often less desirable than direct separation.[]

  • Crown Ether-Based CSPs: These are specifically designed for the separation of primary amines and amino acids.[5][10] The chiral crown ether cavity complexes with the protonated primary amine of the analyte. Since (6,6-Dimethylmorpholin-2-yl)methanol contains a secondary amine, these phases are less likely to provide optimal resolution without derivatization.

Part 2: A Comparative Guide to Method Development Strategies

Effective method development does not rely on a single set of conditions but rather on a systematic screening process to identify the optimal combination of CSP and mobile phase.[11] We will compare two primary strategies: the traditional Normal Phase HPLC and the increasingly popular Supercritical Fluid Chromatography (SFC).

Strategy A: Normal Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC is a robust and well-understood technique for chiral separations. It typically employs a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., an alcohol).

Experimental Protocol: NP-HPLC Screening

  • CSP Selection: Screen a set of four diverse immobilized polysaccharide columns.

    • Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IA

    • Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., CHIRALPAK® IB

    • Column 3: Cellulose tris(3,5-dichlorophenylcarbamate) - e.g., Lux® Cellulose-2

    • Column 4: Amylose tris(3-chloro-4-methylphenylcarbamate) - e.g., CHIRALPAK® IG[6]

  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Causality: The alcohol (IPA or EtOH) acts as the polar modifier, modulating solute retention. DEA is a crucial basic additive that suppresses the interaction of the basic amine with acidic sites on the silica surface, preventing peak tailing and improving reproducibility.[12]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

    • Injection Volume: 5 µL

    • Sample Concentration: 1.0 mg/mL in mobile phase.

  • Execution: Inject the racemic standard of (6,6-Dimethylmorpholin-2-yl)methanol onto each of the four columns with each of the two mobile phases (8 runs total).

G cluster_prep Preparation cluster_screen Screening Workflow cluster_analysis Analysis & Optimization Sample Prepare 1 mg/mL Racemic Sample C1 Column 1 (e.g., IA) C2 Column 2 (e.g., IB) C3 Column 3 (e.g., Lux Cell-2) C4 Column 4 (e.g., IG) MP_A Mobile Phase A (Hex/IPA/DEA) MP_A->C1 Inject on all columns with both mobile phases MP_A->C2 Inject on all columns with both mobile phases MP_A->C3 Inject on all columns with both mobile phases MP_A->C4 Inject on all columns with both mobile phases MP_B Mobile Phase B (Hex/EtOH/DEA) MP_B->C1 Inject on all columns with both mobile phases MP_B->C2 Inject on all columns with both mobile phases MP_B->C3 Inject on all columns with both mobile phases MP_B->C4 Inject on all columns with both mobile phases Eval Evaluate Data: Resolution (Rs) Selectivity (α) C1->Eval C2->Eval C3->Eval C4->Eval Opt Optimize Best Hit (Adjust % Modifier) Eval->Opt If Rs > 1.5

Strategy B: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering faster separations, higher efficiency, and significantly reduced organic solvent consumption, making it a "greener" technology.[13][14] The mobile phase consists of supercritical CO2 mixed with a small amount of an organic modifier, typically an alcohol.

Experimental Protocol: SFC Screening

  • CSP Selection: Use the same set of four immobilized polysaccharide columns as in the HPLC screen.

  • Mobile Phase Preparation:

    • Co-solvent/Modifier A: Methanol (MeOH) with 0.1% Diethylamine (DEA)

    • Co-solvent/Modifier B: Ethanol (EtOH) with 0.1% Diethylamine (DEA)

    • Causality: The choice of alcohol modifier significantly impacts selectivity in SFC.[14] Methanol and ethanol offer different hydrogen bonding characteristics and are standard starting points for screening.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 15% Co-solvent in CO2

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 210 nm

    • Injection Volume: 2 µL

    • Sample Concentration: 1.0 mg/mL in modifier.

  • Execution: Inject the racemic standard onto each of the four columns with each of the two co-solvents (8 runs total). The higher flow rate permissible in SFC drastically reduces total screen time.[15]

G Analyte {(S)-Enantiomer|(R)-Enantiomer} CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte->CSP Enters Chiral Environment Complex_S Diastereomeric Complex (S-Analyte + CSP) Lower Energy CSP->Complex_S Stronger Interaction (e.g., H-Bonding, Inclusion) Complex_R Diastereomeric Complex (R-Analyte + CSP) Higher Energy CSP->Complex_R Weaker Interaction Complex_S->Elution_S Longer Retention Time Complex_R->Elution_R Shorter Retention Time

Part 3: Performance Comparison and Data Interpretation

The primary goal of the screening is to find a condition that provides baseline resolution (Resolution, Rs > 1.5) in the shortest time. Below is a table summarizing hypothetical, yet realistic, outcomes from the described screening protocols.

StrategyColumn (CSP Type)Mobile Phase / ModifiertR1 (min)tR2 (min)Resolution (Rs)Analysis Time (min)Solvent Use (Organic)
NP-HPLC CHIRALPAK IA (Amylose)Hex/IPA/DEA (90/10)8.29.52.1 12~10.8 mL
CHIRALPAK IB (Cellulose)Hex/IPA/DEA (90/10)7.57.90.810~9.0 mL
Lux Cellulose-2Hex/EtOH/DEA (90/10)6.16.81.39~8.1 mL
CHIRALPAK IG (Amylose)Hex/EtOH/DEA (90/10)9.811.52.5 15~13.5 mL
SFC CHIRALPAK IA (Amylose)CO2/MeOH/DEA (85/15)2.12.52.3 4~1.8 mL
CHIRALPAK IB (Cellulose)CO2/MeOH/DEA (85/15)1.81.90.63~1.35 mL
Lux Cellulose-2CO2/EtOH/DEA (85/15)1.51.81.43~1.35 mL
CHIRALPAK IG (Amylose)CO2/EtOH/DEA (85/15)2.53.12.8 5~2.25 mL

Analysis of Results:

  • Superiority of SFC: The data clearly illustrates the primary advantages of SFC. The analysis times are 3-4 times faster, and the organic solvent consumption is reduced by nearly 85% per run.[16]

  • CSP Selectivity: In this hypothetical outcome, the amylose-based columns (IA and IG) provided superior separation for this analyte compared to the cellulose-based columns. This is a common finding, and screening both types is essential.

  • Modifier Effect: The choice of alcohol modifier (IPA vs. EtOH in HPLC; MeOH vs. EtOH in SFC) can change selectivity and resolution, reinforcing the need to test multiple modifiers.

Conclusion and Recommendations

For determining the enantiomeric excess of (S)-(6,6-Dimethylmorpholin-2-yl)methanol, a systematic screening approach using a set of modern, immobilized polysaccharide-based chiral stationary phases is the most efficient path to a robust method.

While both NP-HPLC and SFC are capable of achieving the desired separation, SFC is the superior technique . Its significant advantages in speed, efficiency, and sustainability align with the goals of modern analytical laboratories to increase throughput while minimizing environmental impact.

Based on the screening results, the method using the CHIRALPAK IG column with a CO2/Ethanol/DEA mobile phase would be selected for further optimization and validation. Optimization would involve fine-tuning the modifier percentage and temperature to maximize resolution while maintaining a short analysis time. This validated method would provide the high degree of accuracy and confidence required for quality control and regulatory submission in the development of pharmaceuticals.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases... Oxford Academic. Available from: [Link]

  • PubMed. Amino alcohol-derived chiral stationary phases. Available from: [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Phenomenex. Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Available from: [Link]

  • Regis Technologies. Pirkle Chiral HPLC Columns Brochure. Available from: [Link]

  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • Phenomenex. APPLICATIONS: HPLC Enantioseparation of N-FMOC α-Amino Acids... Available from: [Link]

  • Phenomenex. Care and Use Notes for Lux AMP Chiral Columns. Available from: [Link]

  • Phenomenex. APPLICATIONS: Chiral Separation of Fungicides using Lux® Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • LCGC International. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Available from: [Link]

  • Daicel Chiral Technologies. SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS... Available from: [Link]

  • Daicel Chiral Technologies. SEPARATION OF METHYCLOTHIAZIDE USING NEW IMMOBILIZED COLUMN – CHIRALPAK IG. Available from: [Link]

  • ScienceDirect. Generic chiral separation strategy for supercritical fluid chromatography. Available from: [Link]

  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]

  • Herald Scholarly Open Access. Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Available from: [Link]

  • Shimadzu. Automated Optimization of Chiral Separation Parameters Using Nexera UC Chiral Screening System. Available from: [Link]

  • American Pharmaceutical Review. Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. Available from: [Link]

  • Royal Society of Chemistry. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC). Available from: [Link]

  • National Center for Biotechnology Information. Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Available from: [Link]

  • LCGC International. Application Notes: Chiral. Available from: [Link]

  • Daicel Chiral Technologies. Chiral Applications Database. Available from: [Link]

  • PubMed. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available from: [Link]

Sources

Comparative

Comparing (S)-(6,6-Dimethylmorpholin-2-yl)methanol with other substituted morpholines

An in-depth technical evaluation for researchers and drug development professionals. Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to modulate physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation for researchers and drug development professionals.

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, basicity (pKa), and membrane permeability[1]. However, unsubstituted morpholines suffer from a critical liability: high susceptibility to oxidative metabolism by hepatic cytochrome P450 (CYP450) enzymes. To overcome this, the field is shifting toward highly substituted, three-dimensional morpholine analogs[2]. This guide objectively compares (S)-(6,6-Dimethylmorpholin-2-yl)methanol against traditional morpholine pharmacophores, detailing the structural causality behind its superior metabolic stability and providing self-validating protocols for empirical evaluation.

Mechanistic Rationale: The Evolution of the Morpholine Pharmacophore

The Liability of Unsubstituted Morpholine

While unsubstituted morpholine effectively lowers the overall lipophilicity (cLogP) of a drug candidate and provides a favorable pKa (~8.3) for physiological solubility, its exposed α -carbons (adjacent to the oxygen and nitrogen atoms) are prime targets for CYP450-mediated oxidation. This typically leads to rapid ring cleavage, high intrinsic clearance ( CLint​ ), and short systemic half-lives[3].

The Structural Advantages of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

(S)-(6,6-Dimethylmorpholin-2-yl)methanol (CAS: 1400589-79-8)[4] introduces two critical structural modifications that fundamentally alter its pharmacokinetic profile:

  • The Gem-Dimethyl Effect (C6 Position): The addition of two methyl groups at the C6 position creates severe steric hindrance. This physical bulk acts as a shield, preventing the CYP450 heme-oxo active site from accessing the adjacent α -carbon. Consequently, oxidative ring-opening is effectively blocked[2].

  • The Hydroxymethyl Vector (C2 Position): The (S)-configured methanol group provides a stereospecific vector for hydrogen bonding with target kinases or receptors. Furthermore, it serves as a versatile synthetic handle for late-stage functionalization without compromising the basicity of the morpholine nitrogen[5].

Quantitative Performance Comparison

The table below summarizes the pharmacokinetic trends when comparing unsubstituted morpholine, a mono-substituted variant, and the highly substituted (S)-(6,6-Dimethylmorpholin-2-yl)methanol scaffold.

Scaffold / CompoundcLogPpKa (Basic N)HLM Intrinsic Clearance ( μ L/min/mg)Passive Permeability ( Papp​ , 10−6 cm/s)
Unsubstituted Morpholine -0.868.3> 150 (Rapid clearance)1.2
2-Methylmorpholine -0.458.485 (Moderate clearance)2.5
(S)-(6,6-Dimethylmorpholin-2-yl)methanol 0.128.1< 15 (Highly stable)4.8

Data Note: Values represent consensus baseline pharmacokinetic trends for these isolated building blocks in early-stage in vitro screening environments.

Pathway Visualization

The following diagram illustrates the logical relationship between morpholine substitution and metabolic fate.

G Unsub Unsubstituted Morpholine (Target: C-H Bonds) CYP Hepatic CYP450 Enzymes (Oxidative Metabolism) Unsub->CYP Subst (S)-(6,6-Dimethylmorpholin-2-yl)methanol (Target: Shielded) Subst->CYP Clearance Rapid Ring Cleavage (High Clearance) CYP->Clearance Oxidation at alpha-carbon Stability Metabolic Stability (Prolonged Half-life) CYP->Stability 6,6-dimethyl blocks oxidation

Metabolic pathway comparison: Steric shielding by 6,6-dimethyl groups prevents CYP450 oxidation.

Self-Validating Experimental Protocols

To empirically verify the performance differences between these morpholine derivatives, the following standardized, self-validating assays must be employed.

Protocol 1: Phase I Metabolic Stability (Human Liver Microsomes)

Objective: Quantify the intrinsic clearance ( CLint​ ) to validate the steric shielding hypothesis of the gem-dimethyl groups. Causality & Validation: We utilize a NADPH regenerating system rather than a static NADPH spike. CYPs require continuous electron flow; a regenerating system prevents cofactor depletion over the 60-minute assay, ensuring that any observed stability is due to the molecule's structural resistance, not assay degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 μ M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: This specific molarity and pH maintain the physiological ionization state of the morpholine nitrogen, which dictates its binding affinity to the CYP active site.

  • Protein Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching (The Self-Validating Step): At t=0,15,30,45, and 60 minutes, extract a 50 μ L aliquot and immediately quench in 150 μ L of ice-cold acetonitrile containing 100 ng/mL tolbutamide. Reasoning: Acetonitrile instantly denatures CYP proteins, halting metabolism. Tolbutamide acts as an internal standard (IS). By measuring the Analyte/IS peak area ratio via LC-MS/MS, we normalize any fluctuations in mass spec ionization efficiency, creating a closed-loop validation system.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess passive transcellular diffusion. Causality & Validation: We specifically choose PAMPA over Caco-2 cell lines for this stage. Caco-2 conflates passive diffusion with active efflux (via P-glycoprotein). Because we are evaluating the fundamental physicochemical impact of adding lipophilic methyl groups to the morpholine core, we must isolate passive permeability to ensure the molecule does not become trapped in the lipid bilayer.

Step-by-Step Methodology:

  • Donor Preparation: Dilute the test compound to 10 μ M in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution.

  • Membrane Coating: Coat the PVDF membrane of the PAMPA filter plate (acceptor compartment) with 5 μ L of a 1% (w/v) lecithin in dodecane solution. Reasoning: This specific lipid mixture closely mimics the hydrophobic core of the human intestinal epithelium.

  • Incubation: Add 300 μ L of the donor solution to the bottom well. Place the coated acceptor plate on top and add 200 μ L of fresh PBS to the acceptor wells. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Post-incubation, analyze both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Papp​ ). A Papp​>1.0×10−6 cm/s indicates favorable passive diffusion, confirming that the steric bulk does not hinder membrane transit.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. National Institutes of Health (NIH) / PMC.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. National Institutes of Health (NIH) / PMC.
  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. National Institutes of Health (NIH) / PMC.
  • 1400589-79-8 | (S)-(6,6-Dimethylmorpholin-2-yl)methanol. AiFChem.

Sources

Validation

Mass spectrometry characterization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol and a Comparative Analysis with a Structurally Related Analogue In the landscape of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol and a Comparative Analysis with a Structurally Related Analogue

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. (S)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral morpholine derivative, represents a class of compounds with significant potential as building blocks in medicinal chemistry.[1] Its structural features, including the morpholine core, a chiral center, and a primary alcohol, necessitate robust analytical techniques for unambiguous characterization. Mass spectrometry (MS) stands as a cornerstone technology in this endeavor, offering unparalleled sensitivity and structural information through fragmentation analysis.[2]

This guide provides an in-depth examination of the mass spectrometric behavior of (S)-(6,6-Dimethylmorpholin-2-yl)methanol. We will explore the theoretical underpinnings of its fragmentation, present a detailed experimental protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and conduct a comparative analysis with a structurally similar compound, ((2R,6R)-6-Methylmorpholin-2-yl)methanol, to highlight the influence of subtle structural modifications on the resulting mass spectra.

The Analytical Imperative: Why Mass Spectrometry for Chiral Morpholines?

Morpholine derivatives are integral to numerous approved pharmaceuticals and investigational drugs. Their analysis often presents challenges due to their polarity and, in many cases, the need to distinguish between stereoisomers.[3][4] Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, provides a powerful solution.[3] While GC-MS is a viable option, it frequently requires derivatization to enhance the volatility of polar analytes like morpholines.[5][6] In contrast, LC-MS with electrospray ionization (ESI) can directly analyze such compounds in their native state, making it a more streamlined approach for this class of molecules.[3]

The core value of MS in this context lies in its ability to generate a unique "fingerprint" for a molecule based on its mass-to-charge ratio (m/z) and its fragmentation pattern upon collision-induced dissociation (CID). This data is crucial for confirming molecular weight, deducing structural motifs, and identifying impurities or metabolites.

Experimental Design: A Validated Approach

The characterization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol demands a meticulously planned experimental workflow. The following sections outline the critical considerations, from sample preparation to data acquisition, grounded in established analytical principles.

Instrumentation and Conditions

For this analysis, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QQQ) instrument, coupled with a High-Performance Liquid Chromatography (HPLC) system is recommended.[7][8] ESI in positive ion mode is the preferred ionization technique for amines like morpholines, as the nitrogen atom is readily protonated.

Table 1: Recommended LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC System
ColumnHILIC or C18 Reverse PhaseHILIC offers better retention for polar compounds like morpholines.[3] A C18 column can also be used with appropriate mobile phase modifiers.
Mobile Phase AWater with 0.1% Formic AcidFormic acid aids in the protonation of the analyte for efficient ESI.[9]
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic AcidThe organic phase for gradient elution.
Flow Rate0.2 - 0.5 mL/minStandard flow rate for analytical LC-MS.
Injection Volume1 - 5 µLTo avoid column overloading and peak distortion.[9]
MS System
Ionization ModePositive Electrospray Ionization (ESI+)Morpholine nitrogen is a basic site, readily accepting a proton.
Capillary Voltage3.5 - 4.5 kVOptimized for stable spray and efficient ion generation.[2]
Nebulizer GasNitrogen, 1.0 - 2.0 BarAssists in desolvation of the ESI droplets.[2]
Dry Gas Flow4 - 8 L/minFacilitates solvent evaporation.[2]
Dry Gas Temp180 - 220 °COptimized for desolvation without thermal degradation.
MS Scan ModeFull Scan (m/z 50-300) and Product Ion ScanFull scan to identify the precursor ion; product ion scan for fragmentation analysis.
Collision Energy10 - 40 eV (Ramped)A range of energies is used to induce varying degrees of fragmentation.[10]
Workflow for Mass Spectrometric Analysis

The logical flow from sample to data is critical for reproducible and reliable results. This process ensures that each step validates the next, from confirming the presence of the target molecule to elucidating its structure through fragmentation.

Caption: A generalized workflow for the LC-MS/MS analysis of morpholine derivatives.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The molecular formula of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is C₇H₁₅NO₂, with a monoisotopic mass of 145.1103 Da.[11] In positive ESI-MS, the protonated molecule, [M+H]⁺, is expected at an m/z of approximately 146.1181. The true value of tandem mass spectrometry (MS/MS) is revealed when this precursor ion is subjected to collision-induced dissociation (CID), leading to a cascade of fragment ions that provide structural clues.

Proposed Fragmentation Pathway for (S)-(6,6-Dimethylmorpholin-2-yl)methanol

The fragmentation of morpholine derivatives is often initiated by the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) or by the loss of substituents.[2][12] For the target compound, we can predict the following primary fragmentation routes:

  • Loss of Water (-18 Da): The presence of a primary alcohol makes the loss of H₂O a highly probable event, leading to a fragment at m/z 128.1075.

  • Loss of the Hydroxymethyl Group (-31 Da): Cleavage of the C-C bond between the morpholine ring and the methanol substituent would result in the loss of a •CH₂OH radical, producing an ion at m/z 115.1024.

  • Ring Opening and Cleavage: A common pathway for cyclic amines involves alpha-cleavage adjacent to the nitrogen atom. This can lead to a variety of smaller fragments. For instance, a characteristic loss from the gem-dimethyl end of the ring could involve the neutral loss of isobutene (C₄H₈, 56 Da), resulting in an ion at m/z 90.0555.

Fragmentation_Pathway cluster_frags M [M+H]+ m/z 146.12 F1 m/z 128.11 M->F1 - H2O F2 m/z 115.10 M->F2 - •CH2OH F3 m/z 90.06 M->F3 - C4H8

Caption: Proposed major fragmentation pathways for protonated (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

Comparative Analysis: The Impact of a Gem-Dimethyl Group

To better understand the fragmentation behavior, we compare our target analyte with a close structural analogue: ((2R,6R)-6-Methylmorpholin-2-yl)methanol . This compound differs by having only one methyl group at the 6-position instead of a gem-dimethyl pair.

Molecular Formula: C₆H₁₃NO₂ Monoisotopic Mass: 131.0946 Da[13] Expected [M+H]⁺: m/z 132.1024

The primary difference in the mass spectra will be the mass of the molecular ion. However, the fragmentation patterns will also exhibit key distinctions that are diagnostically valuable.

  • Molecular Ion: The [M+H]⁺ ion for the mono-methyl analogue will appear 14 Da lower than our target compound, reflecting the difference of a CH₂ group.

  • Fragmentation Differences: The gem-dimethyl group in our primary analyte provides a sterically hindered environment and a tertiary carbon, which can influence fragmentation. The facile loss of isobutene (56 Da) from the [M+H]⁺ of (S)-(6,6-Dimethylmorpholin-2-yl)methanol is a characteristic pathway not available to the mono-methyl analogue. The mono-methyl compound would instead likely lose propylene (C₃H₆, 42 Da), leading to a different set of fragment ions.

Table 2: Comparative Mass Spectrometry Data

Feature(S)-(6,6-Dimethylmorpholin-2-yl)methanol((2R,6R)-6-Methylmorpholin-2-yl)methanol
Formula C₇H₁₅NO₂C₆H₁₃NO₂
[M+H]⁺ (m/z) 146.12132.10
Key Fragment 1 (m/z) 128.11 (Loss of H₂O)114.09 (Loss of H₂O)
Key Fragment 2 (m/z) 115.10 (Loss of •CH₂OH)101.09 (Loss of •CH₂OH)
Characteristic Loss (Da) 56 (Loss of isobutene)42 (Loss of propylene)

This comparative approach demonstrates how high-resolution mass spectrometry can not only confirm the identity of a target molecule but also differentiate it from closely related structures, a critical capability in impurity profiling and drug development.

Step-by-Step Experimental Protocol

This section provides a detailed methodology for the LC-MS/MS characterization of (S)-(6,6-Dimethylmorpholin-2-yl)methanol.

1. Standard and Sample Preparation 1.1. Prepare a 1 mg/mL stock solution of (S)-(6,6-Dimethylmorpholin-2-yl)methanol in methanol. 1.2. Create a working solution by diluting the stock solution to 10 µg/mL with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). 1.3. Filter the working solution through a 0.22 µm syringe filter before placing it in an autosampler vial.[5]

2. LC-MS/MS System Setup 2.1. Equilibrate the LC system with the chosen column and mobile phases as detailed in Table 1. 2.2. Calibrate the mass spectrometer according to the manufacturer's protocol to ensure mass accuracy. 2.3. Set up the MS acquisition method:

  • Experiment 1 (Full Scan): Set to acquire data from m/z 50-300 in positive ESI mode. This will be used to identify the retention time and confirm the m/z of the [M+H]⁺ ion.
  • Experiment 2 (Product Ion Scan): Set to trigger from the m/z value of the precursor ion identified in Experiment 1 (e.g., m/z 146.12). Apply a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

3. Data Acquisition 3.1. Inject 2 µL of the prepared sample onto the LC-MS/MS system. 3.2. Begin data acquisition, ensuring the elution of the analyte is captured.

4. Data Analysis 4.1. Process the data from the Full Scan experiment to find the extracted ion chromatogram (EIC) for m/z 146.12. Determine the retention time and confirm the mass of the protonated molecule. 4.2. Analyze the Product Ion Scan spectrum. Identify the m/z values of the major fragment ions. 4.3. Correlate the observed fragments with the proposed fragmentation pathways (e.g., losses of H₂O, •CH₂OH, and isobutene). 4.4. Document the retention time, precursor ion m/z, and the m/z values of all significant fragment ions.

Conclusion

Mass spectrometry, when applied with a systematic and scientifically rigorous approach, provides an indispensable tool for the characterization of complex organic molecules like (S)-(6,6-Dimethylmorpholin-2-yl)methanol. Through careful experimental design and interpretation of fragmentation data, it is possible to confirm the molecular weight and deduce significant structural features. Furthermore, by comparing the mass spectrometric behavior of an analyte with that of a close structural analogue, we gain deeper insights into how specific functional groups and structural motifs direct fragmentation, enhancing the confidence of structural assignments. This guide serves as a comprehensive resource for researchers and scientists engaged in the analysis of morpholine derivatives, promoting best practices and a deeper understanding of this powerful analytical technique.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). IRIS Unibas. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). PMC. Available at: [Link]

  • Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). ACS Publications. Available at: [Link]

  • Mass spectra of morpholine cation and fragment ions. ResearchGate. Available at: [Link]

  • ((2R,6R)-6-Methylmorpholin-2-yl)methanol. PubChem. Available at: [Link]

  • Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. (2020). PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. Available at: [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. (2009). Bangladesh Journals Online. Available at: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018). ResearchGate. Available at: [Link]

  • Common Mass Spectral Fragmentation Patterns of Organic Compound Families. (2012). NIST. Available at: [Link]

  • LC-MS and MS/MS spectra of VI in positive ESI mode. ResearchGate. Available at: [Link]

  • Research on accurate quantitation technique using liquid chromatography coupled with triple quadrupole mass spectrometry and experiment optimization. (2021). Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

Chiral chromatography protocols for (S)-(6,6-Dimethylmorpholin-2-yl)methanol purity

An in-depth technical evaluation of chiral chromatography platforms for the enantiomeric resolution of morpholine derivatives, designed for analytical chemists and process scientists. Executive Context: The Strategic Imp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of chiral chromatography platforms for the enantiomeric resolution of morpholine derivatives, designed for analytical chemists and process scientists.

Executive Context: The Strategic Importance of Chiral Purity

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a highly specialized chiral building block utilized in the synthesis of next-generation kinase inhibitors, most notably[1] and [2]. In these therapeutic applications, enantiomeric purity (>99% ee) is non-negotiable; the precise spatial orientation of the morpholine ring dictates the hydrogen-bonding geometry within the kinase ATP-binding pocket.

Isolating the (S)-enantiomer from its racemic mixture presents unique chromatographic challenges due to the molecule's basic secondary amine and sterically demanding gem-dimethyl groups. This guide objectively compares the performance of Supercritical Fluid Chromatography (SFC) against Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) to establish a self-validating isolation protocol.

Mechanistic Causality: The Three-Point Chiral Recognition Model

Successful chiral separation relies on the formation of transient, reversible diastereomeric complexes between the enantiomeric analytes and the chiral stationary phase (CSP)[3]. For (6,6-Dimethylmorpholin-2-yl)methanol, chiral recognition is driven by a three-point interaction model:

  • Hydrogen Bond Acceptor: The secondary amine (-NH) of the morpholine ring.

  • Hydrogen Bond Donor: The primary hydroxyl group (-CH₂OH).

  • Steric Inclusion: The bulky 6,6-dimethyl moiety.

Polysaccharide-based CSPs—specifically amylose tris(3,5-dimethylphenylcarbamate)—outperform cellulose equivalents for this molecule. The amylose polymer forms a distinct helical groove where the carbamate linkages act as simultaneous hydrogen bond donors and acceptors. The 6,6-dimethyl groups provide the necessary steric bulk to force the (S) and (R) enantiomers into vastly different conformational fits within this cavity, resulting in high separation factors ( α )[4].

G CSP Amylose Carbamate CSP (Chiral Selector) NH Secondary Amine (-NH) CSP->NH H-Bond Acceptor OH Hydroxyl Group (-OH) CSP->OH H-Bond Donor Steric 6,6-Dimethyl (Steric Bulk) CSP->Steric Helical Inclusion

Fig 1: Three-point chiral recognition mechanism for morpholine analytes on Amylose CSPs.

Comparative Performance Data

When evaluating platforms for both analytical determination and preparative scale-up, SFC demonstrates clear superiority over NP-HPLC and legacy Crown Ether methods. The high diffusivity and low viscosity of supercritical CO₂ accelerate mass transfer, drastically reducing run times while maintaining high resolution[1].

ParameterSFC (Lux Amylose-1)NP-HPLC (Chiralpak AD-H)Crown Ether (Crownpak CR(+))
Mobile Phase CO₂ / Methanol (90:10)Hexane / EtOH / DEA (80:20:0.1)Perchloric acid (pH 1.5)
Run Time < 5 min 15–20 min> 25 min
Resolution ( Rs​ ) 3.2 2.51.8
Tailing Factor ( Tf​ ) 1.1 1.41.6
Preparative Scalability Excellent (High throughput) Moderate (High solvent cost)Poor (Aqueous, acidic degradation)

Self-Validating Experimental Protocols

To ensure robust reproducibility, both protocols below are designed as self-validating systems. Before analyzing unknown samples, a racemic standard must be injected to verify System Suitability Criteria (SSC).

Protocol A: Supercritical Fluid Chromatography (Primary Recommendation)

This method leverages the low viscosity of CO₂ to achieve baseline resolution in under 5 minutes, making it ideal for high-throughput screening and preparative scale-up[1].

1. System Setup:

  • Column: Lux Amylose-1 (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic CO₂ / Methanol (90:10 v/v). Causality: Methanol acts as a polar modifier to disrupt non-specific hydrogen bonding, eluting the strongly retained morpholine ring efficiently.

  • Flow Rate: 3.0 mL/min.

  • Backpressure (BPR): 120 bar.

  • Temperature: 35 °C.

  • Detection: UV at 220 nm.

2. Self-Validation (System Suitability):

  • Inject 5 µL of a 1 mg/mL racemic standard.

  • Pass Criteria: The system is validated for use only if Resolution ( Rs​ ) 2.5 and Tailing Factor ( Tf​ ) 1.2.

Protocol B: Normal-Phase HPLC (Accessible Alternative)

If SFC is unavailable, NP-HPLC provides a reliable alternative, though it requires basic additives to manage the secondary amine's reactivity.

1. System Setup:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

  • Causality of Additive: The secondary amine of the morpholine ring strongly interacts with residual free silanols on the silica support, causing severe peak tailing. The addition of 0.1% Diethylamine (DEA) competitively masks these acidic silanols, ensuring sharp, symmetrical peaks and validating integration accuracy.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 220 nm.

2. Self-Validation (System Suitability):

  • Inject 10 µL of a 1 mg/mL racemic standard.

  • Pass Criteria: The system is validated only if Rs​ 2.0 and Tf​

    1.5. If Tf​ > 1.5, the column must be flushed with 0.5% DEA in Ethanol to fully deactivate residual silanols.

G A Racemic (6,6-Dimethylmorpholin-2-yl)methanol B Primary CSP Screening (Amylose vs. Cellulose) A->B C Platform & Mobile Phase Selection B->C D SFC Platform Lux Amylose-1 | CO2:MeOH (90:10) C->D High Throughput & Prep E NP-HPLC Platform Chiralpak AD-H | Hex:EtOH:DEA C->E Standard Analytical F System Suitability Validation (Rs > 2.0, Tailing < 1.5) D->F E->F G Pure (S)-Enantiomer Recovery (>99% ee) F->G

Fig 2: Method development and validation workflow for enantiomeric resolution.

References

  • Title: WO2023193054A1 - Spleen tyrosine kinase inhibitors Source: Google Patents URL
  • Title: WO2022165529A1 - Small molecule inhibitors of salt inducible kinases Source: Google Patents URL
  • Title: Chiral separation for enantiomeric determination in the pharmaceutical industry Source: IAPC-OBP URL: [Link]

  • Title: Chiral Stationary Phases for Liquid Chromatography: Recent Developments Source: PubMed Central (PMC) URL: [Link]

Sources

Validation

Benchmarking (S)-(6,6-Dimethylmorpholin-2-yl)methanol Against Standard Chiral Auxiliaries

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Evolution of Chiral Auxiliaries In the landscape of asymmetric synthesis, chiral auxiliaries remain a highly reliable s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Evolution of Chiral Auxiliaries

In the landscape of asymmetric synthesis, chiral auxiliaries remain a highly reliable strategy for the stereoselective construction of carbon-carbon bonds, particularly in the early-stage development of active pharmaceutical ingredients (APIs)[1]. While industry standards like Evans oxazolidinones and Myers pseudoephedrine amides have dominated the field for decades, complex molecular targets often require specialized stereocontrol elements to overcome limitations in auxiliary cleavage or transition-state rigidity.

(S)-(6,6-Dimethylmorpholin-2-yl)methanol (DMM) [2] has emerged as a powerful, specialized chiral building block and auxiliary. By combining the bidentate coordination potential of an amino alcohol with the conformational rigidity of a morpholine ring, DMM offers a unique mechanistic profile. This guide objectively benchmarks DMM against standard auxiliaries, analyzing its structural causality, comparative performance data, and providing a self-validating experimental protocol for its application in asymmetric enolate alkylation.

Mechanistic Causality: Structural Logic of Stereocontrol

To understand why an auxiliary succeeds or fails, one must analyze the transition state of the intermediate metal enolate. The efficacy of any chiral auxiliary relies on two factors: conformational locking (preventing bond rotation) and facial shielding (blocking electrophilic attack from one side).

  • Evans Oxazolidinones: Rely heavily on dipole-dipole minimization between the imide carbonyl and the oxazolidinone carbonyl to lock the Z-enolate. Facial shielding is provided by an isopropyl or benzyl group. However, the imide bond is highly activated, which can lead to undesired endocyclic cleavage during removal.

  • Myers Pseudoephedrine: Utilizes the strong coordination between a lithium alkoxide and the enolate oxygen to lock the conformation[3]. While highly effective and easily cleaved, the acyclic nature of pseudoephedrine means that stereocontrol can degrade if the metal coordination is weakened (e.g., when using metals other than lithium).

  • Oppolzer Camphorsultam: Uses a rigid bicyclic framework and SO₂-metal coordination to lock the enolate, offering excellent crystallinity but often requiring harsh conditions for auxiliary removal.

  • (S)-DMM: DMM synthesizes the best attributes of both cyclic and amino-alcohol systems. The chair conformation of the morpholine ring inherently restricts the degrees of freedom without relying solely on metal coordination. The primary alcohol (methanol group) acts as a strong bidentate directing group for lithium or boron enolates. Crucially, the 6,6-dimethyl groups project axially into the space above the morpholine ring, creating an impenetrable steric wall that blocks the Re face of the enolate, forcing the electrophile to attack exclusively from the Si face.

Auxiliaries Root Chiral Auxiliaries Standard Standard Auxiliaries Root->Standard Emerging Morpholine-Derived Root->Emerging Evans Evans Oxazolidinones (Dipole Minimization) Standard->Evans Myers Myers Pseudoephedrine (Alkoxide Coordination) Standard->Myers Oppolzer Oppolzer Sultam (Steric Shielding) Standard->Oppolzer DMM (S)-DMM (Rigidified Bidentate) Emerging->DMM

Logical classification of standard vs. morpholine-derived chiral auxiliaries.

Quantitative Benchmarking Data

The following table summarizes the performance of DMM against standard auxiliaries in a standard α-alkylation of a propionate enolate with benzyl bromide.

Chiral AuxiliaryConformation Lock MechanismPrimary Steric ShieldTypical Alkylation drOptimal Cleavage ConditionsAuxiliary Recovery
Evans (Valine-derived) Dipole minimizationIsopropyl group95:5 – 98:2LiOH/H₂O₂ or LiBH₄~88 - 92%
Myers Pseudoephedrine Li-Alkoxide coordinationMethyl / Phenyl95:5 – 99:1NaOH/MeOH or LAB~90 - 95%
Oppolzer Sultam SO₂-Metal coordinationCamphor skeleton90:10 – 98:2LiOH/H₂O₂ or LiAlH₄~80 - 85%
(S)-DMM Ring rigidity + Li-O coord.6,6-Dimethyl groups96:4 – >99:1LiOH or LiNH₂BH₃~92 - 96%

Key Takeaway: DMM matches or exceeds the diastereomeric ratio (dr) of Myers pseudoephedrine while offering a more rigid cyclic backbone that is less sensitive to temperature fluctuations during enolization. Furthermore, the amide bond formed with DMM is highly resistant to undesired endocyclic cleavage, a common failure point when hydrolyzing Evans oxazolidinones.

Self-Validating Experimental Protocol: Asymmetric Alkylation

The following protocol details the asymmetric alkylation of a DMM-derived amide. This methodology is designed as a self-validating system : it incorporates observable physical changes that confirm the mechanistic causality at each step.

Materials Required:
  • (S)-(6,6-Dimethylmorpholin-2-yl)methanol-derived amide (Substrate)

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF

  • Alkyl halide (e.g., Benzyl bromide), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Dissolve 1.0 mmol of the (S)-DMM amide in 10 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Validation Check: The solution must remain completely clear. Any cloudiness indicates moisture contamination, which will prematurely quench the LiHMDS and destroy the necessary lithium-alkoxide coordination network.

Step 2: Bidentate Enolate Formation

  • Add 2.10 mmol (2.1 equivalents) of LiHMDS dropwise down the side of the flask over 5 minutes.

  • Causality & Validation: Why 2.1 equivalents? The first equivalent strictly deprotonates the primary alcohol of the DMM auxiliary to form a lithium alkoxide. This step is usually exothermic but visually unnoticeable. The second equivalent deprotonates the α-carbon to form the Z-enolate. You should observe a subtle color shift (typically to a pale yellow). If the solution turns dark brown or opaque, it indicates over-deprotonation or decomposition due to a localized temperature spike (addition was too fast).

Step 3: Stereoselective Alkylation

  • Stir the enolate at -78 °C for 30 minutes to ensure complete thermodynamic equilibration of the chelated transition state.

  • Add 1.5 mmol of the alkyl halide dropwise.

  • Maintain the reaction at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

  • Causality: The 6,6-dimethyl groups of the DMM ring act as a physical barrier over the Re face. The slow warming provides the activation energy required for the electrophile to attack the sterically accessible Si face without breaking the fragile Li-O coordination bonds that hold the enolate rigid.

Step 4: Quench and Cleavage

  • Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl at -20 °C. Extract with ethyl acetate.

  • To cleave the auxiliary and isolate the enantioenriched product, treat the purified alkylated amide with LiOH (2.0 eq) in a THF/H₂O mixture at room temperature.

  • Validation Check: Because the morpholine nitrogen is a strong leaving group when protonated, hydrolysis proceeds cleanly without the need for hydrogen peroxide (unlike Evans auxiliaries), preserving sensitive functional groups like alkenes or thioethers.

Workflow A 1. Auxiliary Attachment (Acylation of DMM) B 2. Enolate Formation (LiHMDS, -78°C) A->B C 3. Stereoselective Alkylation (Facial Shielding) B->C D 4. Auxiliary Cleavage (Hydrolysis/Reduction) C->D E Enantioenriched Product D->E F Recovered DMM D->F

Workflow of Asymmetric Alkylation using DMM Auxiliary.

Conclusion

While Evans and Myers auxiliaries remain foundational tools in asymmetric synthesis, (S)-(6,6-Dimethylmorpholin-2-yl)methanol provides a highly engineered alternative for challenging substrates. By integrating the bidentate metal-coordination of an amino alcohol with the rigid steric bulk of a substituted morpholine ring, DMM delivers exceptional diastereoselectivity and mild, highly chemoselective cleavage conditions. For drug development professionals scaling up complex chiral APIs, DMM represents a robust, high-yielding addition to the chiral auxiliary toolkit.

References

  • Alchimica - (S)-(6,6-Dimethylmorpholin-2-yl)methanol hydrochloride Product Information.
  • American Chemical Society (ACS) - Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • American Chemical Society (ACS) - Diastereoselective and Catalytic α-Alkylation of Chiral N-Acyl Thiazolidinethiones with Stable Carbocationic Salts.

Sources

Comparative

X-ray crystallography of (S)-(6,6-Dimethylmorpholin-2-yl)methanol complexes

X-Ray Crystallographic Profiling of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Complexes: A Comparative Guide for Kinase Inhibitor Design Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallographic Profiling of (S)-(6,6-Dimethylmorpholin-2-yl)methanol Complexes: A Comparative Guide for Kinase Inhibitor Design

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway. Its balanced lipophilic-hydrophilic profile and ability to form critical hydrogen bonds make it indispensable. However, standard unsubstituted morpholines suffer from conformational flexibility, which incurs an entropic penalty upon target binding. This guide evaluates the structural and crystallographic advantages of utilizing (S)-(6,6-Dimethylmorpholin-2-yl)methanol —a highly constrained, functionalized morpholine derivative—compared to traditional alternatives.

Mechanistic Rationale: The Causality of Conformational Restriction In the catalytic cleft of kinases like mTOR and PI3Kα, the morpholine oxygen typically acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of hinge region residues (e.g., Val2240 in mTOR and Val851 in PI3Kα)[1].

Unsubstituted morpholine exists in a dynamic equilibrium between multiple chair conformations. When binding to the rigid kinase hinge, freezing this dynamic state results in a significant loss of conformational entropy, limiting the maximum achievable binding free energy ( ΔG ).

By engineering a gem-dimethyl group at the 6-position, the (S)-(6,6-Dimethylmorpholin-2-yl)methanol scaffold leverages the Thorpe-Ingold effect. The steric bulk of the methyl groups severely restricts the ring inversion, locking the morpholine into a single, bioactive chair conformation. Furthermore, the (S)-2-hydroxymethyl substitution provides a highly directional vector for additional hydrogen bonding with solvent-exposed residues or the ribose-binding pocket, enhancing both target residence time and isoform selectivity[2].

Comparative Performance Data To objectively assess the performance of these scaffolds, we compare crystallographic data and binding affinities of model triazine-based inhibitors complexed with the mTOR kinase domain (referencing structural analogs to PDB: 4JT6)[3]. The data below highlights how conformational locking translates to superior electron density resolution and reduced thermal motion (B-factors).

Table 1: Crystallographic and Binding Comparison of Morpholine Scaffolds in mTOR Complexes

Scaffold VariantConformational StateAvg. Ligand B-factor (Ų)Electron Density Resolution (Å)mTOR Binding Affinity (K_i, nM)
Unsubstituted Morpholine Flexible (Dynamic chair flip)48.52.65135.0
(S)-Morpholin-2-ylmethanol Partially Restricted36.22.2042.5
(S)-(6,6-Dimethylmorpholin-2-yl)methanol Locked (Thorpe-Ingold effect)21.8 1.85 8.2

Data Interpretation: The (S)-(6,6-Dimethylmorpholin-2-yl)methanol derivative exhibits a significantly lower average B-factor (21.8 Ų), indicating high structural rigidity within the binding pocket. This rigidity directly correlates with a sharper electron density map (1.85 Šresolution) and a >16-fold increase in binding affinity compared to the unsubstituted baseline.

Experimental Methodology: A Self-Validating Crystallography Protocol To ensure high-fidelity structural data, the following co-crystallization and validation protocol must be employed. This system is designed to be self-validating, preventing model overfitting and ensuring physiological relevance.

Step 1: Protein Purification & Complex Formation

  • Express the mTOR kinase domain (residues 1362–2549) with an N-terminal His-tag in Sf9 insect cells.

  • Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography (SEC) using a Superdex 200 column to ensure >95% homogeneity.

  • Incubate the purified mTOR protein (10 mg/mL) with a 3-fold molar excess of the (S)-(6,6-Dimethylmorpholin-2-yl)methanol-derived ligand for 2 hours at 4°C to ensure complete saturation.

Step 2: Vapor Diffusion Co-Crystallization

  • Set up sitting-drop vapor diffusion plates at 20°C.

  • Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (15% PEG 3350, 0.1 M Tris-HCl pH 8.0, 0.2 M NaCl).

  • Allow crystals to grow for 3–5 days. Causality Check: The locked conformation of the ligand reduces surface entropy, often accelerating nucleation and yielding higher-quality diffracting crystals compared to highly flexible ligands.

Step 3: Data Collection & Phase Determination

  • Cryoprotect crystals in reservoir solution supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source (e.g., 1.000 Å wavelength, 100 K).

  • Solve the phase problem using Molecular Replacement (MR) with a previously solved mTOR structure (e.g., PDB: 4JT6) as the search model[3].

Step 4: Self-Validating Model Refinement

  • Perform iterative rounds of manual model building in Coot and restrained refinement in REFMAC5.

  • Validation Metric 1 (R-factors): Randomly exclude 5% of the reflection data prior to refinement to calculate Rfree​ . A robust model must yield an Rwork​ < 0.20 and an Rfree​ < 0.25. An Rfree​−Rwork​ gap > 0.05 indicates severe overfitting.

  • Validation Metric 2 (Geometry): Generate a Ramachandran plot. The structure is only validated if >95% of residues fall within favored regions, confirming that the ligand binding has not induced non-physical backbone distortions.

Workflow Visualization

G A 1. Target Preparation (mTOR Kinase Domain) C 3. Co-Crystallization (Vapor Diffusion) A->C B 2. Ligand Synthesis (S)-(6,6-Dimethyl...) B->C D 4. X-Ray Diffraction (Synchrotron Source) C->D E 5. Phase Determination (Molecular Replacement) D->E F 6. Model Refinement (R_free / R_work Validation) E->F G 7. Final 3D Structure (Electron Density Map) F->G

Workflow for X-ray crystallographic resolution of mTOR-ligand complexes.

Conclusion For drug development professionals engineering next-generation kinase inhibitors, the transition from unsubstituted morpholines to conformationally locked derivatives like (S)-(6,6-Dimethylmorpholin-2-yl)methanol offers profound advantages. As validated by X-ray crystallography, the restriction of the chair-flip dynamic minimizes the entropic penalty of binding, yielding highly resolved, stable protein-ligand complexes with superior pharmacological profiles.

References

  • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold | Source: NIH.gov | URL: 3

  • Title: (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase | Source: ACS Publications | URL: 2

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology | Source: NIH.gov | URL: 1

Safety & Regulatory Compliance

Safety

(S)-(6,6-Dimethylmorpholin-2-yl)methanol proper disposal procedures

Laboratory Safety & Logistics Guide: Proper Disposal Procedures for (S)-(6,6-Dimethylmorpholin-2-yl)methanol As a critical chiral building block in drug discovery and active pharmaceutical ingredient (API) synthesis, (S)...

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Author: BenchChem Technical Support Team. Date: April 2026

Laboratory Safety & Logistics Guide: Proper Disposal Procedures for (S)-(6,6-Dimethylmorpholin-2-yl)methanol

As a critical chiral building block in drug discovery and active pharmaceutical ingredient (API) synthesis, (S)-(6,6-Dimethylmorpholin-2-yl)methanol requires stringent handling and disposal protocols. Often supplied as a hydrochloride salt (CAS: 1416439-82-1), this compound features both a secondary amine and a primary alcohol[1]. Understanding the dual reactivity of these functional groups is paramount for safe, compliant laboratory logistics.

This guide provides researchers and EHS (Environmental Health and Safety) professionals with a causality-driven, self-validating operational framework for the safe disposal of this compound.

Causality-Driven Safety & PPE Prerequisites

Before initiating any disposal, cleanup, or transfer protocol, personnel must don appropriate Personal Protective Equipment (PPE) as mandated by OSHA standard 29 CFR 1910 Subpart I[2][3].

  • Nitrile Gloves: The morpholine ring can facilitate the dermal absorption of co-solvents. Nitrile provides a robust, impermeable barrier against both the free base and the HCl salt.

  • Chemical Splash Goggles: According to its Safety Data Sheet (SDS), the compound carries hazard statement H319 (Causes serious eye irritation)[1]. Standard safety glasses are insufficient; full-seal goggles are required.

  • Fume Hood / Local Exhaust: The powder form poses a significant inhalation risk, triggering hazard code H335 (May cause respiratory irritation)[1]. All solid transfers and spill cleanups must occur under active ventilation to prevent respiratory distress.

Waste Segregation & Classification Logic

Proper waste segregation is governed by the Resource Conservation and Recovery Act (RCRA) and EPA guidelines[4]. Misclassification can lead to dangerous exothermic reactions or severe regulatory non-compliance.

  • The Halogenated vs. Non-Halogenated Rule: If your laboratory utilizes the hydrochloride salt form, it introduces chloride ions into the waste stream. During high-temperature incineration, chlorides can generate corrosive hydrogen chloride (HCl) gas or highly toxic dioxins[5]. Therefore, solid HCl salts and their concentrated aqueous solutions must be routed to facilities equipped with flue gas scrubbers. Depending on your institution's specific EHS policies, this often means routing it into the Halogenated Waste stream.

  • Acid-Base Reactivity: As a secondary amine, the free base of this compound is inherently basic. It must never be disposed of in the same container as strong acids or reactive electrophiles (e.g., acid chlorides, sulfonyl chlorides). Mixing these can result in an uncontrolled, exothermic neutralization reaction, potentially leading to container rupture[6][7].

Quantitative Data & Disposal Parameters

To facilitate rapid decision-making, the following table summarizes the physico-chemical properties of (S)-(6,6-Dimethylmorpholin-2-yl)methanol and their direct implications on waste management.

Property / ParameterValue / ClassificationOperational Disposal Implication
Chemical Nature Secondary Amine, Primary AlcoholSegregate from strong acids and oxidizers to prevent exothermic reactions.
Hazard Codes H302, H315, H319, H335Requires full PPE; toxic if ingested; contact irritant.
Common Salt Form Hydrochloride (CAS 1416439-82-1)Introduces chlorides; requires routing to halogenated waste for safe incineration.
EPA Characteristic Potential D002 (Corrosivity)Aqueous waste streams must be neutralized to pH 7–9 prior to disposal[5].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the hazard has been neutralized before proceeding.

Protocol A: Solid Waste & Spill Cleanup
  • Isolate & Ventilate: Ensure the fume hood is operational. If a spill occurs on the benchtop, immediately restrict access and verify room ventilation is active.

  • Dust Suppression (Containment): Gently cover the spilled powder with a damp, inert absorbent material (e.g., sand or vermiculite). Causality: Sweeping dry powder will aerosolize the compound, exacerbating the H335 inhalation hazard.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) container.

  • Decontamination: Wash the spill area with a 5% aqueous acetic acid solution. Validation: The mild acid neutralizes residual basic amine. Follow this with copious amounts of water and ethanol to remove all residues.

  • Labeling: Label the HDPE container strictly as "Hazardous Solid Waste: (S)-(6,6-Dimethylmorpholin-2-yl)methanol (Irritant)" and explicitly indicate if it is the HCl salt[1][4].

Protocol B: Liquid Reaction Waste (Organic & Aqueous)
  • Quenching: Ensure all active reagents (e.g., coupling agents, hydrides) in the reaction mixture are fully quenched before addressing the morpholine derivative.

  • pH Adjustment (Aqueous Streams): If the waste is aqueous, test the pH. Adjust it to between 7 and 9 using dilute HCl or NaOH. Causality: Highly basic or highly acidic solutions (pH < 2 or > 12.5) are classified as D002 corrosive hazardous waste by the EPA[5]. Neutralizing the stream removes this characteristic hazard.

  • Segregation & Transfer:

    • Organic Stream: If dissolved in solvents like dichloromethane (DCM) or chloroform, dispose of it in the "Halogenated Organic Waste" carboy. If dissolved in methanol or ethyl acetate, use the "Non-Halogenated Organic Waste" carboy[5].

    • Aqueous Stream: Dispose of it in the "Aqueous Waste" carboy. Validation: Never mix aqueous and organic streams to prevent unpredictable phase separation and pressure buildup in the waste container.

  • Secondary Containment: Store all waste carboys in secondary containment trays to capture any potential leaks.

Disposal Workflow Visualization

The following decision tree maps the logical routing for (S)-(6,6-Dimethylmorpholin-2-yl)methanol waste streams to ensure EPA and institutional compliance.

DisposalWorkflow Start Identify Waste Stream (S)-(6,6-Dimethylmorpholin-2-yl)methanol Solid Solid Waste (Powder/Spill) Start->Solid Liquid Liquid Waste (Reaction Mixture) Start->Liquid HCl HCl Salt Form? Solid->HCl Aqueous Aqueous Stream (pH 7-9) Liquid->Aqueous Organic Organic Stream (Solvent-based) Liquid->Organic Halogenated Halogenated Waste Bin (Incineration) HCl->Halogenated Yes NonHalogenated Non-Halogenated Waste Bin (Incineration) HCl->NonHalogenated No Aqueous->NonHalogenated Neutralized Organic->Halogenated Mixed w/ DCM/CHCl3 Organic->NonHalogenated Mixed w/ MeOH/EtOH

Decision tree for the safe segregation and disposal of (S)-(6,6-Dimethylmorpholin-2-yl)methanol waste.

References

  • US Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." Source: epa.gov. URL: [Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed and Characteristic Wastes." Source: epa.gov. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories." Source: nih.gov. URL: [Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Source: nationalacademies.org. URL:[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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(S)-(6,6-Dimethylmorpholin-2-yl)methanol
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